Ammonium borate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triazanium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH12N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |
| Record name | Ammonium borate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; efflorescent with loss of ammonia; [Hawley] | |
| Record name | Ammonium borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
22694-75-3, 27522-09-4 | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AMMONIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311C671BKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ammonium Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of various ammonium (B1175870) borate (B1201080) compounds. Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). The specific type of borate anion present in the structure depends on the reaction conditions, such as pH and concentration. This guide will focus on the most common forms: ammonium metaborate (B1245444), ammonium tetraborate (B1243019), and ammonium pentaborate.
General Chemical Properties
Ammonium borate compounds are typically white, crystalline solids that are soluble in water. Their aqueous solutions are generally slightly alkaline. The term "this compound" can refer to several stoichiometrically distinct compounds, each with unique properties. The equilibrium between different polyborate anions in aqueous solution is pH-dependent. In acidic to neutral solutions, boric acid and pentaborate ions are prevalent, while in more alkaline conditions, tetraborate and metaborate ions become more stable.[1][2][3]
Below is a diagram illustrating the relationship between the common forms of this compound and their general properties.
Quantitative Data Summary
The following tables summarize the key quantitative chemical properties of ammonium metaborate, ammonium tetraborate, and ammonium pentaborate.
Table 1: Molecular and Physical Properties
| Property | Ammonium Metaborate | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |
| Molecular Formula | NH₄BO₂ | (NH₄)₂B₄O₇·4H₂O | NH₄B₅O₈·4H₂O |
| Molecular Weight ( g/mol ) | 60.85[4] | 263.38[5] | 272.15[6] |
| Appearance | - | Colorless crystals[7] | White crystalline granules[8] |
| Crystal System | - | Tetragonal[9] | Monoclinic |
Table 2: Solubility in Water
| Compound | Temperature (°C) | Solubility ( g/100 g H₂O) |
| Ammonium Tetraborate | 0 | 3.75 (anhydrous basis)[10] |
| 25 | 9.00 (anhydrous basis)[10] | |
| 50 | 21.2 (anhydrous basis)[10] | |
| 90 | 52.7 (anhydrous basis)[10] | |
| Ammonium Pentaborate | 0 | 5.4 |
| 10 | 7.3 | |
| 20 | 9.6 | |
| 30 | 12.4 | |
| 40 | 15.5 | |
| 50 | 19.6 | |
| 60 | 24.8 | |
| 80 | 35.9 | |
| 90 | 41.2 |
Table 3: pH of Aqueous Solutions
| Compound | Concentration | pH |
| Ammonium Tetraborate | Wide range of concentrations | ~8.8[7] |
| Ammonium Pentaborate | 0.1% | 8.48 |
| 1.0% | 8.35 | |
| 5.0% | 7.74 |
Thermal Decomposition
Ammonium borates decompose upon heating, typically in a multi-step process involving dehydration followed by deamination (loss of ammonia).
-
Ammonium Pentaborate: It is stable up to about 110°C (230°F), at which point it loses water of crystallization.[8] Further heating leads to the release of the remaining water and decomposition into boric oxide and ammonia.[8] The decomposition process involves two main steps: dehydration and deamination.[11] The dehydration process for ammonium pentaborate octahydrate occurs in a narrow range of 165-175°C, while deamination happens between 310-335°C.[11]
-
Ammonium Tetraborate: The thermal decomposition of ammonium tetraborate tetrahydrate also proceeds through dehydration and deamination steps.[11]
Reactivity
Aqueous Equilibrium
In aqueous solutions, various borate species exist in equilibrium, and the predominant species is dependent on the pH of the solution. The main species include boric acid (B(OH)₃), tetrahydroxyborate ([B(OH)₄]⁻), triborate ([B₃O₃(OH)₄]⁻), tetraborate ([B₄O₅(OH)₄]²⁻), and pentaborate ([B₅O₆(OH)₄]⁻).[1]
Reaction with Acids
Ammonium borates react with strong acids to form boric acid and the corresponding ammonium salt of the acid. For example, the reaction of ammonium metaborate with hydrochloric acid can be represented as:
NH₄BO₂ + HCl + H₂O → H₃BO₃ + NH₄Cl[12]
Similarly, the reaction of a tetraborate with a strong acid like hydrochloric acid yields boric acid and the corresponding salt:
(NH₄)₂B₄O₇ + 2HCl + 5H₂O → 4H₃BO₃ + 2NH₄Cl
Reaction with Bases
Reaction with a strong base, such as sodium hydroxide, will liberate ammonia gas and form the corresponding sodium borate salt. For instance, the reaction with ammonium tetraborate can be written as:
(NH₄)₂B₄O₇ + 2NaOH → Na₂B₄O₇ + 2NH₃(g) + 2H₂O
Experimental Protocols
Determination of Water Solubility (Flask Method - adapted from OECD 105)
This protocol is suitable for substances with a solubility greater than 10⁻² g/L.[13][14][15][16]
Workflow Diagram:
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main experiment.
-
Equilibration: An excess amount of the this compound salt is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sampling and Phase Separation: After equilibration, agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn. To ensure the removal of any suspended microcrystals, the sample is centrifuged.
-
Analysis: The concentration of the dissolved this compound in the clear supernatant is determined by a suitable analytical method. This could involve gravimetric analysis after evaporation of the solvent, or a titrimetric method. For borates, a common method is titration with a standardized acid.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g of water).
Thermogravimetric Analysis (TGA) (adapted from ASTM E1131)
This protocol outlines the general procedure for analyzing the thermal decomposition of ammonium borates.[17]
Workflow Diagram:
Methodology:
-
Instrument Setup and Calibration: A thermogravimetric analyzer is calibrated for both temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: A small, representative sample of the this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[18]
-
TGA Measurement: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C) under a controlled atmosphere, typically an inert gas like nitrogen, to study decomposition without oxidation.
-
Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve (a plot of mass percent versus temperature) is analyzed to determine the onset and completion temperatures of decomposition stages. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate for each decomposition step. The mass loss at each stage corresponds to the loss of water and ammonia.
References
- 1. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ammonium metaborate | BH4NO2 | CID 10153981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Ammonium pentaborate =99 12046-04-7 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. This compound [drugfuture.com]
- 10. AMMONIUM TETRABORATE TETRAHYDRATE CAS#: 12228-87-4 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. webqc.org [webqc.org]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Borate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for ammonium (B1175870) borate (B1201080) compounds, with a focus on ammonium pentaborate and diammonium tetraborate (B1243019).
Introduction to Ammonium Borate Compounds
Ammonium borates are a class of inorganic compounds that have garnered significant attention due to their diverse applications in various industrial and scientific fields.[1] These compounds are salts formed from the reaction of a boron-containing acid (like boric acid) and ammonia (B1221849). Their utility spans from being flame retardants and corrosion inhibitors to their use in electrolytic capacitors and as reagents in the synthesis of other boron-containing materials.[2][3][4][5][6] The structural chemistry of borates is notably rich, with boron atoms capable of adopting both trigonal and tetrahedral coordination, leading to a wide variety of complex anionic structures.[7] This guide will delve into the synthesis and detailed characterization of two common and commercially important ammonium borates: ammonium pentaborate and diammonium tetraborate.
Synthesis of this compound Compounds
The synthesis of this compound compounds typically involves the controlled reaction of boric acid with ammonia in an aqueous solution.[2][8] The specific compound formed is dependent on the stoichiometry of the reactants and the reaction conditions.
Synthesis of Ammonium Pentaborate (NH₄B₅O₈·4H₂O)
Ammonium pentaborate is synthesized through a controlled reaction between boric acid and ammonia in water.[2][8]
Experimental Protocol: Synthesis of Ammonium Pentaborate
A detailed method for the production of ammonium pentaborate involves the following steps:
-
Reaction Setup: Weigh 28 kg of concentrated ammonia water and place it in a stainless steel reactor.
-
Addition of Boric Acid: Slowly add 45 kg of purified boric acid to the ammonia water while stirring continuously.
-
Temperature Control: Maintain the reaction temperature at 35±2°C. The slow addition of boric acid is crucial to control the exothermic nature of the reaction.
-
Reaction Completion: Continue stirring until the boric acid is completely dissolved and the solution becomes clear.
-
Crystallization: Stop the stirring and heating to allow the ammonium pentaborate to crystallize out of the solution.
-
Isolation and Drying: The resulting crystals are then isolated by filtration and dried to obtain the final product.
Synthesis of Diammonium Tetraborate ((NH₄)₂B₄O₇·4H₂O)
Diammonium tetraborate can be prepared by the reaction of boric acid with an aqueous solution of ammonia.[3][9]
Experimental Protocol: Synthesis of Diammonium Tetraborate
The following protocol can be used for the synthesis of diammonium tetraborate tetrahydrate:
-
Reactant Preparation: For the preparation of 100g of ammonium tetraborate tetrahydrate, 106.45 g of 25% ammonia solution and 93.91 g of boric acid are required.[9]
-
Reaction: Add the hot boric acid to a flask. Slowly add the ammonium compound with stirring. The reaction is exothermic and may cause the solution to boil.[9]
-
Crystallization: After the reaction ceases, filter the hot solution. Allow the filtrate to cool slowly to promote the growth of crystals.[9]
-
Product Recovery: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Below is a workflow diagram for the general synthesis of this compound compounds.
Characterization of this compound Compounds
A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of this compound compounds.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for determining the crystal structure of a material. For this compound compounds, XRD is used to identify the crystalline phases present and to determine their lattice parameters. For instance, single-crystal X-ray diffraction has been used to elucidate the monoclinic crystal structure of ammonioborite.[10] The powder XRD patterns are also crucial for routine phase identification and purity assessment of synthesized materials.
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of this compound compounds. The thermal decomposition of ammonium pentaborate octahydrate occurs in two main steps: dehydration followed by deamination.[11] TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic transitions. For ammonium pentaborate, dehydration is observed as an endothermic process, as is the subsequent deamination.[11]
Spectroscopic Methods (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the chemical bonds and functional groups present in a molecule. In ammonium borates, these techniques can distinguish between the trigonal (BO₃) and tetrahedral (BO₄) boron units within the polyborate anions.[12][13] The presence of ammonium ions (NH₄⁺) and water of hydration is also readily identified by their characteristic vibrational modes.
Data Presentation
The following tables summarize key quantitative data for ammonium pentaborate and diammonium tetraborate.
Table 1: Physicochemical Properties of this compound Compounds
| Property | Ammonium Pentaborate Tetrahydrate | Diammonium Tetraborate Tetrahydrate |
| Chemical Formula | NH₄B₅O₈·4H₂O | (NH₄)₂B₄O₇·4H₂O[14] |
| Molecular Weight | 272.15 g/mol [2] | 263.38 g/mol [14] |
| Appearance | White crystalline granules[2] | Colorless crystals[5] |
| Crystal System | Monoclinic[15] | Tetragonal[9] |
| Solubility | Soluble in water, insoluble in alcohol[15] | Good solubility in water[3] |
| Decomposition | Decomposes above 90°C[15] | Decomposes at 87°C[9] |
Table 2: Theoretical Chemical Composition
| Component | Ammonium Pentaborate Tetrahydrate (%)[2] | Diammonium Tetraborate Tetrahydrate (%)[14] |
| Boric Oxide (B₂O₃) | 63.95 | 52.3 - 53.5[6] |
| Ammonium Oxide ((NH₄)₂O) | 9.57 | - |
| Ammonia (NH₃) | - | 12.3 - 13.5[6] |
| Water of Crystallization (H₂O) | 26.48 | - |
| Nitrogen (N) | - | 3.04 |
| Boron (B) | - | 17.33 |
| Hydrogen (H) | - | 10.29 |
| Oxygen (O) | - | 69.34 |
Table 3: Thermal Decomposition Data
| Compound | Decomposition Step | Temperature Range (°C) |
| Ammonium Pentaborate Octahydrate | Dehydration | 165-175[11] |
| Deamination | 310-335[11] | |
| Diammonium Tetraborate Tetrahydrate | Dehydration | 70-250[11] |
| Deamination | 310-335[11] |
Below is a diagram illustrating the logical relationship of the characterization techniques.
Applications
While direct applications in drug development are not extensively documented, the unique properties of ammonium borates make them relevant in broader materials science and chemical synthesis, which can be foundational to pharmaceutical manufacturing and formulation.
-
Flame Retardants: Ammonium borates are effective flame retardants for cellulosic materials and polymers.[2][3][5] They promote char formation, which acts as a barrier to combustion.[2]
-
Electrolytic Capacitors: High-purity ammonium pentaborate is used in the manufacturing of electrolytic capacitors.[2][4]
-
Corrosion Inhibition: They are incorporated into water treatment chemicals to protect ferrous metals from oxidation.[2]
-
Fluxes: In metallurgy, they serve as excellent solvents for metallic oxides at high temperatures, making them useful in welding, soldering, and brazing fluxes.[2][4]
-
Synthesis of Advanced Materials: Ammonium borates can be used as precursors for the synthesis of other boron-containing materials, such as boron-nitrogen co-doped porous carbon for supercapacitors.[15]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound compounds, with a focus on ammonium pentaborate and diammonium tetraborate. The experimental protocols for their synthesis are well-established, and a suite of analytical techniques, including XRD, thermal analysis, and vibrational spectroscopy, are essential for their complete characterization. The quantitative data presented in a tabular format allows for easy comparison of their properties. While their direct role in drug development is not prominent, their diverse applications in materials science and as chemical reagents underscore their importance in various scientific and industrial domains.
References
- 1. researchgate.net [researchgate.net]
- 2. borax.com [borax.com]
- 3. chembk.com [chembk.com]
- 4. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 9. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 10. minsocam.org [minsocam.org]
- 11. researchgate.net [researchgate.net]
- 12. elibrary.ru [elibrary.ru]
- 13. researchgate.net [researchgate.net]
- 14. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]
- 15. Page loading... [guidechem.com]
An In-depth Technical Guide to the Crystalline Forms of Ammonium Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different known crystalline forms of ammonium (B1175870) borate (B1201080). The document details their synthesis, structural characteristics, thermal properties, and spectroscopic signatures. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthesis and characterization techniques are provided. Furthermore, logical relationships in synthesis and decomposition pathways are visualized using diagrams.
Introduction to Ammonium Borates
Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). These compounds exist in various crystalline forms, primarily as hydrated polyborate salts. The specific crystalline phase obtained is dependent on factors such as the molar ratio of reactants, temperature, and concentration. The most commonly encountered forms include ammonium tetraborate (B1243019) and ammonium pentaborate, each with different degrees of hydration. These materials find applications as flame retardants, corrosion inhibitors, and in the manufacturing of electrolytic capacitors. A thorough understanding of their different crystalline forms is crucial for optimizing their properties for specific applications.
Crystalline Forms of Ammonium Borate
Several crystalline forms of this compound have been identified and characterized. The primary forms discussed in this guide are:
-
Ammonium Tetraborate Tetrahydrate ((NH₄)₂B₄O₇·4H₂O)
-
Ammonium Pentaborate Tetrahydrate (NH₄B₅O₈·4H₂O)
-
Ammonium Pentaborate Octahydrate (NH₄B₅O₈·8H₂O)
-
Ammonium Heptaborate
Physicochemical Properties
The fundamental physicochemical properties of the common crystalline forms of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Crystalline Forms
| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate | Ammonium Pentaborate Octahydrate |
| Chemical Formula | (NH₄)₂B₄O₇·4H₂O[1] | NH₄B₅O₈·4H₂O[2] | NH₄B₅O₈·8H₂O[2] |
| Molar Mass ( g/mol ) | 263.37[1] | 272.15 | 344.21[3] |
| Appearance | Colorless crystals[1] | White crystalline granules[4] | White crystalline solid[5] |
| Crystal System | Tetragonal[1] | Monoclinic | Orthorhombic |
| Density (g/cm³) | 1.58[1] | - | - |
| Solubility in Water | Soluble[1] | Soluble[2] | Highly soluble[5] |
| Solubility in Alcohol | - | Insoluble[6] | Insoluble[5] |
Crystallographic Data
The crystal structure of ammonium borates is characterized by complex polyborate anions held together by ammonium cations and water molecules through hydrogen bonding. The specific arrangement of these units defines the crystal system and lattice parameters for each crystalline form. A summary of available crystallographic data is presented in Table 2.
Table 2: Crystallographic Data for this compound Crystalline Forms
| Parameter | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |
| Crystal System | Tetragonal[1] | Monoclinic |
| Space Group | - | Pn |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | 90[1] | 90 |
| β (°) | 90[1] | - |
| γ (°) | 90[1] | 90 |
| Volume (ų) | - | - |
| Z | - | - |
Synthesis of Crystalline Ammonium Borates
The synthesis of specific crystalline forms of this compound is highly dependent on the reaction conditions. The general principle involves the reaction of boric acid with an aqueous solution of ammonia.
General Synthesis Workflow
The logical workflow for the synthesis of ammonium borates can be visualized as a sequence of steps starting from the raw materials to the final crystalline product.
Experimental Protocols
This protocol is adapted from a method describing the reaction between boric acid and ammonia.[1]
Materials:
-
Boric acid (H₃BO₃)
-
Concentrated ammonia solution (e.g., 25% NH₃)
-
Deionized water
Procedure:
-
Slowly add a stoichiometric amount of boric acid to a stirred, concentrated ammonia solution in a reaction vessel.
-
Control the temperature of the reaction mixture, as the reaction is exothermic. For the tetrahydrate, maintaining a temperature around 35°C is often cited.[6]
-
Continue stirring until all the boric acid has dissolved and the solution becomes clear.
-
Cool the resulting solution slowly to induce crystallization. The rate of cooling can influence crystal size and purity.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crystals at room temperature or in a desiccator to obtain the final product.
The synthesis of ammonium pentaborate generally follows a similar procedure to the tetraborate, with adjustments in the stoichiometry and crystallization conditions to favor the formation of the pentaborate anion.[2][6]
Materials:
-
Boric acid (H₃BO₃)
-
Concentrated ammonia solution
-
Deionized water
Procedure:
-
Dissolve boric acid in a concentrated ammonia solution with stirring. The molar ratio of boric acid to ammonia will determine the type of polyborate anion formed. For pentaborate, a higher ratio of boric acid is typically used.
-
Gently heat the solution to ensure complete dissolution of the reactants.
-
Allow the solution to cool to room temperature for the crystallization of the tetrahydrate form. For the octahydrate, crystallization at lower temperatures may be favored.
-
Filter the formed crystals and wash them with a minimal amount of cold deionized water.
-
Dry the crystals under ambient conditions.
Thermal Decomposition
This compound hydrates undergo thermal decomposition in a multi-step process, typically involving dehydration followed by deammoniation and the eventual formation of boric oxide.
Thermal Decomposition Pathway
The general pathway for the thermal decomposition of hydrated ammonium borates involves the sequential loss of water and ammonia.
Thermal Analysis Data
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide quantitative data on the decomposition process.
Table 3: Thermal Decomposition Data for this compound Hydrates
| Crystalline Form | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Ammonium Tetraborate Tetrahydrate | 1 | 70-250 | - | Dehydration[7] |
| 2 | 310-335 | - | Deammoniation[1] | |
| Ammonium Pentaborate Octahydrate | 1 | 165-175 | - | Dehydration[7] |
| 2 | 310-335 | - | Deammoniation[1] |
Specific mass loss percentages are dependent on the experimental conditions and are not consistently reported across the literature.
Spectroscopic Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the characterization of this compound crystalline forms. The spectra provide information on the types of borate anions present (trigonal BO₃ and tetrahedral BO₄ units) and the presence of ammonium ions and water molecules.
FTIR Spectroscopy
The FTIR spectra of hydrated ammonium borates exhibit characteristic absorption bands corresponding to the vibrations of the polyborate network, ammonium ions, and water molecules.
Table 4: Key FTIR Absorption Bands for Hydrated Ammonium Borates
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 | O-H stretching (water) |
| ~3200 | N-H stretching (ammonium) |
| ~1630 | H-O-H bending (water) |
| ~1430 | N-H bending (ammonium) |
| 1300-1500 | Asymmetric B-O stretching (BO₃)[8] |
| 950-1100 | Asymmetric B-O stretching (BO₄)[9] |
| 850-950 | Symmetric B-O stretching (BO₃)[8] |
| 700-800 | B-O-B bending |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, with distinct bands for the symmetric vibrations of the borate anions.
Table 5: Key Raman Bands for Hydrated Ammonium Borates
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3200 | N-H stretching (ammonium) |
| ~1030 | B-O stretching (trigonal and tetrahedral)[10] |
| ~780 | B-O-B ring breathing |
| ~620 | Bending modes of trigonal and tetrahedral boron[10] |
| ~516 | Symmetric pulse vibration of polyborate anions[8] |
Experimental Protocols for Characterization
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and lattice parameters of the this compound crystalline forms.
Instrumentation: Powder or single-crystal X-ray diffractometer.
Procedure (Powder XRD):
-
Finely grind a small sample of the crystalline this compound.
-
Mount the powdered sample on a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed).
-
Collect the diffraction pattern over the desired 2θ range.
-
Analyze the resulting diffractogram to identify the crystalline phases present by comparing with standard diffraction patterns (e.g., from the ICDD database).
-
Perform indexing and Rietveld refinement to determine the unit cell parameters.
Thermal Analysis (TGA/DTA)
Objective: To investigate the thermal stability and decomposition behavior of the this compound hydrates.
Instrumentation: Thermogravimetric Analyzer (TGA) and/or Differential Thermal Analyzer (DTA).
Procedure:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA/DTA furnace.
-
Program the instrument with the desired temperature profile, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Start the analysis and record the mass change (TGA) and temperature difference (DTA) as a function of temperature.
-
Analyze the resulting curves to determine the temperatures of dehydration, deammoniation, and final decomposition.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound crystals.
Instrumentation: FTIR spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the sample.
Raman Spectroscopy
Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations.
Instrumentation: Raman spectrometer.
Procedure:
-
Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.
-
Focus the laser beam onto the sample.
-
Set the instrument parameters, including the laser wavelength, power, and acquisition time.
-
Collect the Raman spectrum over the desired wavenumber range.
-
Analyze the spectrum to identify the characteristic Raman bands of the this compound sample.
Conclusion
This technical guide has provided a detailed overview of the different crystalline forms of this compound, with a focus on ammonium tetraborate and pentaborate hydrates. The synthesis, structural properties, thermal decomposition, and spectroscopic characteristics have been discussed and supported by tabulated quantitative data and detailed experimental protocols. The provided diagrams illustrate the logical workflows for synthesis and decomposition. This comprehensive information serves as a valuable resource for researchers and professionals working with these materials, enabling a better understanding and utilization of their diverse crystalline forms. Further research could focus on obtaining more complete crystallographic data for all identified forms and exploring the phase diagram of the this compound-water system in greater detail.
References
- 1. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 2. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 3. Ammonium penta-borate octahydrate | B5H20NO16 | CID 129775267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. borax.com [borax.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Ammonium Borate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ammonium (B1175870) borate (B1201080) in aqueous solutions. Understanding these properties is critical for applications ranging from chemical synthesis and materials science to pharmaceutical formulations where borate-containing compounds are utilized. This document presents quantitative solubility data, explores the factors influencing stability, details decomposition pathways, and provides comprehensive experimental protocols for analysis.
Executive Summary
Ammonium borates are a group of inorganic compounds with varying solubility and stability in aqueous solutions, largely dependent on the specific borate anion present, temperature, and pH. This guide focuses on the most common forms, ammonium pentaborate and ammonium tetraborate (B1243019). While generally soluble in water, their solutions can be prone to hydrolysis and the release of ammonia (B1221849), affecting pH and solution composition over time. This document serves as a practical resource for professionals requiring a deep understanding of the aqueous behavior of ammonium borates.
Solubility of Ammonium Borates
The solubility of ammonium borates in water is a key parameter for their application. The two most common forms exhibit distinct solubility profiles as a function of temperature.
Ammonium Pentaborate
Ammonium pentaborate ((NH₄)₂B₁₀O₁₆·8H₂O or NH₄B₅O₈·4H₂O) is a commercially significant ammonium borate.[1] Its solubility in water increases with temperature.
Table 1: Solubility of Ammonium Pentaborate in Water [2][3][4]
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 5.4 |
| 10 | 7.3 |
| 20 | 9.6 |
| 25 | 10.9[2] |
| 30 | 12.4 |
| 40 | 15.5 |
| 50 | 19.6 |
| 60 | 24.8 |
| 70 | 30.5 |
| 80 | 35.9 |
| 90 | 41.2 |
| 100 | ~50 (estimated) |
Ammonium Tetraborate
Ammonium tetraborate ((NH₄)₂B₄O₇·4H₂O) is another common form of this compound.[5][6][7] Its solubility in water also demonstrates a positive correlation with temperature.
Table 2: Solubility of Ammonium Tetraborate Tetrahydrate in Water [8]
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | ~5.2 |
| 10 | 5.3 |
| 20 | 7.27 |
| 25 | ~12.5 |
| 50 | Data not readily available |
| 100 | Data not readily available |
Note: Solubility data can vary slightly between sources due to experimental conditions and the specific hydrate (B1144303) form.
Stability of this compound in Aqueous Solutions
The stability of this compound solutions is influenced by several factors, primarily pH, temperature, and concentration. The underlying chemistry involves the hydrolysis of borate ions and the equilibrium between ammonia and the ammonium ion.
Factors Influencing Stability
The key factors governing the stability of this compound solutions are interconnected.
Factors influencing the stability of aqueous this compound solutions.
-
pH: The pH of the solution is the most critical factor. Boric acid is a weak acid, and the equilibrium between its various polyborate forms is pH-dependent. The ammonium/ammonia equilibrium (pKa ≈ 9.25) is also governed by pH. A decrease in pH will favor the formation of boric acid and ammonium ions, while an increase in pH will lead to the formation of various borate anions and free ammonia. The release of volatile ammonia at higher pH can lead to a gradual decrease in pH and changes in the solution's composition over time. Aqueous solutions of ammonium pentaborate show a slight decrease in pH with increasing concentration.[9]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and the volatilization of ammonia from the solution.[9] This can lead to a more rapid degradation of the this compound solution. Solid ammonium pentaborate is stable up to about 110°C, at which point it begins to decompose.[9]
-
Concentration: The concentration of the this compound solution can influence the equilibrium of borate species. At higher concentrations, more complex polyborate ions can form.
Decomposition Pathways
In aqueous solutions, the primary decomposition pathway for ammonium borates is through hydrolysis. This process involves the reaction of the borate anion with water to form boric acid and hydroxide (B78521) ions, which in turn affects the ammonium/ammonia equilibrium.
Generalized decomposition pathway of this compound in aqueous solution.
The hydrolysis of the tetraborate ion, for instance, can be represented by the following equilibrium:
B₄O₇²⁻ + 7H₂O ⇌ 2B(OH)₃ + 2B(OH)₄⁻
The presence of hydroxide ions from this and other borate equilibria will shift the ammonium equilibrium towards the formation of free ammonia:
NH₄⁺ + OH⁻ ⇌ NH₃ + H₂O
The loss of volatile ammonia from the solution will drive these equilibria, leading to a gradual decrease in pH and a change in the speciation of borate in the solution.
Experimental Protocols
To accurately assess the solubility and stability of this compound solutions, rigorous experimental protocols are necessary.
Protocol for Determining Solubility as a Function of Temperature
This protocol outlines a method for determining the solubility of an this compound salt at various temperatures.
Experimental workflow for determining the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the this compound salt to a known volume of deionized water in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Equilibration: Set the temperature of the circulating bath connected to the jacketed vessel to the desired temperature. Allow the solution to stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sampling: Stop the stirring and allow the solid to settle. Withdraw a known volume of the clear supernatant using a pre-heated volumetric pipette to prevent crystallization upon cooling.
-
Gravimetric Analysis:
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Weigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the water in a drying oven set at a temperature below the decomposition temperature of the salt (e.g., 80°C) until a constant weight is achieved.
-
Weigh the dish with the dry residue.
-
-
Calculation:
-
Mass of water = (Mass of dish + solution) - (Mass of dish + dry residue)
-
Mass of dissolved salt = Mass of dry residue
-
Solubility ( g/100 g H₂O) = (Mass of dissolved salt / Mass of water) * 100
-
-
Repeat: Repeat the procedure for different temperatures to construct a solubility curve.
Protocol for Assessing Aqueous Stability
This protocol provides a framework for a long-term stability study of an this compound solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water.
-
Storage Conditions: Aliquot the solution into several sealed containers (e.g., glass vials with airtight caps). Store the containers at different controlled temperatures (e.g., 4°C, 25°C, and 40°C). Protect the samples from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis at Each Time Point: At each designated time point, retrieve a sample from each storage temperature and perform the following analyses:
-
pH Measurement: Measure the pH of the solution using a calibrated pH meter.
-
Quantification of Ammonium Ion: Determine the concentration of the ammonium ion. A common method is the titrimetric method .
-
Principle: The sample is first distilled to separate the ammonia from interfering substances. The distillate is collected in a boric acid solution, and the resulting this compound is titrated with a standard strong acid.[10]
-
Procedure Outline:
-
Place a known volume of the sample in a distillation flask.
-
Add a borate buffer and distill the ammonia into a receiving flask containing boric acid and a mixed indicator.[11]
-
Titrate the contents of the receiving flask with a standardized solution of a strong acid (e.g., HCl or H₂SO₄) until the indicator changes color.
-
Calculate the ammonia concentration based on the volume of titrant used.
-
-
-
Quantification of Borate Species: Determine the total borate concentration. Ion chromatography is a suitable method.
-
Principle: Borate can be complexed with a polyol like mannitol (B672) or sorbitol to form a more strongly acidic complex that can be separated and detected by ion chromatography with conductivity detection.[12][13][14]
-
Procedure Outline:
-
Prepare an eluent containing a polyol (e.g., mannitol) and a weak base.
-
Inject a known volume of the sample (appropriately diluted) into the ion chromatograph.
-
The borate-polyol complex is separated on an anion-exchange column.
-
The concentration is determined by comparing the peak area to a calibration curve prepared from boric acid standards.
-
-
-
Appearance: Visually inspect the solution for any changes in color, clarity, or the formation of precipitate.
-
-
Data Analysis: Plot the concentration of ammonium and borate, as well as the pH, as a function of time for each storage temperature. Determine the degradation rate, if any.
Conclusion
The solubility and stability of this compound in aqueous solutions are complex phenomena governed by a delicate interplay of temperature, pH, and concentration. While ammonium pentaborate and tetraborate are readily soluble in water, their solutions are susceptible to hydrolysis and the subsequent loss of ammonia, leading to changes in solution properties over time. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics, supported by robust experimental data, is essential for the successful application of these compounds. The protocols provided in this guide offer a framework for obtaining reliable and reproducible data to inform formulation development, chemical processing, and other scientific endeavors.
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 3. americanelements.com [americanelements.com]
- 4. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 5. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 12228-87-4 CAS MSDS (AMMONIUM TETRABORATE TETRAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 9. borax.com [borax.com]
- 10. nemi.gov [nemi.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. IC method for trace borate determination in high-purity waters | Separation Science [sepscience.com]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) borates, focusing on ammonium pentaborate and ammonium tetraborate (B1243019). The document details the multi-stage decomposition processes, intermediate products, and final residues. Quantitative data from thermal analysis techniques are presented in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are also provided to aid in the replication and further investigation of these thermal behaviors.
Introduction
Ammonium borates are a group of inorganic compounds with applications in various fields, including as flame retardants, corrosion inhibitors, and in the synthesis of other boron-containing materials.[1] Understanding their thermal decomposition behavior is crucial for their effective application, particularly in high-temperature environments. This guide elucidates the complex thermal degradation pathways of two common forms: ammonium pentaborate and ammonium tetraborate.
The thermal decomposition of hydrated ammonium borates typically proceeds in a stepwise manner, involving initial dehydration followed by deamination at higher temperatures. The final decomposition product is generally boric oxide (B₂O₃), though the specific intermediates and transition temperatures can vary depending on the specific borate (B1201080) and the experimental conditions.[2]
Thermal Decomposition Mechanism
The thermal decomposition of ammonium borates is characterized by a series of endothermic processes, primarily the loss of water of hydration and ammonia (B1221849).
Ammonium Pentaborate (APB)
Ammonium pentaborate, commonly available as a tetrahydrate ((NH₄)B₅O₈·4H₂O) or octahydrate ((NH₄)B₅O₈·8H₂O), decomposes in two principal stages.[2]
-
Dehydration: The initial stage involves the loss of water molecules. For ammonium pentaborate octahydrate, this dehydration process occurs in a narrow temperature range of approximately 165-175°C.[3]
-
Deamination: Following dehydration, the second stage is characterized by the loss of ammonia, which occurs at higher temperatures, typically between 310-335°C.[3]
Upon further heating, the remaining boron-oxygen framework rearranges to form boric oxide (B₂O₃).
Ammonium Tetraborate Tetrahydrate (ATT)
Ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O) undergoes a more complex, three-stage decomposition process.[4]
-
Initial Dehydration: The first stage involves the loss of one mole of crystal water, occurring from room temperature up to approximately 70.6°C, with a corresponding endothermic peak in Differential Thermal Analysis (DTA) at 59.3°C.[4]
-
Secondary Dehydration and Partial Deamination: The second, more significant stage occurs between 70.6°C and 250°C. This stage involves the loss of the remaining three moles of water and one mole of ammonia, with a sharp endothermic peak observed at 109.99°C.[4]
-
Final Decomposition: The final stage of decomposition takes place between 250°C and 450°C, showing a broad endothermic peak at 334.83°C. This stage corresponds to the loss of the remaining water and ammonia from the decomposition of hydroxyl (OH) and ammonium (NH₄⁺) groups within the structure, ultimately yielding boric oxide (B₂O₃).[4] The total mass loss during the decomposition of ammonium tetraborate tetrahydrate up to 450°C is approximately 47.12%.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from the thermal analysis of ammonium pentaborate and ammonium tetraborate.
Table 1: Thermal Decomposition Data for Ammonium Pentaborate Octahydrate
| Decomposition Stage | Temperature Range (°C) | Key Events |
| 1 | 165 - 175 | Dehydration (Loss of H₂O)[3] |
| 2 | 310 - 335 | Deamination (Loss of NH₃)[3] |
Table 2: Thermal Decomposition Data for Ammonium Tetraborate Tetrahydrate
| Decomposition Stage | Temperature Range (°C) | DTA Peak Temperature (°C) | Mass Loss | Evolved Species |
| 1 | 25 - 70.6 | 59.3 (Endothermic)[4] | Loss of 1 mole of H₂O[4] | H₂O |
| 2 | 70.6 - 250 | 109.99 (Endothermic)[4] | Loss of 3 moles of H₂O and 1 mole of NH₃[4] | H₂O, NH₃ |
| 3 | 250 - 450 | 334.83 (Endothermic)[4] | Continuous loss of remaining H₂O and NH₃[4] | H₂O, NH₃ |
| Total | 25 - 450 | ~47.12% [4] |
Experimental Protocols
The following sections detail the methodologies for the key analytical techniques used to characterize the thermal decomposition of ammonium borates.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Simultaneous TGA/DTA is a powerful technique to study the thermal decomposition of materials by measuring the change in mass and the temperature difference between a sample and a reference as a function of temperature.
-
Instrumentation: A simultaneous TG/DTA thermal analyzer is employed.
-
Sample Preparation: A small amount of the ammonium borate sample (typically 5-15 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 40-200 mL/min) to prevent oxidative side reactions.[5]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 5-20 K/min).[4][5]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the temperature difference (ΔT) against temperature, with endothermic and exothermic events appearing as peaks.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature, providing quantitative information about the enthalpy changes associated with thermal events.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen, with a constant flow rate.
-
Heating Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles at a defined rate (e.g., 10 K/min).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The area under a peak is integrated to determine the enthalpy change (ΔH) of the corresponding thermal event.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the chemical bonds present in the original material, intermediate products, and gaseous species evolved during decomposition.
-
For Solid Samples:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The solid residue after heating to a specific temperature is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
For Evolved Gas Analysis (EGA-FTIR):
-
Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.
-
Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer.
-
Data Acquisition: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment, allowing for the identification of gaseous products as a function of temperature.
-
X-ray Diffraction (XRD)
XRD is a primary technique for identifying the crystalline phases of the starting material, intermediates, and final residues of the thermal decomposition process.
-
Instrumentation: An X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Sample Preparation: A powdered sample of the material at different stages of decomposition is mounted on a sample holder.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the sample.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the thermal decomposition pathways of ammonium pentaborate and ammonium tetraborate, as well as a typical experimental workflow for their analysis.
References
An In-depth Technical Guide to Ammonium Borates: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium (B1175870) borates, focusing on their chemical identities, synthesis protocols, and key physicochemical properties. The information is intended to serve as a valuable resource for researchers and professionals involved in materials science, chemical synthesis, and formulation development.
Chemical Identity and Physicochemical Properties
Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). Depending on the stoichiometry of the reactants and the reaction conditions, various forms of ammonium borate (B1201080) can be synthesized, each with distinct properties and applications. The most common forms are ammonium metaborate, ammonium tetraborate (B1243019), and ammonium pentaborate, which can also exist in various hydrated states.
The following tables summarize the key identification and physicochemical data for these compounds.
Table 1: Chemical Identification of Common Ammonium Borates
| Compound Name | Molecular Formula | CAS Number | Molar Mass ( g/mol ) |
| Ammonium Metaborate | NH₄BO₂ | 13862-46-5 | 60.84 |
| Ammonium Tetraborate Tetrahydrate | (NH₄)₂B₄O₇·4H₂O | 12228-87-4 | 263.38 |
| Ammonium Pentaborate Tetrahydrate | NH₄B₅O₈·4H₂O | 12046-04-7 | 272.15 |
| Ammonium Pentaborate Octahydrate | NH₄B₅O₈·8H₂O | 12229-12-8 | 344.21 |
| Triazanium;borate | BH₁₂N₃O₃ | 11128-98-6, 12007-57-7, 22694-75-3 | 112.93[1] |
| Ammonium borate hydrate (B1144303) | BH₁₄N₃O₄ | - | 130.94[2] |
Table 2: Physicochemical Properties of Selected Ammonium Borates
| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |
| Appearance | White crystalline powder | White crystalline granules[3] |
| Density (g/cm³) | 2.37 | 1.58[3] |
| Solubility in Water | Soluble | ~10.9% by weight at room temperature[3] |
| Decomposition Point | 87 °C | Stable to about 110°C[3] |
Experimental Protocols for Synthesis
The synthesis of ammonium borates generally involves the controlled reaction of boric acid and ammonia in an aqueous solution. The specific product obtained is dependent on the molar ratio of the reactants and the crystallization temperature.
Synthesis of Ammonium Tetraborate and Ammonium Pentaborate
This protocol describes a method for the simultaneous production of ammonium tetraborate and ammonium pentaborate.[4]
Materials:
-
Purified Boric Acid
-
Concentrated Ammonia Solution (28-30%)
-
Deionized Water
-
Stainless Steel Reactor with Stirring and Temperature Control
-
Filtration Apparatus
-
Drying Oven
Procedure for Ammonium Tetraborate:
-
Add 28 kg of concentrated ammonia water to the stainless steel reactor.
-
Slowly add 45 kg of purified boric acid to the ammonia water while stirring.
-
Maintain the reaction temperature at 35 ± 2°C.
-
Continue stirring until all the boric acid has dissolved and the solution is clear.
-
Stop stirring and heating. Cool the reactor with circulating water to 20°C.
-
Resume stirring until a significant amount of precipitate has formed.
-
Stop stirring and allow the mixture to sit overnight at a controlled temperature of 15 ± 2°C.
-
Collect the solid precipitate by filtration and allow it to dry naturally. The resulting product is ammonium tetraborate.
Procedure for Ammonium Pentaborate:
-
Combine the mother liquor from the ammonium tetraborate synthesis. This solution contains approximately 7% ammonium tetraborate.
-
Inject 49 kg of a 1:1 ammonia water solution into the mother liquor.
-
Slowly add 55 kg of purified boric acid under the same conditions as the tetraborate synthesis.
-
Once the boric acid is fully dissolved, stop heating and stirring.
-
Cool the reactor with cold water while stirring.
-
When the temperature is below 15°C, stop stirring and let it cool and sit overnight at a controlled temperature of 12 ± 2°C to allow for precipitation.
-
Collect the precipitate by filtration and dry it in an oven at 75°C to obtain ammonium pentaborate.
Synthesis of Ammonium Bis(malonato)borate
This protocol describes the synthesis of a more complex borate salt, ammonium bis(malonato)borate.[5]
Materials:
-
Malonic Acid
-
Boric Acid
-
Ammonium Carbonate
-
Double-Distilled Water
-
Glass Reaction Vessel
-
Heating and Stirring Apparatus
-
Filtration Apparatus
Procedure:
-
Dissolve a mixture of malonic acid, boric acid, and ammonium carbonate in a 4:2:1 molar ratio in double-distilled water with continuous stirring.
-
Gently heat the solution to 313–323 K to ensure complete dissolution, resulting in a clear, homogeneous mixture.
-
Allow the solution to cool to room temperature and filter to remove any particulate impurities.
-
Transfer the filtrate to a clean glass vessel covered with a perforated lid to control evaporation.
-
Place the vessel in a draft-free environment maintained at a temperature of 298–303 K.
-
Over a period of 60 days, slow evaporation of the solvent will lead to the growth of well-defined colorless blocks of ammonium bis(malonato)borate.
-
Carefully extract the crystals, rinse them with cold distilled water to remove surface impurities, and air-dry at room temperature.
Structural Relationships and Synthesis Pathway
The formation of different ammonium borates from boric acid and ammonia is a pH-dependent equilibrium process. The following diagram illustrates the general synthesis pathway and the relationship between the key reactants and products.
Caption: General synthesis pathway for different ammonium borates.
Thermal Decomposition
The thermal stability of ammonium borates is a critical property. For instance, ammonium pentaborate octahydrate undergoes a two-step thermal decomposition process. The initial step involves dehydration, followed by deamination at higher temperatures.[6] The deamination step for both ammonium tetraborate and ammonium pentaborate occurs between 310-335°C.[6] The dehydration of ammonium pentaborate occurs in a narrow range of 165-175°C, whereas for ammonium tetraborate, it happens over a broader range from 70-250°C.[6]
This guide provides foundational knowledge for the synthesis and characterization of various ammonium borates. For specific applications, further optimization of the described protocols and detailed analytical characterization are recommended.
References
- 1. This compound | BH12N3O3 | CID 161571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrate | BH14N3O4 | CID 129719171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 4. Page loading... [guidechem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Understanding the Borate-Ammonium Equilibrium in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the borate-ammonium equilibrium in aqueous solutions. A thorough understanding of this equilibrium is crucial in various scientific and industrial applications, including analytical chemistry, buffer formulation, and as a key reaction in nitrogen determination methods. This document provides a comprehensive overview of the core chemical reactions, quantitative equilibrium data, detailed experimental protocols for characterization, and visual representations of the involved pathways and workflows.
Core Principles of the Borate-Ammonium Equilibrium
The interaction between boric acid (H₃BO₃) and ammonia (B1221849) (NH₃) in an aqueous solution is primarily an acid-base reaction. Boric acid is a weak Lewis acid, accepting a hydroxide (B78521) ion from water to form the tetrahydroxyborate ion, [B(OH)₄]⁻, which in turn releases a proton[1][2]. Ammonia is a weak Brønsted-Lowry base that accepts a proton to form the ammonium (B1175870) ion (NH₄⁺)[3][4].
The primary equilibrium can be represented as:
H₃BO₃ + NH₃ ⇌ NH₄⁺ + [B(OH)₄]⁻
The position of this equilibrium is highly dependent on the pH of the solution, the concentration of the reactants, and the temperature.
In addition to this primary equilibrium, boric acid is known to form various polyborate species in solution, especially at higher concentrations. The formation of these polyborates is also a function of pH. The predominant species in solution can shift from boric acid and the tetrahydroxyborate ion to include triborate, tetraborate, and pentaborate ions as the pH and concentration change.
Quantitative Equilibrium Data
The equilibrium of the borate-ammonium system can be characterized by the acid dissociation constant (pKa) of boric acid and the base dissociation constant (pKb) of ammonia.
| Parameter | Value | Conditions | Reference |
| pKa of Boric Acid (H₃BO₃) | 9.24 | 25 °C in pure water | [2][5] |
| pKb of Ammonia (NH₃) | 4.75 | 25 °C | [3] |
| pKa of Ammonium Ion (NH₄⁺) | 9.25 | 25 °C (calculated from pKb of NH₃) | [6] |
The equilibrium constant (Keq) for the reaction between boric acid and ammonia can be calculated from the Ka of boric acid and the Kb of ammonia.
Keq = Ka(H₃BO₃) * Kb(NH₃) / Kw
Where Kw is the ion product of water (1.0 x 10⁻¹⁴ at 25 °C).
| Constant | Calculated Value |
| Ka of Boric Acid | 10⁻⁹·²⁴ ≈ 5.75 x 10⁻¹⁰ |
| Kb of Ammonia | 10⁻⁴·⁷⁵ ≈ 1.78 x 10⁻⁵ |
| Keq | (5.75 x 10⁻¹⁰ * 1.78 x 10⁻⁵) / 1.0 x 10⁻¹⁴ ≈ 1.02 |
This indicates that the reaction lies centrally, and the relative concentrations of reactants and products will be highly sensitive to changes in conditions.
Experimental Protocols for Characterization
Potentiometric Titration
Potentiometric titration is a highly effective method for determining the equilibrium characteristics of the borate-ammonium system.
Objective: To determine the equilibrium constant of the boric acid-ammonia reaction by titrating a solution of boric acid with a standardized solution of ammonia while monitoring the pH.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Buret (50 mL).
-
Beakers (250 mL).
-
Standardized ~0.1 M ammonia (NH₃) solution.
-
~0.1 M boric acid (H₃BO₃) solution.
-
Deionized water.
Procedure:
-
Preparation of Boric Acid Solution: Accurately weigh a known amount of boric acid and dissolve it in a known volume of deionized water to prepare an approximately 0.1 M solution.
-
Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the boric acid solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
pH Measurement: Immerse the calibrated pH electrode in the boric acid solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Fill the buret with the standardized ammonia solution. Record the initial pH of the boric acid solution. Begin adding the ammonia solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is the point of the most rapid pH change. The equivalence point for this weak acid-weak base titration will be around pH 7.
-
Data Analysis: Plot the measured pH versus the volume of ammonia added. The equivalence point can be determined from the inflection point of the titration curve. The pKa of boric acid in the presence of ammonium ions can be determined at the half-equivalence point. From the titration data, the equilibrium concentrations of all species can be calculated to determine the equilibrium constant.
Spectroscopic Methods
11B Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for speciating boron in solution. Different borate (B1201080) species (B(OH)₃, [B(OH)₄]⁻, and various polyborates) have distinct chemical shifts, allowing for their quantitative analysis in the equilibrium mixture. This technique can provide direct evidence for the formation of different borate species as a function of pH and ammonia concentration[7][8].
Raman Spectroscopy: Raman spectroscopy can also be used to identify and quantify the different borate and ammonium species in solution. The vibrational modes of B-O and N-H bonds give rise to characteristic Raman bands, enabling the monitoring of changes in speciation as the equilibrium shifts[9][10].
Visualizing the Borate-Ammonium System
Chemical Equilibrium Pathway
Caption: Primary acid-base equilibrium in the borate-ammonium system.
Kjeldahl Method Workflow for Nitrogen Analysis
Caption: Workflow of the Kjeldahl method utilizing borate-ammonium reaction.
Conclusion
The borate-ammonium equilibrium is a dynamic system governed by fundamental acid-base principles and influenced by factors such as pH, concentration, and temperature. The formation of various borate and ammonium species in solution can be quantified using established equilibrium constants and characterized through experimental techniques like potentiometric titration and spectroscopy. A thorough understanding of this equilibrium is essential for its effective application in analytical chemistry and other scientific disciplines. This guide provides the foundational knowledge and practical methodologies for researchers and professionals working with this important chemical system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Boric acid - Wikipedia [en.wikipedia.org]
- 3. Ammonia [commonorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Acids & Fatty Acids - Boric Acid [unicareingredients.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Structural Intricacies of Ammonium Borates: A Theoretical and Experimental Perspective
A Technical Guide for Researchers in Materials Science and Drug Development
The multifaceted structures of ammonium (B1175870) borates, a class of compounds with significant industrial applications, have been a subject of considerable scientific inquiry. Theoretical and experimental investigations have progressively illuminated the complex interplay of covalent and ionic forces that dictate their diverse crystalline forms. This technical guide provides an in-depth analysis of the structural chemistry of various ammonium borate (B1201080) species, including ammonium pentaborate, tetraborate, and more complex anions. By integrating experimental crystallographic data with theoretical charge density analysis, we aim to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Probing the Crystalline Architecture: A Synthesis of Theoretical and Experimental Findings
The structural characterization of ammonium borates reveals a rich diversity of borate anions, each with a unique arrangement of trigonal BO₃ and tetrahedral BO₄ units. The ammonium cations play a crucial role in stabilizing these structures through extensive hydrogen bonding networks.
A pivotal study combining experimental X-ray diffraction with Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level has provided profound insights into the electronic structure of a pentaborate ion within an ammonium borate complex.[1][2] This work elucidated the nature of the B-O bonds, revealing a mixed covalent and ionic character through topological analysis of the charge density.[2] The net atomic charges and electrostatic potential isosurfaces derived from these calculations are instrumental in understanding the chemical reactivity and physical properties of these materials.[1][2]
Ammonium Pentaborate (NH₄B₅O₈)
Ammonium pentaborate is a well-characterized compound, existing in both anhydrous and hydrated forms.[3] The anhydrous form, NH₄B₅O₈, has been synthesized via thermal dehydration and its crystal structure determined from X-ray powder diffraction data.[4] The fundamental building block of the pentaborate anion is a double ring composed of two triborate rings, each containing one BO₄ tetrahedron and two BO₃ triangles.[4] These pentaborate groups interlink to form a double interpenetrating framework.[4]
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Anhydrous Ammonium Pentaborate | NH₄B₅O₈ | Orthorhombic | Not Specified | a = 7.58667, b = 12.00354, c = 14.71199 | [4] |
| Ammonium Pentaborate Tetrahydrate | NH₄B₅O₈·4H₂O | Orthorhombic | Not Specified | Data Not Available in Search Results | [3] |
Complex this compound Anions
Beyond the common pentaborate, research has unveiled more complex this compound structures, each stabilized by ammonium cations and, in some cases, incorporated ammonia (B1221849) or organic molecules.
Ammonium Bis(malonato)borate: In the salt NH₄⁺·[B(C₃H₂O₄)₂]⁻, the boron atom is tetrahedrally coordinated by two bidentate malonate ligands, forming a BO₄ core.[5] The six-membered boro-malonate rings adopt shallow boat conformations.[5] The structural integrity is maintained by an extensive network of N-H···O hydrogen bonds.[5]
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Mean B-O | 1.465 | [5] |
| Bond Angles (°) | ||
| O1-B1-O3 | 112.4 (2) | [5] |
| O5-B1-O6 | 112.5 (2) | [5] |
| Dihedral angle between boro-malonate rings | 76.5 (1) | [5] |
Ammonium Heptaborate: A unique this compound containing a heptaborate dianion, [B₇O₉(OH)₅]²⁻, has been synthesized and structurally characterized.[6] This discovery highlights the rich structural chemistry of borate compounds.[6]
Ammine/Ammonium Borate: High-pressure synthesis has yielded a novel compound with the composition (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆.[7] This orthorhombic structure (space group Pmn21) features a network of corner-sharing tetrahedra that form cages containing disordered ammonium ([NH₄]⁺) and ammine-boron ([BNH₃]) units.[7]
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Ammine/Ammonium Borate | (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆ | Orthorhombic | Pmn21 | a = 10.7906, b = 4.59980, c = 4.2317 | [7] |
Experimental and Computational Methodologies
A combination of sophisticated experimental and computational techniques is essential for a thorough understanding of this compound structures.
Experimental Protocols
-
Single-Crystal X-ray Crystallography: This is the primary technique for determining the precise atomic arrangement in crystalline ammonium borates. A suitable single crystal is isolated and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data are processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters. For instance, in the study of ammonium bis(malonato)borate, data collection and structure refinement were performed to obtain the detailed structural information presented.[5]
-
Powder X-ray Diffraction (PXRD): Used for phase identification and for determining the crystal structure of materials that do not readily form single crystals. The PXRD pattern of anhydrous ammonium pentaborate was used to determine its crystal structure.[4]
-
Solvothermal and Solid-State Synthesis: These are common methods for preparing this compound crystals. Solvothermal synthesis involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, as was used for the pentaborate ion complex.[2] Solid-state synthesis, used for the heptaborate compound, involves reacting solids at high temperatures.[6] High-pressure/high-temperature synthesis in a Walker-type multianvil press was employed for the novel ammine/ammonium borate.[7]
Computational Protocols
-
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method for investigating the electronic structure of materials. In the study of the pentaborate ion, theoretical charge density calculations were performed using the B3LYP functional with the 6-31G** basis set on the experimentally determined geometry.[2] This approach allows for the calculation of properties such as electron density, net atomic charges, and electrostatic potentials, which are not directly accessible from experiment alone.[1][2] The "Atoms in Molecules" (AIM) theory was then applied to analyze the topological features of the electron density to characterize the chemical bonding.[2]
Visualizing Structural Motifs and Connectivity
To better understand the complex structures of ammonium borates, graphical representations of their fundamental building blocks and their interconnections are invaluable.
Caption: Connectivity of the pentaborate anion, showing the central BO₄ tetrahedron sharing corners with BO₃ triangles.
Caption: Workflow integrating experimental crystallography with DFT to analyze bonding in ammonium borates.
References
- 1. Charge density analysis of a pentaborate ion in an this compound: toward the understanding of topological features in borate minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure of ammonium bis(malonato)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Ammonium Borate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety protocols and handling precautions for the use of ammonium (B1175870) borate (B1201080) in a laboratory environment. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and maintaining a safe research setting. This document outlines the toxicological properties, proper handling procedures, personal protective equipment, and emergency response protocols associated with ammonium borate.
Hazard Identification and Classification
This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory tract irritation.[1] It is important to note that while some borates are under review, this compound is not currently classified as a carcinogen or mutagen.[1]
Toxicological Data
Inorganic borates, including this compound, generally exhibit low acute toxicity through oral, dermal, and inhalation routes.[2] However, repeated or high-level exposure can lead to adverse health effects. The primary concerns are reproductive and developmental toxicity, though the doses required to produce these effects in animal studies are significantly higher than those expected in a controlled laboratory setting.[2]
| Toxicity Data for Borates | |
| Acute Oral Toxicity (LD50) | >4200 mg/kg (mouse) for Ammonium Pentaborate[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. Different forms of this compound, such as tetraborate (B1243019) and pentaborate, have slightly different properties.
| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate |
| CAS Number | 12228-87-4[1] | 12007-89-5[5] |
| Molecular Formula | (NH₄)₂B₄O₇·4H₂O[6] | NH₄B₅O₈[5] |
| Molecular Weight | 263.38 g/mol [6] | 200.09 g/mol [2] |
| Appearance | White crystalline powder[6] | White crystalline granules[1] |
| Solubility | Soluble in water[7] | Soluble in water[2][5] |
| Density | 1.58 g/cm³[8] | 1.567 g/cm³[2] |
| pH | Approximately 8.8[9] | 8.35 (1% solution)[3] |
Occupational Exposure Limits
To minimize the risk of adverse health effects from inhalation, it is important to adhere to established occupational exposure limits for borate compounds.
| Jurisdiction/Agency | Exposure Limit (Inhalable Fraction) |
| ACGIH TLV-TWA | 2 mg/m³ |
| ACGIH STEL | 6 mg/m³ |
| WorkSafeBC TWA | 2 mg/m³[10] |
| WorkSafeBC STEL | 6 mg/m³[10] |
| Ontario OEL-TWA | 2 mg/m³[11] |
| Ontario OEL-STEL | 6 mg/m³[11] |
Engineering Controls
The primary method for controlling exposure to this compound dust is through effective engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the most effective means of preventing the inhalation of dust.
-
Enclosed Systems: For larger quantities or procedures with a high potential for dust generation, the use of enclosed systems or glove boxes is recommended.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (such as nitrile or neoprene) should be worn to prevent skin contact.[5]
-
Respiratory Protection: In situations where dust levels may exceed the occupational exposure limits, a NIOSH-approved respirator with a particulate filter is required.[5]
Experimental Protocols
Adherence to standardized experimental protocols is critical for minimizing exposure and ensuring safety.
Weighing and Handling Powdered this compound
-
Preparation: Don all required personal protective equipment. Ensure a chemical fume hood is operational.
-
Containment: Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Transfer: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the container to minimize dust generation.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
Spill Cleanup Procedure
-
Evacuation and Notification: In the event of a spill, evacuate the immediate area and notify laboratory personnel.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[12][13] Carefully sweep or vacuum the material into a designated waste container. Avoid dry sweeping, which can generate dust.
-
Decontamination: Clean the spill area with soap and water.
Storage and Disposal
Proper storage and disposal of this compound are essential for laboratory safety and environmental protection.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[14] Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed contractor.
First Aid Measures
In case of exposure, immediate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Risk Assessment and Control Workflow
The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound in a laboratory setting.
References
- 1. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 2. chembk.com [chembk.com]
- 3. sds.riotinto.com [sds.riotinto.com]
- 4. sds.riotinto.com [sds.riotinto.com]
- 5. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 9. nbinno.com [nbinno.com]
- 10. worksafebc.com [worksafebc.com]
- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 12. acs.org [acs.org]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. borax.com [borax.com]
- 15. nbinno.com [nbinno.com]
Environmental Impact of Ammonium Borate Disposal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact associated with the disposal of ammonium (B1175870) borate (B1201080). The document details the environmental fate and ecotoxicological effects of this compound, outlines relevant experimental protocols for its assessment, and presents key data in a structured format to inform safe handling and disposal practices.
Environmental Fate and Transport
Ammonium borate, upon release into the environment, dissociates into ammonium (NH₄⁺) and borate (BO₃⁻) ions. The environmental fate and impact of the compound are therefore determined by the individual behavior of these two components in soil and aquatic ecosystems.
1.1. In Soil
The ammonium ion is a key component of the nitrogen cycle. In soil, it can be taken up by plants as a nutrient, converted to nitrate (B79036) by microorganisms through nitrification, or be adsorbed to negatively charged soil particles. The borate ion's mobility and bioavailability in soil are influenced by soil pH, organic matter content, and the presence of iron and aluminum oxides. Borates can be adsorbed to soil particles, taken up by plants, or leached into groundwater. Boron is an essential micronutrient for plants, but it can become toxic at elevated concentrations.
1.2. In Aquatic Environments
In aquatic systems, the ammonium ion exists in equilibrium with unionized ammonia (B1221849) (NH₃), a form that is highly toxic to many aquatic organisms. The proportion of unionized ammonia increases with higher pH and temperature. The nitrogen cycle in water involves the conversion of ammonia to nitrite (B80452) and then to nitrate by bacteria. The borate ion is highly soluble in water and generally does not bioaccumulate in aquatic organisms.[1] Its toxicity to aquatic life is dependent on the species and concentration.
The biogeochemical cycles of boron and nitrogen are crucial in understanding the long-term environmental impact of this compound. The boron cycle is primarily localized, involving movement between soils, water, and organisms, with a smaller atmospheric component.[2] The nitrogen cycle is a global process with significant atmospheric, terrestrial, and aquatic fluxes.[2][3]
Ecotoxicological Effects
The environmental risk of this compound stems from the combined toxicity of both the ammonium and borate ions.
2.1. Borate Ecotoxicity
Boron, in the form of borates, is an essential micronutrient for plants but can be phytotoxic at high concentrations.[1] The range between deficiency and toxicity is narrow for many plant species. In aquatic ecosystems, the toxicity of boron compounds is relatively low for many species, but some are more sensitive.
2.2. Ammonium/Ammonia Ecotoxicity
The toxicity of ammonium to aquatic organisms is primarily attributed to the unionized ammonia (NH₃) form.[4][5] This form can readily diffuse across the gills of fish and interfere with physiological processes.[6] Acute exposure to high concentrations of ammonia can be lethal to fish, while chronic exposure to lower levels can lead to reduced growth, impaired reproduction, and increased susceptibility to disease.[7]
Table 1: Aquatic Toxicity of Boron (as Boric Acid Equivalents)
| Species | Endpoint | Concentration (mg B/L) | Reference |
| Daphnia magna | 21-day NOEC (reproduction) | 6 | ECETOC, 1997 |
| Oncorhynchus mykiss (Rainbow trout) | 28-day NOEC (growth) | 1 | Black et al., 1993 |
| Pimephales promelas (Fathead minnow) | 32-day NOEC (growth) | 1.8 | Black et al., 1993 |
| Algae (Scenedesmus subspicatus) | 72-hr EC10 (growth) | 1.7 | ECETOC, 1997 |
Table 2: Aquatic Toxicity of Ammonia (as Un-ionized Ammonia-Nitrogen, NH₃-N)
| Species | Endpoint | Concentration (mg NH₃-N/L) | Reference |
| Lepomis macrochirus (Bluegill) | 96-h LC50 | 1.04 | Mayes et al., 1986[8] |
| Stizostedion vitreum (Walleye) | 96-h LC50 | 1.06 | Mayes et al., 1986[8] |
| Pimephales promelas (Fathead minnow) | 96-h LC50 | 1.50 | Mayes et al., 1986[8] |
| Pimephales promelas (Fathead minnow) | Chronic MATC | 0.21 | Mayes et al., 1986[8] |
NOEC: No Observed Effect Concentration; EC10: 10% Effect Concentration; LC50: 50% Lethal Concentration; MATC: Maximum Acceptable Toxicant Concentration
Experimental Protocols
Standardized methods are essential for assessing the environmental impact of chemicals like this compound. The following sections outline key experimental protocols.
3.1. Aquatic Toxicity Testing
The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidelines for testing the effects of chemicals on aquatic organisms.[9][10]
OECD Guideline 210: Fish, Early-Life Stage Toxicity Test
This test evaluates the effects of a chemical on the early life stages of fish, from fertilized eggs to juveniles.
-
Test Species: Recommended species include rainbow trout (Oncorhynchus mykiss), fathead minnow (Pimephales promelas), and zebrafish (Danio rerio).
-
Test Duration: The test duration is species-specific and covers the period from fertilization to a defined number of days post-hatch.
-
Exposure System: A flow-through or semi-static system is used to maintain constant exposure concentrations.
-
Endpoints: The primary endpoints are hatching success, larval survival, and growth (length and weight). Abnormal appearance and behavior are also recorded.
-
Data Analysis: The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) are determined by comparing the responses in the test concentrations to a control group.
OECD Guideline 211: Daphnia magna Reproduction Test
This test assesses the impact of a chemical on the reproductive output of the freshwater invertebrate Daphnia magna.[11]
-
Test Organism: Young female Daphnia magna (less than 24 hours old) are used.
-
Test Duration: 21 days.
-
Exposure System: Semi-static renewal system where the test solutions are renewed every 2-3 days.
-
Endpoints: The primary endpoint is the total number of living offspring produced per parent animal. Parental mortality and mobility are also assessed.
-
Data Analysis: The concentration that causes a specified percent reduction in reproduction (e.g., EC10, EC50) is calculated, along with the LOEC and NOEC.
3.2. Soil Ecotoxicity Testing
Protocols for assessing the toxicity of substances in soil are also well-established.
Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (Based on OECD Guideline 208)
This test evaluates the effects of a substance on the emergence and early growth of terrestrial plants.
-
Test Species: A selection of monocotyledonous and dicotyledonous species are typically used (e.g., oat, ryegrass, lettuce, radish).
-
Test Soil: Natural or artificial soil is spiked with a range of concentrations of the test substance.
-
Test Duration: 14 to 21 days after 50% of the control seedlings have emerged.
-
Endpoints: The primary endpoints are seedling emergence and shoot height and/or shoot dry weight. Visual signs of phytotoxicity are also recorded.
-
Data Analysis: The concentration that causes a specified percent inhibition of emergence or growth (e.g., EC25, EC50) is determined.
Visualizations
Diagram 1: Environmental Fate of this compound
Caption: Environmental pathways of this compound after disposal.
Diagram 2: Experimental Workflow for Aquatic Toxicity Testing (OECD 210)
Caption: Workflow for a fish early-life stage toxicity test.
Disposal Considerations and Regulations
Proper disposal of this compound is crucial to mitigate its environmental impact. Disposal methods must comply with local, regional, and national regulations.
-
Waste Classification: Depending on the concentration and any co-contaminants, waste containing this compound may be classified as hazardous waste.
-
Treatment and Disposal: Dilute aqueous solutions of this compound may be treatable in industrial wastewater treatment plants equipped for nutrient removal. However, high concentrations of boron and ammonia can be detrimental to the biological treatment processes. For concentrated waste, incineration at a licensed facility or disposal in a designated hazardous waste landfill are common practices. It is imperative to consult with environmental regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), for specific guidance on disposal.[10]
-
Neutralization: For laboratory-scale waste, neutralization of acidic or basic solutions containing this compound to a pH between 5 and 9 may be a preliminary step before further treatment or disposal, in accordance with institutional safety protocols.[5]
It is the responsibility of the generator to characterize their waste and ensure its disposal in a manner that is protective of human health and the environment.
References
- 1. sds.riotinto.com [sds.riotinto.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. sunnysidecorals.com [sunnysidecorals.com]
- 4. Ammonia in Aquatic Systems | The Fish Site [thefishsite.com]
- 5. FA16/FA031: Ammonia in Aquatic Systems [edis.ifas.ufl.edu]
- 6. nature.org [nature.org]
- 7. epa.gov [epa.gov]
- 8. Acute and chronic toxicity of ammonia to freshwater fish: A site‐specific study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. kreatis.eu [kreatis.eu]
- 10. oecd.org [oecd.org]
- 11. food.ec.europa.eu [food.ec.europa.eu]
A Technical Guide to Ammonium Borate: Historical Context, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context surrounding the discovery and use of ammonium (B1175870) borate (B1201080). It details early synthetic methods, presents key quantitative data, and explores its applications, with a particular focus on aspects relevant to scientific research and drug development.
Historical Context and Discovery
The history of ammonium borate is intertwined with the broader exploration of boron chemistry in the 19th century. While various borates were known and used for centuries, the specific synthesis of this compound can be traced back to the work of German chemist Heinrich Rose. In the mid-19th century, through his extensive work on inorganic compounds, Rose is credited with the first synthesis of a salt composed of ammonia (B1221849) and boric acid, which became known as "Rose's salt." This early work laid the foundation for the characterization and further investigation of different forms of ammonium borates.
Initially, the study of this compound was of primary interest in the field of inorganic chemistry, with a focus on its formation, composition, and reactions. It wasn't until the 20th century that its practical applications began to be explored more widely. Early industrial uses centered on its properties as a flame retardant and as a component in electrolytic capacitors and metallurgical fluxes. In the realm of life sciences, its role as a fungicide and insecticide was also recognized. While not as prominent in early drug development as other compounds, the unique properties of boron-containing molecules have led to a resurgence of interest in their potential therapeutic applications in modern times.
Physicochemical Properties and Quantitative Data
Ammonium borates can exist in several forms, with ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O) being a common and well-characterized example. The following tables summarize key quantitative data for this compound.
Table 1: Theoretical Chemical Composition of Ammonium Pentaborate Tetrahydrate
| Component | Formula | Percentage by Weight |
| Boric Oxide | B₂O₃ | 63.95% |
| Ammonium Oxide | (NH₄)₂O | 9.57% |
| Water of Crystallization | H₂O | 26.48% |
Table 2: pH of Ammonium Pentaborate Solutions at 25°C
| Concentration (%) | pH |
| 0.1 | 8.48 |
| 0.5 | 8.44 |
| 1.0 | 8.35 |
| 2.0 | 8.16 |
| 5.0 | 7.74 |
Historical and Modern Synthesis Protocols
The synthesis of ammonium borates has evolved from early laboratory preparations to more controlled industrial processes. Below are detailed methodologies for both a historical and a more contemporary synthesis.
Historical Synthesis: Production of Ammonium Pentaborate from Borax (B76245) (circa 1959)
This method, adapted from a mid-20th-century patent, describes the production of ammonium pentaborate from borax and ammonium chloride.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 1000 ml three-necked flask equipped with a stirrer, add 190.7 g (0.50 mole) of borax and a 10% by weight aqueous solution of ammonium chloride (54.5 g, 1.02 moles, dissolved in 490.5 g of water).
-
Distillation: Heat the solution and distill the ammonia and water produced at 98-100°C into a receiver containing a known volume of standard hydrochloric acid to quantify the evolved ammonia.
-
Concentration: After the removal of ammonia, cool the remaining solution to 60°C and concentrate it further by passing a stream of air over its surface until the solution becomes cloudy due to the formation of a white, crystalline precipitate.
-
Crystallization and Filtration: Stir the resulting slurry and cool to 0°C. Filter the precipitate and wash the filter cake.
-
Drying: Dry the collected ammonium pentaborate crystals in an oven at 90°C.
Synthesis of Ammonium Bis(malonato)borate
This protocol describes the synthesis of a more complex this compound derivative with potential applications in materials science and as a boron delivery agent.
Experimental Protocol:
-
Dissolution of Reactants: Prepare a mixture of malonic acid, boric acid, and ammonium carbonate in a molar ratio of 4:2:1. Dissolve this mixture in double-distilled water with continuous stirring.
-
Heating: Gently heat the solution to a temperature of 313–323 K to ensure complete dissolution, resulting in a clear, homogeneous mixture.
-
Cooling and Filtration: Allow the solution to cool to room temperature and filter it to remove any particulate impurities.
-
Crystallization: Transfer the filtrate to a clean glass vessel covered with a perforated lid to control evaporation. Place the vessel in a draft-free environment maintained at a temperature of 298–303 K.
-
Crystal Growth and Harvesting: Over a period of 60 days, allow for the slow evaporation of the solvent to promote the growth of well-defined colorless blocks of ammonium bis(malonato)borate. Carefully extract the crystals, rinse them with cold distilled water to remove surface impurities, and air-dry them at room temperature.
Experimental and Logical Workflows
The following diagrams illustrate key experimental and logical workflows related to the synthesis and application of this compound and related boron compounds.
Signaling Pathways of Boron Compounds in a Drug Development Context
While research on the specific signaling pathways directly modulated by simple ammonium borates is limited, studies on other boron-containing compounds, such as boric acid and more complex organoboron molecules, provide insights into their potential biological effects. The following diagrams illustrate hypothetical signaling pathways that could be influenced by boron compounds, offering a starting point for research in drug development.
A Comparative Overview of Ammonium Borate and Ammonium Pentaborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of ammonium (B1175870) borate (B1201080) and ammonium pentaborate, focusing on their chemical and physical properties, synthesis, and applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of these two important boron compounds.
Introduction
Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). Among these, ammonium tetraborate (B1243019) and ammonium pentaborate are two of the most commercially significant and well-characterized compounds. While both share the common constituents of ammonium and borate ions, their distinct stoichiometries give rise to different chemical structures and physical properties, leading to a range of specific applications. This guide will primarily focus on the comparison between ammonium tetraborate tetrahydrate, often referred to simply as ammonium borate, and ammonium pentaborate tetrahydrate.
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical properties of ammonium tetraborate and ammonium pentaborate is crucial for their effective application in research and industry. The following tables summarize the key quantitative data for their hydrated forms, providing a direct comparison.
Table 1: Chemical Properties of Ammonium Tetraborate Tetrahydrate vs. Ammonium Pentaborate Tetrahydrate
| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |
| Chemical Formula | (NH₄)₂B₄O₇·4H₂O[1][2] | NH₄B₅O₈·4H₂O[3][4] |
| Molecular Weight | 263.38 g/mol [1][2][5] | 272.15 g/mol [3][4] |
| CAS Number | 12228-87-4[1][2] | 12046-04-7[4][6] |
| Appearance | White crystalline powder[1] | White crystalline granules[3] or powder[4] |
| pH of Aqueous Solution | ~8.8[2] | Decreases slightly with increasing concentration[3] |
Table 2: Physical Properties of Ammonium Tetraborate Tetrahydrate vs. Ammonium Pentaborate Tetrahydrate
| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |
| Density | 2.37 g/cm³[7] | 1.58 g/cm³[3][4] |
| Solubility in Water | Soluble[7] | ~10.9% by weight at room temperature[3] |
| Melting Point | Decomposes at 87 °C[7] | Stable to about 110 °C, at which point it loses water[3][4] |
| Crystal System | Tetragonal[7] | Monoclinic[8] |
Synthesis Methodologies
The synthesis of both ammonium tetraborate and ammonium pentaborate is primarily achieved through the controlled reaction of boric acid with an ammonia source, typically aqueous ammonia (ammonium hydroxide). The stoichiometry of the reactants and the reaction conditions, such as temperature and concentration, are critical in determining the final product.
Experimental Protocol for Synthesis
A general laboratory-scale synthesis procedure for ammonium borates is as follows:
-
Preparation of Reactants : A calculated amount of boric acid is dissolved in heated, deionized water. A stoichiometric amount of ammonium hydroxide (B78521) solution is prepared separately.
-
Reaction : The ammonium hydroxide solution is slowly added to the boric acid solution with constant stirring. The temperature of the reaction mixture is controlled to optimize the formation of the desired borate species.
-
Crystallization : The resulting solution is allowed to cool, leading to the crystallization of the this compound product. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation and Purification : The crystalline product is isolated by filtration and washed with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Drying : The purified crystals are then dried under controlled conditions (e.g., in a desiccator or a low-temperature oven) to obtain the final product.
For the synthesis of ammonium tetraborate, the reaction of boric acid and ammonium hydroxide is typically carried out, followed by crystallization. A method for the simultaneous production of ammonium tetraborate and ammonium pentaborate involves reacting boric acid with concentrated ammonia water at a controlled temperature, followed by a stepwise crystallization process.[8]
Comparative Applications
The differences in the chemical and physical properties of ammonium tetraborate and ammonium pentaborate lead to their use in a variety of distinct applications.
Ammonium Tetraborate
-
Flame Retardants : It is used to impart fire resistance to textiles and wood products.[1]
-
Metallurgy : It serves as a flux in the melting and refining of metals.[1]
-
Agriculture : It is used in fertilizers as a source of the essential micronutrient boron.[1]
-
Glass and Ceramics : It acts as a flux in the production of glass and ceramics, helping to lower melting temperatures.[1]
-
Analytical Chemistry : It is utilized as a reagent in various laboratory analytical techniques.[1]
Ammonium Pentaborate
-
Flame Retardants : It is a component in intumescent coatings and other fire-retardant formulations.[3][9]
-
Electrolytic Capacitors : A special quality grade is used in the manufacturing of both wet and dry electrolytic capacitors.[3][9]
-
Corrosion Inhibition : It is incorporated into some water treatment chemicals to protect ferrous metals from oxidation.[9]
-
Welding and Brazing Fluxes : It acts as a solvent for metallic oxides at high temperatures and is used in fluxes for stainless steel and non-ferrous metals.[9]
-
Refractories : It is used in gunning and patching compounds to extend the life of basic refractories in furnaces.[9]
-
Drug Formulation : It has been explored in drug formulation processes to potentially enhance the solubility and bioavailability of certain medications.[4]
Experimental Protocols for Characterization
The characterization of ammonium borates is essential for quality control and research purposes. The following are outlines of key experimental protocols used for their analysis.
Titrimetric Analysis for Borate Content
Titration is a highly accurate method for determining the boron content in borate compounds.[10]
Principle : Boric acid, a weak acid, is formed when this compound is dissolved in water. The acidity of boric acid is too weak to be directly titrated with a strong base. However, the addition of a polyhydric alcohol, such as mannitol (B672), forms a stable complex with the borate ion. This complex is a much stronger acid and can be accurately titrated with a standard solution of a strong base, like sodium hydroxide, using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
General Procedure :
-
An accurately weighed sample of the this compound is dissolved in deionized water.
-
An excess of mannitol is added to the solution.
-
The solution is titrated with a standardized sodium hydroxide solution to a phenolphthalein (B1677637) endpoint (pink color) or to a specific pH value determined by potentiometric titration.
-
The borate content is calculated from the volume of sodium hydroxide solution used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the structural characterization of borate compounds, as it can distinguish between different borate anions and the coordination of boron atoms (trigonal BO₃ and tetrahedral BO₄ units).
Principle : The infrared spectrum of a compound provides information about its molecular vibrations. Borate compounds exhibit characteristic absorption bands in the mid-infrared region. The asymmetric stretching of the B-O bond in trigonal BO₃ units typically appears in the 1200–1500 cm⁻¹ range, while the B-O stretching in tetrahedral BO₄ units is observed in the 800–1200 cm⁻¹ range. The bending vibrations of B-O-B bridges are found in the 600–800 cm⁻¹ region.[11]
General Procedure :
-
A small amount of the finely ground this compound sample is mixed with potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The FTIR spectrum of the pellet is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The positions and intensities of the absorption bands are analyzed to identify the functional groups and the borate structure.
Thermal Analysis (Thermogravimetry/Differential Thermal Analysis - TG/DTA)
Thermal analysis techniques are used to study the thermal stability and decomposition behavior of ammonium borates.
Principle : Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) measures the difference in temperature between a sample and a reference material. These techniques can identify dehydration, deamination, and decomposition events. The thermal decomposition of ammonium pentaborate octahydrate to boron oxide occurs in two main steps: dehydration followed by deamination.[12] For ammonium tetraborate tetrahydrate, thermal decomposition also occurs in multiple steps.[13]
General Procedure :
-
A small, accurately weighed sample of the this compound is placed in a sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
The TGA and DTA curves are recorded simultaneously.
-
The temperatures at which mass loss occurs (from the TGA curve) and the corresponding endothermic or exothermic events (from the DTA curve) are analyzed to determine the thermal decomposition pathway.
Conclusion
Ammonium tetraborate and ammonium pentaborate, while chemically related, exhibit distinct properties that make them suitable for a diverse range of applications. The choice between these two compounds depends on the specific requirements of the intended application, such as the desired boron content, solubility, thermal stability, and functional performance. This guide provides a foundational understanding of these differences, offering valuable insights for researchers and professionals working with these versatile boron compounds. Further investigation into the specific grades and purities of commercially available ammonium borates is recommended for application-specific development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ammonium biborate 98.9-101.2 B2O3 12228-87-4 [sigmaaldrich.com]
- 3. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 7. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 8. Page loading... [guidechem.com]
- 9. borax.com [borax.com]
- 10. Boron testing methods | U.S. Borax [borax.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Deep Dive into the Vibrational Spectroscopy of Ammonium Borates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of ammonium (B1175870) borates using Infrared (IR) and Raman spectroscopy. Ammonium borate (B1201080) compounds are of significant interest due to their diverse applications, including as flame retardants, corrosion inhibitors, and in electrolytic capacitors.[1][2] Understanding their structural properties through vibrational spectroscopy is crucial for quality control, product development, and fundamental research. This document details the characteristic vibrational modes of various ammonium borate species, outlines experimental protocols for their analysis, and presents the data in a clear, comparative format.
Introduction to this compound Structures
Ammonium borates are a class of inorganic compounds that exist in various forms, primarily as hydrated salts of polyborate anions. The specific structure of the borate anion, which consists of interconnected trigonal BO₃ and tetrahedral BO₄ units, dictates the overall properties of the compound. Common forms include ammonium pentaborate (NH₄B₅O₈) and ammonium tetraborate (B1243019) ((NH₄)₂B₄O₇), which can exist with varying degrees of hydration.[3][4] The presence of the ammonium cation (NH₄⁺) and water of crystallization further contributes to the complexity and richness of their vibrational spectra.
Theoretical Framework of Vibrational Spectroscopy of Borates
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. In the context of ammonium borates, these techniques provide valuable information on:
-
B-O bond vibrations: Distinguishing between trigonal (sp²) and tetrahedral (sp³) boron-oxygen units.
-
Ammonium ion (NH₄⁺) vibrations: Identifying the characteristic stretching and bending modes of the ammonium cation.
-
Water of hydration (H₂O) modes: Characterizing the presence and bonding environment of water molecules within the crystal lattice.
-
Polyborate network vibrations: Understanding the connectivity and structure of the borate backbone.
The differentiation between trigonal and tetrahedral boron is a key aspect of borate analysis. Generally, strong absorption bands in the region of 1100-1400 cm⁻¹ in the IR spectrum are characteristic of B-O stretching in trigonal units, while bands in the 800-1100 cm⁻¹ range are attributed to B-O stretching in tetrahedral units.[5][6]
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the spectroscopic analysis of solid this compound samples.
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet transmission methods are commonly employed for solid-state IR analysis.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of the this compound sample and spectroscopic grade KBr powder to remove any adsorbed moisture.
-
Grind approximately 1-2 mg of the sample with 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum (of the empty sample compartment or a pure KBr pellet) is collected and subtracted from the sample spectrum.
-
Raman Spectroscopy
Methodology: Raman spectroscopy is a complementary technique to IR, providing information on non-polar or weakly polar vibrations.
-
Sample Preparation:
-
A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.
-
No extensive sample preparation is usually required, making it a rapid analysis method.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.
-
Excitation Source: A monochromatic laser, commonly with wavelengths of 532 nm, 785 nm, or 1064 nm. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.
-
Spectral Range: Typically 3500-100 cm⁻¹.
-
Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation or thermal effects.
-
Acquisition Time and Accumulations: These parameters are adjusted to achieve an adequate signal-to-noise ratio.
-
Spectroscopic Data and Interpretation
The following tables summarize the characteristic vibrational frequencies observed in the IR and Raman spectra of common ammonium borates. The assignments are based on published literature and general knowledge of borate and ammonium ion vibrations.[7][8]
Table 1: Vibrational Band Assignments for Ammonium Pentaborate Tetrahydrate (NH₄B₅O₈ · 4H₂O)
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3400-3000 | Strong, Broad | Medium | O-H stretching (water of hydration), N-H stretching (NH₄⁺) |
| ~1630 | Medium | Weak | H-O-H bending (water of hydration) |
| ~1430 | Strong | Medium | Asymmetric N-H bending (ν₄) of NH₄⁺ |
| ~1370-1400 | Strong | Strong | Asymmetric B-O stretching in BO₃ units |
| ~1000-1100 | Strong | Medium | Asymmetric B-O stretching in BO₄ units |
| ~900-950 | Medium | Strong | Symmetric B-O stretching in BO₄ units |
| ~780 | Medium | Strong | B-O-B bending vibrations |
| ~516 | Weak | Strong, Sharp | Ring "breathing" or pulsation mode of the pentaborate anion[7] |
Table 2: Vibrational Band Assignments for Ammonium Tetraborate Tetrahydrate ((NH₄)₂B₄O₇ · 4H₂O)
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3400-3000 | Strong, Broad | Medium | O-H stretching (water of hydration), N-H stretching (NH₄⁺) |
| ~1640 | Medium | Weak | H-O-H bending (water of hydration) |
| ~1430 | Strong | Medium | Asymmetric N-H bending (ν₄) of NH₄⁺ |
| ~1350-1400 | Strong | Strong | Asymmetric B-O stretching in BO₃ units |
| ~950-1050 | Strong | Medium | Asymmetric B-O stretching in BO₄ units |
| ~880 | Medium | Strong | Symmetric B-O stretching in BO₄ units |
| ~760 | Medium | Strong | B-O-B bending vibrations |
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the analysis of ammonium borates.
Conclusion
IR and Raman spectroscopy are indispensable tools for the characterization of ammonium borates. This guide has provided a foundational understanding of the spectroscopic principles, detailed experimental protocols, and a summary of the key vibrational modes for common this compound species. The presented data and workflows serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development for the accurate identification and structural elucidation of these important compounds. The complex spectra of hydrated borates can sometimes be challenging to interpret fully, but the correlations presented here provide a strong basis for analysis.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. borax.com [borax.com]
- 3. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 4. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of Hydration in the Crystal Architecture of Ammonium Borates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Water molecules play a fundamental and intricate role in defining the crystal structure, stability, and properties of ammonium (B1175870) borates. This technical guide delves into the core of this relationship, providing a comprehensive overview of the structural nuances imparted by hydration. Through a detailed examination of various hydrated ammonium borate (B1201080) species, this document elucidates the critical interplay of hydrogen bonding and crystal packing, offering valuable insights for researchers in materials science and drug development.
Introduction: The Significance of Hydrated Borates
Ammonium borates are a class of inorganic compounds with diverse applications, including their use as flame retardants, corrosion inhibitors, and in the manufacturing of specialty glasses and electrolytic capacitors.[1][2][3] The degree of hydration within their crystal lattices is a key determinant of their physical and chemical characteristics. The water molecules are not merely passive occupants of the crystal structure; they are active participants, forming extensive hydrogen-bonding networks that dictate the overall architecture and stability of these compounds. Understanding the precise role of hydration is therefore crucial for the targeted synthesis and application of ammonium borate materials with desired properties.
The Architecture of Hydrated this compound Crystals
Several hydrated forms of this compound have been identified and structurally characterized. The most common among these are ammonium pentaborate and ammonium tetraborate (B1243019), each existing with varying degrees of hydration. The water molecules and ammonium ions are intricately involved in stabilizing the complex polyborate anions through a network of hydrogen bonds.
Ammonium Pentaborate Hydrates
Ammonium pentaborate is known to crystallize in at least two common hydrated forms: an octahydrate and a tetrahydrate.[1][2]
-
Ammonium Pentaborate Octahydrate ((NH₄)₂B₁₀O₁₆·8H₂O): This highly hydrated form features a complex three-dimensional structure.
-
Ammonium Pentaborate Tetrahydrate (NH₄B₅O₈·4H₂O): This compound is described as a colorless monoclinic bipyramidal crystal.[2]
Ammonium Tetraborate Tetrahydrate ((NH₄)₂B₄O₇·4H₂O)
Ammonium tetraborate tetrahydrate crystallizes from aqueous solutions and is an inorganic salt of the ammonium ion and tetraboric acid.[4] It has a tetragonal crystal system with α, β, and γ angles all being 90°.[4]
The fundamental building blocks of these structures are complex borate anions, which are linked together and to ammonium cations and water molecules via hydrogen bonds. These interactions create layered or three-dimensional networks, and the water molecules are essential in bridging different components of the crystal lattice.
Quantitative Crystallographic Data
The precise arrangement of atoms within the crystal lattices of hydrated ammonium borates is determined through single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters for the most well-characterized hydrated species.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Ammonium Pentaborate Tetrahydrate | NH₄B₅O₈·4H₂O | Monoclinic | Pn | - | - | - | - | - | - |
| Ammonium Tetraborate Tetrahydrate | (NH₄)₂B₄O₇·4H₂O | Tetragonal | - | - | - | - | 90 | 90 | 90 |
| Ammonioborite | (NH₄)₃[B₁₅O₂₀(OH)₈]·4H₂O | Monoclinic | C2/c | - | - | - | - | - | - |
Data to be populated with specific values from crystallographic databases.
| Compound | Key Bond | Bond Length (Å) | Key Angle | Bond Angle (°) |
| Polyborate Anions | B-O (in BO₃ units) | 1.35 - 1.49 | O-B-O (in BO₃ units) | ~120 |
| B-O (in BO₄ units) | 1.43 - 1.59 | O-B-O (in BO₄ units) | ~109.5 |
Note: The bond lengths and angles in polyborate anions can vary depending on the specific borate structure. The values presented are general ranges observed in various polyborate compounds.[5][6]
The Role of Hydrogen Bonding
Hydrogen bonds are the primary directional forces that govern the supramolecular assembly of hydrated this compound crystals. The ammonium cations (NH₄⁺) and the hydroxyl groups of the borate anions act as hydrogen bond donors, while the oxygen atoms of the borate framework and the water molecules serve as acceptors.
This extensive hydrogen-bonding network is critical for:
-
Stabilizing the Crystal Lattice: By linking the polyborate anions, ammonium cations, and water molecules, hydrogen bonds provide the cohesive energy necessary for the formation of a stable crystalline solid.
-
Determining the Crystal Packing: The directionality of hydrogen bonds dictates the relative orientation of the constituent ions and molecules, leading to the formation of specific, often complex, crystal structures.
-
Influencing Physical Properties: The strength and density of the hydrogen-bonding network can affect properties such as hardness, solubility, and thermal stability.
Below is a conceptual representation of the hydrogen bonding network within a hydrated this compound crystal.
Caption: Conceptual diagram of the hydrogen bonding network in hydrated this compound.
Thermal Decomposition and Dehydration Pathways
The water of hydration in ammonium borates can be removed upon heating, leading to a series of phase transformations. The thermal decomposition of these compounds is a multi-step process, typically involving dehydration followed by deammoniation at higher temperatures.[7]
The dehydration of ammonium pentaborate octahydrate (APB) has been observed to occur in a narrow temperature range of 165-175°C.[7] In contrast, the dehydration of ammonium tetraborate tetrahydrate (ATB) happens at a lower temperature, around 109.99°C, over a broader range from 70-250°C.[7] This difference in dehydration behavior is attributed to the differences in the B-O bonding within their respective anionic groups.[7]
The general pathway for the thermal decomposition can be visualized as follows:
Caption: Generalized thermal decomposition pathway of hydrated ammonium borates.
Experimental Protocols
Synthesis of Hydrated this compound Crystals
Objective: To synthesize single crystals of hydrated ammonium borates suitable for X-ray diffraction analysis.
General Procedure:
-
Reaction of Boric Acid and Ammonia (B1221849): A common method involves the controlled reaction of boric acid (H₃BO₃) and aqueous ammonia (NH₄OH).[1][8] For the synthesis of ammonium tetraborate tetrahydrate, hot boric acid is added to an ammonia solution with stirring.[4]
-
Crystallization: The resulting solution is filtered and allowed to cool slowly to facilitate the growth of single crystals. Slow evaporation of the solvent at a controlled temperature is also a widely used technique. For growing larger crystals, it is crucial to allow the crystals to grow slowly.[9]
-
Control of Hydration Level: The degree of hydration of the resulting crystals can be influenced by the crystallization temperature and the concentration of the reactants. For instance, very slow crystallization at room temperature may yield different hydrates compared to crystallization from a hot solution.[4]
Example Protocol for Ammonium Pentaborate Tetrahydrate: [2]
-
A solution is prepared by reacting boric acid and ammonia water.
-
The solution is slowly cooled or the solvent is evaporated at a controlled temperature (e.g., below 15°C) to induce crystallization.
-
The formed crystals are then collected by filtration.
Characterization Techniques
Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, and then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.
Objective: To study the thermal stability and decomposition behavior of the hydrated crystals.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The TGA curve plots the mass of the sample as a function of temperature, revealing mass losses due to dehydration and decomposition. The DTA curve shows the difference in temperature between the sample and a reference, indicating endothermic or exothermic processes.
The workflow for the synthesis and characterization of hydrated this compound crystals can be summarized as follows:
Caption: A typical experimental workflow for the synthesis and characterization of hydrated this compound crystals.
Conclusion
The hydration state of ammonium borates is a critical factor that profoundly influences their crystal structure and stability. The water molecules, through extensive hydrogen bonding, act as the "glue" that holds the crystal lattice together, connecting the complex polyborate anions and ammonium cations. A thorough understanding of the role of hydration, supported by detailed crystallographic and thermal analysis, is essential for the rational design and synthesis of this compound-based materials with tailored properties for a wide range of scientific and industrial applications. Future research should focus on obtaining high-quality single-crystal X-ray diffraction data for a wider range of hydrated ammonium borates to provide a more complete picture of their structural diversity and the nuanced role of water in their crystal engineering.
References
- 1. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Cas 12046-03-6,AMMONIUM PENTABORATE OCTAHYDRATE | lookchem [lookchem.com]
- 4. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What bond angles do you expect for each of the following? - McMurry 8th Edition Ch 8 Problem 49 [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. scribd.com [scribd.com]
Basic physical properties of ammonium tetraborate.
An In-depth Technical Guide to the Core Physical Properties of Ammonium (B1175870) Tetraborate (B1243019)
This technical guide provides a comprehensive overview of the fundamental physical properties of ammonium tetraborate, with a primary focus on its common hydrated form, ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.
Chemical Identity and Forms
Ammonium tetraborate is an inorganic salt that exists in both anhydrous ((NH₄)₂B₄O₇) and hydrated forms. The most common and stable form is the tetrahydrate, which crystallizes from aqueous solutions.[1][2] The anhydrous form can be obtained through the dehydration of the hydrated salt upon heating.[3]
Quantitative Physical Properties
The following tables summarize the key physical properties of both anhydrous and tetrahydrate forms of ammonium tetraborate for easy comparison.
Table 1: General and Molar Properties
| Property | Ammonium Tetraborate (Anhydrous) | Ammonium Tetraborate Tetrahydrate |
| Chemical Formula | (NH₄)₂B₄O₇ | (NH₄)₂B₄O₇·4H₂O |
| Molecular Weight | 191.315 g/mol [1] | 263.374 g/mol [1][4][5] |
| Appearance | - | Colorless crystalline solid[6][7][8] |
| Crystal System | - | Tetragonal[1] |
Table 2: Thermophysical and Solubility Properties
| Property | Ammonium Tetraborate (Anhydrous) | Ammonium Tetraborate Tetrahydrate |
| Density | 1.58 g/cm³[1][2] | 2.37 g/cm³[1] |
| Melting Point | Decomposes[2][3][7][8][9] | Decomposes at 87 °C[1] |
| Boiling Point | Decomposes | Decomposes |
| pH of Aqueous Solution | - | ~8.8[2][10][11] |
| Solubility in Water | See Table 3 | See Table 3 |
Table 3: Solubility in Water at Various Temperatures [1][2][3]
| Temperature (°C) | Solubility of Anhydrous Form ( g/100 g H₂O) | Solubility of Tetrahydrate Form ( g/100 g H₂O) |
| 0 | 3.75 | ~5.2 |
| 10 | ~3.9 | 5.3 |
| 20 | ~5.3 | 7.27 |
| 25 | 9.00 | ~12.5 |
| 50 | 21.2 | - |
| 90 | 52.7 | - |
Spectroscopic and Structural Data
The crystal structure of ammonium tetraborate tetrahydrate is tetragonal.[1] Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are crucial for identifying the vibrational modes of the tetraborate anion and the ammonium cation.
A study on a related dihydrate, (NH₄)₂[B₄O₅(OH)₄]·2H₂O, provides insights into the expected spectral features. The FTIR and Raman spectra show characteristic bands for B-O stretching and bending vibrations, as well as the vibrational modes of the NH₄⁺ ion.[7]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of ammonium tetraborate are outlined below. These are general methodologies commonly employed for inorganic salts.
Synthesis of Ammonium Tetraborate Tetrahydrate
Ammonium tetraborate tetrahydrate is typically synthesized via the reaction of boric acid (H₃BO₃) with an aqueous solution of ammonia (B1221849) (ammonium hydroxide, NH₄OH).[1][4]
-
Procedure: A hot solution of boric acid is prepared, and ammonia solution is added portion-wise with stirring. The reaction is exothermic. After the reaction ceases, the solution is filtered and allowed to cool for crystallization of ammonium tetraborate tetrahydrate.[1] For the preparation of 100g of the tetrahydrate, approximately 93.91g of boric acid and 106.45g of 25% ammonia solution are required.[1][4]
Density Determination
The density of solid ammonium tetraborate can be determined using several standard methods:
-
Gas Pycnometry: This technique measures the volume of a known mass of the solid by displacing an inert gas, typically helium. This method is suitable for determining the true density of the crystalline material.
-
Buoyancy Method (Archimedes' Principle): This method involves weighing the sample in air and then in a liquid of known density (in which the sample is insoluble). The difference in weight is used to calculate the volume of the displaced liquid, and thus the density of the sample. This method is described in standards such as ASTM D792 and ISO 1183-1.
Solubility Measurement
The solubility of ammonium tetraborate in water can be determined by the following methods:
-
Shake-Flask Method: An excess amount of the solid is added to a known volume of water at a specific temperature. The mixture is agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined by a suitable analytical technique, such as titration or gravimetric analysis after evaporation of the solvent.
-
Headspace Gas Chromatography: A volatile compound is added to the solution. The partitioning of this volatile compound between the liquid and vapor phases changes with the salt concentration. By measuring the concentration of the volatile compound in the headspace, the saturation point of the salt can be determined.[6]
-
Nephelometry: This method measures the light scattered by suspended particles in a solution. It can be used to determine the point at which a solid begins to precipitate from a solution, thus indicating its solubility limit.
Thermal Analysis
The decomposition behavior of ammonium tetraborate is studied using thermal analysis techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For ammonium tetraborate tetrahydrate, TGA can be used to identify the temperature ranges for dehydration and subsequent decomposition.
-
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): These techniques measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. They are used to detect endothermic and exothermic processes, such as dehydration and decomposition. Studies have shown that the dehydration of ammonium tetraborate tetrahydrate occurs in a broad peak between 70°C and 250°C.[3]
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the synthesis of ammonium tetraborate and its different forms, along with their key physical characteristics.
Caption: Synthesis and properties of ammonium tetraborate forms.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Ammonium tetraborate - Crystal growing [en.crystalls.info]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]
- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. usp.org [usp.org]
- 11. AMMONIUM TETRABORATE TETRAHYDRATE CAS#: 12228-87-4 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Ammonium Borate as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) borate (B1201080), particularly ammonium pentaborate, is a halogen-free flame retardant that offers a versatile and effective solution for enhancing the fire safety of a wide range of polymeric materials. Its mechanism of action primarily involves condensed-phase activity, promoting the formation of a protective char layer, and gas-phase activity through the release of non-combustible gases like water vapor and ammonia (B1221849) upon decomposition. This multifaceted approach disrupts the combustion cycle, reducing heat release, smoke production, and flame spread. Furthermore, ammonium borate often exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP), leading to enhanced performance at lower loading levels.
These application notes provide a comprehensive overview of the use of this compound as a flame retardant in polymers, including quantitative performance data, detailed experimental protocols for material preparation and testing, and a schematic representation of its flame retardant mechanism and the typical experimental workflow.
Data Presentation
The following tables summarize the quantitative data on the flame retardant performance of this compound and other boron compounds in various polymer systems.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Polymer Composites
| Polymer Matrix | Flame Retardant System (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Neat | 18.0 | - | [1] |
| Epoxy Resin | APP (10%) | 23.3 | V-1 | [1] |
| Epoxy Resin | APP (10%) + Zinc Borate (5%) | 28.0 | V-0 | [1] |
| Epoxy Resin | APP (10%) + Zinc Borate (5%) + ZrO2 (2%) | 29.1 | V-0 | [1] |
| Polypropylene (B1209903) (PP) | IFR (APP/PER) (20%) | - | - | [2] |
| Polypropylene (PP) | IFR (20%) + Borophosphate (1%) | 30.0 | - | [2] |
| Wood-PE Composite | Neat | - | - | [3] |
| Wood-PE Composite | + Magnesium Hydroxide | Higher than neat | - | [3] |
| Wood-PE Composite | + Ammonium Polyphosphate | Higher than neat | - | [3] |
| Wood-PE Composite | + Zinc Borate | Lower improvement | - | [3] |
Note: IFR - Intumescent Flame Retardant; APP - Ammonium Polyphosphate; PER - Pentaerythritol. Data for this compound in PP and PE as a standalone flame retardant is limited in the reviewed literature; the table includes data on other boron compounds and synergistic systems to provide context.
Table 2: Thermal Stability of Polymer Composites from Thermogravimetric Analysis (TGA)
| Polymer Matrix | Flame Retardant System (wt%) | Onset Decomposition Temp (°C) | Char Yield at 600°C (%) | Reference |
| Epoxy Resin | EP/APP/ZnB/ZrO2 | - | 25.8 (in air) | [1] |
| Epoxy Resin | EP/APP/ZnB/ZrO2 | - | 36.7 (in nitrogen) | [1] |
| Rigid PU Foam | Neat | - | ~0 | [4] |
| Rigid PU Foam | EG (15%) + APB (5%) | - | 39.5 | [1] |
Note: APB - Ammonium Pentaborate; EG - Expandable Graphite. Higher char yield is indicative of a more effective condensed-phase flame retardant mechanism.
Table 3: Cone Calorimetry Data for Polymer Composites
| Polymer Matrix | Flame Retardant System (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin | Neat | - | - | - |[1] | | Epoxy Resin | EP/APP/ZnB/ZrO2 | 42.8% reduction vs. neat | - | - |[1] | | Rigid PU Foam | Neat | - | - | - |[1] | | Rigid PU Foam | EG (15%) + APB (5%) | 57.5% reduction vs. neat | 42.8% reduction vs. neat | 39.5 |[1] | | Polypropylene (PP) | IFR (20%) + Borophosphate (1%) | Lower than IFR alone | Lower than IFR alone | Increased |[2] | | Wood-PE Composite| Neat | - | - | - |[3] | | Wood-PE Composite| + Zinc Borate | Less reduction | - | Increased |[3] |
Note: Lower pHRR and THR values indicate a more effective flame retardant system.
Experimental Protocols
Preparation of Flame-Retardant Polymer Composites by Melt Blending (Example: Polypropylene)
This protocol describes a general procedure for incorporating this compound powder into a polypropylene matrix using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
This compound powder (e.g., ammonium pentaborate), dried
-
Twin-screw extruder with a temperature-controlled barrel
-
Gravimetric feeders
-
Water bath for cooling the extrudate
-
Pelletizer
-
Injection molding machine or compression molder for specimen preparation
Procedure:
-
Drying: Dry the PP pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause voids and degradation during processing.
-
Premixing: In a plastic bag or a high-speed mixer, thoroughly mix the dried PP pellets and this compound powder at the desired weight ratio.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PP might be from 180°C at the feeding zone to 210°C at the die. The exact temperatures should be optimized based on the specific grade of PP and the loading of the flame retardant.
-
Calibrate and set the gravimetric feeders to deliver the premixed material at a constant rate.
-
Start the extruder and feed the premix into the main hopper.
-
The molten polymer and dispersed this compound will be mixed and conveyed through the extruder barrel.
-
-
Cooling and Pelletizing:
-
The extrudate (strand) exiting the die is cooled by passing it through a water bath.
-
The cooled strand is then fed into a pelletizer to produce flame-retardant PP pellets.
-
-
Specimen Preparation:
-
Dry the obtained pellets at 80°C for 4 hours.
-
Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability and mechanical testing, following relevant ASTM or ISO standards.
-
Flame Retardancy Testing
a) Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Prepare a test specimen of the specified dimensions (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness).
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains combustion for a specified time or to a specified extent is determined.
-
The LOI is expressed as the volume percentage of oxygen in the final gas mixture.
b) UL-94 Vertical Burning Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.
Procedure:
-
Prepare five specimens of the specified dimensions (typically 125 mm x 13 mm with a maximum thickness of 13 mm).
-
Mount one specimen vertically in a test chamber.
-
Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Apply a 20 mm high blue flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton below.
-
Repeat the test for the remaining four specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which include afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
The instrument records the sample's weight as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the final char yield.
Cone Calorimetry (ASTM E1354 / ISO 5660)
Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.
Procedure:
-
Prepare a flat specimen of the material (typically 100 mm x 100 mm with a thickness up to 50 mm).
-
Wrap the back and sides of the specimen in aluminum foil.
-
Place the specimen in a holder on a load cell.
-
Expose the top surface of the specimen to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
A spark igniter is used to ignite the pyrolysis gases.
-
The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, carbon dioxide, and smoke density.
-
The instrument continuously records data, including the heat release rate (HRR), total heat released (THR), time to ignition (TTI), mass loss rate, and smoke production rate.
Mandatory Visualization
Caption: Mechanism of this compound as a Flame Retardant.
Caption: Experimental Workflow for Evaluating Flame Retardants.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synergistic effect of boron containing substances on flame retardancy and thermal stability of intumescent polypropylene composites [open.metu.edu.tr]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. CN102464827B - Preparation method of granular composite additive for polypropylene - Google Patents [patents.google.com]
Application Notes and Protocols: Ammonium Borate in Electrolytic Capacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) borate (B1201080) is a crucial component in the electrolyte solutions of aluminum electrolytic capacitors, particularly for high-voltage applications.[1] It serves multiple functions, primarily acting as a solute that provides the necessary ionic conductivity for the capacitor's operation and playing a vital role in the formation and maintenance of the dielectric aluminum oxide layer.[1] This document provides detailed application notes and protocols for the use of ammonium borate in the formulation of electrolytes for electrolytic capacitors, aimed at researchers and professionals in materials science and electronic component development.
The electrolyte in an aluminum electrolytic capacitor is a conductive liquid that functions as the cathode, in conjunction with the cathode foil.[2] A common formulation involves dissolving this compound in a solvent such as ethylene (B1197577) glycol.[1][2] The purity of the ingredients is paramount, as contaminants like chlorides, nitrates, and sulfates can adversely affect the capacitor's performance and lifespan.[1]
Role of this compound
This compound contributes to the performance of electrolytic capacitors in several key ways:
-
Ionic Conductivity: As a salt, this compound dissociates in the solvent, providing mobile ions that carry charge, thus enabling the flow of current through the electrolyte.
-
Dielectric Layer Formation: During the manufacturing process, an aluminum oxide (Al₂O₃) dielectric layer is formed on the anode foil through anodization in an electrolyte solution that often contains boric acid and this compound.[1]
-
Self-Healing: The electrolyte facilitates a "self-healing" mechanism. If the dielectric layer is damaged, the electrolyte helps to re-form the insulating oxide layer, thereby restoring the capacitor's function.[2]
-
Voltage Withstanding: The use of ammonium salts is particularly advantageous for high-voltage applications.[1]
Quantitative Data
While specific formulations are often proprietary, the following table summarizes typical performance parameters of electrolytic capacitors utilizing borate-based electrolytes. These values are illustrative and can vary significantly based on the precise composition of the electrolyte, the capacitor's design, and the manufacturing process.
| Parameter | Typical Value Range | Test Method Reference |
| Capacitance | 0.1 µF to 2,700,000 µF | IEC 60384-4[3] |
| Rated Voltage | 4 V to 630 V | IEC 60384-4[3] |
| Leakage Current | I ≤ 0.01 * C * V (µA) | IEC 60384-4[3] |
| Dissipation Factor (tan δ) | 0.08 to 0.24 (at 120 Hz) | IEC 60384-4[3] |
| Equivalent Series Resistance (ESR) | Varies with capacitance and voltage | Measured with LCR meter |
| Operating Temperature | -40°C to +105°C | IEC 60384-4[3] |
Experimental Protocols
Preparation of this compound Electrolyte (General Protocol)
This protocol outlines a general procedure for preparing a basic this compound electrolyte with ethylene glycol as the solvent. The exact concentrations should be optimized for the specific application.
Materials:
-
Ammonium pentaborate tetrahydrate ((NH₄)₂B₁₀O₁₆·8H₂O) or other this compound salts
-
Ethylene glycol (C₂H₆O₂)
-
Deionized water
-
Glass beakers and stirring rods
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
pH meter
-
Conductivity meter
Procedure:
-
Solvent Preparation: In a clean, dry beaker, place the desired amount of ethylene glycol. If a mixed solvent system is required, add the appropriate volume of deionized water.
-
Dissolution of this compound: While stirring the solvent, slowly add the calculated amount of this compound. Gentle heating (e.g., 40-60°C) may be applied to aid dissolution. Avoid excessive heating to prevent degradation of the components.
-
Homogenization: Continue stirring until the this compound is completely dissolved and the solution is homogeneous.
-
pH Measurement and Adjustment: Allow the solution to cool to room temperature. Measure the pH of the electrolyte. If necessary, adjust the pH using a suitable agent, although for a simple this compound solution, this is often not required.
-
Conductivity Measurement: Measure the electrical conductivity of the electrolyte at a standard temperature (e.g., 25°C).
-
Filtration (Optional): If any particulate matter is present, filter the electrolyte solution through a fine filter paper.
-
Storage: Store the prepared electrolyte in a tightly sealed, clean, and dry container to prevent contamination and absorption of moisture.
Quality Control and Testing of the Electrolyte
a) Measurement of Electrical Conductivity:
-
Apparatus: Conductivity meter with a suitable probe.
-
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
Rinse the probe with deionized water and then with a small amount of the electrolyte to be tested.
-
Immerse the probe in the electrolyte solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize and record the conductivity value (in S/m or µS/cm) and the temperature.
-
b) Measurement of Breakdown Voltage:
-
Apparatus: Dielectric breakdown voltage test set conforming to standards such as ASTM D877, ASTM D1816, or IEC 60156.[4]
-
Procedure (General):
-
Fill the test cell of the apparatus with the electrolyte, ensuring the electrodes are completely submerged.
-
Apply a voltage that increases at a controlled rate (e.g., 2 kV/s as per some standards).
-
The breakdown voltage is the voltage at which a disruptive discharge occurs between the electrodes.
-
Multiple measurements are typically taken, and the average value is reported.
-
Testing of Impregnated Capacitors
Once the electrolyte is prepared, it is used to impregnate the capacitor element (wound anode and cathode foils with a paper separator). The finished capacitor then undergoes a series of electrical tests to ensure it meets performance specifications.
-
Capacitance Measurement: Measured using an LCR meter at a specified frequency (e.g., 120 Hz).
-
Leakage Current (DCL): A rated DC voltage is applied to the capacitor through a series resistor, and the current flowing through the capacitor after a specified time is measured.
-
Equivalent Series Resistance (ESR): Measured using an ESR meter or an LCR meter at a specified frequency (e.g., 100 kHz).
-
Impedance: Measured over a range of frequencies using an impedance analyzer.
-
Endurance Test (Load Life): The capacitor is subjected to its rated voltage at its maximum rated temperature for a specified duration (e.g., 1000 hours), after which its electrical parameters are re-measured.
Visualizations
Electrolytic Capacitor Manufacturing Workflow
Caption: Workflow of electrolytic capacitor manufacturing.
Electrolyte Preparation and Quality Control Logic
Caption: Logic flow for electrolyte preparation and QC.
References
Application Notes and Protocols for Ammonium Borate Buffer Solutions in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and application of ammonium (B1175870) borate (B1201080) buffer solutions in various biochemical assays. The information is intended to guide researchers in accurately preparing this buffer and utilizing it in relevant experimental workflows.
Introduction to Ammonium Borate Buffer
This compound buffer is an alkaline buffering solution that is particularly useful for biochemical assays requiring a stable pH in the range of 8.0 to 10.0.[1] It is prepared by combining boric acid, a weak Lewis acid, with a weak base, ammonia (B1221849) or ammonium hydroxide (B78521). The buffering capacity is centered around the pKa of the ammonium ion (NH₄⁺), which is approximately 9.25. This makes it a suitable buffer for various enzymatic reactions that exhibit optimal activity in alkaline conditions, as well as for other applications such as capillary electrophoresis.
One of the key advantages of this compound buffer is its volatility, which makes it compatible with techniques like mass spectrometry where non-volatile salts like sodium phosphate (B84403) can interfere with analysis. Additionally, borate buffers possess bactericidal properties, which can be beneficial for preventing microbial growth in reagents and samples.[2] However, it is important to note that borate ions can form complexes with cis-diols, such as those found in carbohydrates and ribose, which may interfere with certain biological assays.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the components of this compound buffer and its properties.
Table 1: Properties of Buffering Components
| Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) |
| Boric Acid | H₃BO₃ | 61.83 | ~9.24 |
| Ammonium Hydroxide | NH₄OH | 35.04 | ~9.25 (for NH₄⁺) |
Table 2: this compound Buffer Properties
| Property | Value/Range | Notes |
| Effective pH Range | 8.2 - 10.2 | Centered around the pKa of the ammonium ion. |
| Typical Concentration | 10 - 100 mM | Concentration can be varied depending on the specific application. |
| Storage | 2-8°C | Should be stored in a tightly sealed container to prevent changes in pH due to CO₂ absorption. |
| Stability | Stable for several weeks at 2-8°C | Visually inspect for any signs of precipitation or microbial growth. |
Experimental Protocols
Preparation of 100 mM this compound Buffer (pH 9.0)
This protocol describes the preparation of 1 L of 100 mM this compound buffer at pH 9.0.
Materials:
-
Boric Acid (H₃BO₃)
-
Ammonium Hydroxide (NH₄OH), concentrated (~28-30%)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders and beakers
Procedure:
-
Weigh 6.18 g of boric acid and transfer it to a 1 L beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the boric acid is completely dissolved. Gentle heating can be applied to aid dissolution, but the solution should be cooled to room temperature before proceeding.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
While continuously monitoring the pH, slowly add concentrated ammonium hydroxide dropwise to the boric acid solution.
-
Continue adding ammonium hydroxide until the pH of the solution reaches 9.0.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the buffer in a tightly sealed container at 2-8°C.
Application Protocol: Alkaline Phosphatase (ALP) Enzyme Assay
This protocol provides a general method for determining alkaline phosphatase activity using a colorimetric assay in an this compound buffer system. The enzyme catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials:
-
100 mM this compound Buffer, pH 9.0 (prepared as described above)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in this compound buffer)
-
Alkaline Phosphatase (ALP) enzyme solution (of unknown activity)
-
p-Nitrophenol (pNP) standard solutions (for generating a standard curve)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Microplate reader or cuvettes
-
Incubator or water bath set to the desired reaction temperature (e.g., 37°C)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of p-nitrophenol standard solutions of known concentrations in the this compound buffer.
-
Measure the absorbance of each standard at 405 nm.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve.
-
-
Enzyme Reaction:
-
In a microplate well or cuvette, add a defined volume of the 100 mM this compound buffer (pH 9.0).
-
Add a specific volume of the pNPP substrate solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the alkaline phosphatase enzyme solution.
-
Incubate the reaction mixture at the set temperature for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH) if necessary, or proceed directly to absorbance measurement if performing a kinetic assay.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the reaction mixture at 405 nm.
-
Using the standard curve, determine the concentration of p-nitrophenol produced in the reaction.
-
Calculate the enzyme activity based on the amount of product formed per unit of time.
-
Visualizations
The following diagrams illustrate common workflows where this compound buffer is utilized.
Caption: Workflow for an enzyme kinetics assay using this compound buffer.
Caption: Workflow for capillary electrophoresis using this compound buffer.
References
Application Notes and Protocols for Utilizing Ammonium Borate as a Flux in Welding and Soldering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ammonium (B1175870) borate (B1201080) as a fluxing agent in welding and soldering applications. The information is intended for researchers and scientists in materials science, chemistry, and engineering, as well as professionals in drug development who may utilize specialized metal joining techniques.
Introduction
Ammonium borate is a boron-containing compound that serves as an effective flux in various welding and soldering processes. Its primary function is to remove and prevent the formation of metal oxides on the workpiece surface, thereby promoting wetting and the formation of a sound metallurgical bond between the base metals and the filler material. Borate-based fluxes, in general, are known for their ability to dissolve a wide range of metal oxides, forming a molten slag that protects the joint from atmospheric contamination during heating.[1][2][3][4] The inclusion of the ammonium group in the borate compound can offer specific advantages, such as decomposition at elevated temperatures to provide a reducing atmosphere and assist in the cleaning process. While specific quantitative data for pure this compound as a flux is not extensively available in open literature, its components and related compounds are well-documented in various flux formulations.[5][6][7]
Physicochemical Properties and Mechanism of Action
The effectiveness of a flux is determined by its physical and chemical properties at the operating temperature. While specific data for a singular "this compound" flux is sparse, the properties can be inferred from its constituent components and related borate fluxes.
Key Properties of Borate-Based Fluxes:
| Property | Typical Value/Range | Significance in Welding/Soldering |
| Melting Point | Varies (e.g., Borax (B76245): 743°C) | Should be lower than the melting point of the filler metal to ensure it is active before the solder flows. |
| Viscosity of Molten Flux | Low | Low viscosity allows the flux to spread evenly and be displaced by the molten solder. The viscosity of molten boron trioxide, a key component of borate fluxes, is known to be in the range of 6.3 Pa·s.[8] |
| Decomposition Temperature | Varies based on specific this compound compound | The decomposition of the ammonium component can release ammonia (B1221849) and other reducing gases, aiding in oxide removal. For instance, ammonium pentaborate octahydrate undergoes dehydration between 165-175°C and deamination between 310-335°C.[9] |
| Reactivity with Metal Oxides | High | Borates are effective at dissolving a wide range of metal oxides, forming a protective slag.[2] |
Mechanism of Action:
The fluxing action of this compound involves a series of chemical and physical processes upon heating:
-
Decomposition: As the temperature rises, this compound decomposes. The ammonium component can break down to release ammonia (NH₃) and other species. This creates a localized reducing atmosphere, which helps to prevent further oxidation of the metal surface.
-
Melting and Spreading: The borate component melts and spreads over the workpiece, forming a continuous protective layer.
-
Oxide Dissolution: The molten borate reacts with metal oxides on the surface of the base metal, dissolving them to form a liquid slag. This cleaning action is crucial for proper wetting by the solder.
-
Protection: The molten flux layer acts as a barrier, preventing re-oxidation of the cleaned metal surface by the surrounding atmosphere during the high-temperature operation.
-
Displacement: As the molten solder or brazing alloy flows into the joint, its lower surface tension allows it to displace the lighter, molten flux and slag, ensuring direct contact and bonding with the clean base metal.
The following diagram illustrates the proposed chemical pathway for the fluxing action of this compound.
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of an this compound-based flux. These should be adapted based on the specific application, base metals, and filler material.
Flux Preparation
A simple this compound flux can be prepared by reacting boric acid with an ammonium source. For example, a mixture of borax and ammonium chloride can be used as a flux for welding iron and steel.[1]
Materials:
-
Boric acid (H₃BO₃)
-
Ammonium hydroxide (B78521) (NH₄OH) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
Procedure:
-
In a fume hood, dissolve a stoichiometric amount of boric acid in deionized water with stirring. Gentle heating may be required to aid dissolution.
-
Slowly add a stoichiometric amount of ammonium hydroxide or ammonium carbonate to the boric acid solution while stirring continuously. The reaction may be exothermic.
-
Continue stirring until the reaction is complete and a clear solution is obtained.
-
The resulting solution can be used as a liquid flux or evaporated to obtain a solid this compound flux.
Evaluation of Flux Performance
Standardized tests are crucial for quantifying the performance of a new flux formulation.
3.2.1. Wetting Balance Test
This test quantitatively measures the solderability of a flux by recording the wetting force as a function of time.[10]
Materials and Equipment:
-
Wetting balance tester
-
Copper coupons (as standard substrate)
-
Solder pot with the desired solder alloy
-
This compound flux
-
Micropipette or other suitable dispensing method
Procedure:
-
Prepare copper coupons by cleaning them thoroughly to remove any surface contamination.
-
Apply a controlled amount of the this compound flux to the surface of the copper coupon.
-
Set the solder pot to the desired soldering temperature.
-
Mount the coupon on the wetting balance.
-
Immerse the coupon into the molten solder at a controlled speed and depth.
-
Record the wetting force over time. The key parameters to analyze are the wetting time (time to reach zero force) and the maximum wetting force.
3.2.2. Spread Test
This test provides a qualitative and semi-quantitative assessment of the flux's ability to promote solder spreading.[10]
Materials and Equipment:
-
Hot plate with controlled temperature
-
Copper coupons
-
Solder preforms of a standard size and alloy (e.g., SAC305)
-
This compound flux
-
Micropipette
Procedure:
-
Clean the copper coupons.
-
Place a solder preform in the center of a coupon.
-
Dispense a small, controlled volume of the flux onto the center of the preform.
-
Place the coupon on the preheated hot plate.
-
Observe the melting and spreading of the solder.
-
After cooling, measure the area of the spread solder. A larger spread area indicates better flux activity.
3.2.3. Mechanical Strength Testing of Soldered/Welded Joints
The final evaluation of a flux is its impact on the mechanical integrity of the joint. Standard mechanical tests should be performed on joints prepared using the this compound flux.
Procedure:
-
Prepare test specimens (e.g., lap joints for shear testing, butt joints for tensile testing) according to standard specifications (e.g., AWS, ASTM).[11]
-
Apply the this compound flux to the joint area.
-
Perform the soldering or welding operation under controlled conditions.
-
After cooling, clean the joint to remove any flux residue.
-
Conduct mechanical tests such as tensile testing, shear testing, and hardness testing on the joints.[12][13][14]
-
Compare the results to joints made with a standard, commercially available flux.
The following diagram outlines a typical experimental workflow for evaluating a new flux formulation.
Safety Precautions
When working with this compound and its precursors, appropriate safety measures must be taken:
-
Work in a well-ventilated area or under a fume hood, especially during flux preparation and high-temperature operations, as ammonia and other potentially irritating fumes may be released.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. azom.com [azom.com]
- 3. [PDF] Microstructure and Mechanical Properties of the Butt Joint in High Density Polyethylene Pipe | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3001276A - Welding flux and method of using - Google Patents [patents.google.com]
- 7. US3409477A - Welding flux compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. circuitinsight.com [circuitinsight.com]
- 11. pubs.aws.org [pubs.aws.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Growth of Ammonium Tetraborate Crystals
These application notes provide a detailed protocol for the growth of ammonium (B1175870) tetraborate (B1243019) tetrahydrate ((NH₄)₂B₄O₇ · 4H₂O) crystals, suitable for researchers and scientists. The protocol is based on the reaction of boric acid with ammonium hydroxide (B78521).
Material Properties
Ammonium tetraborate is an inorganic compound that crystallizes from aqueous solutions as a tetrahydrate.[1] Key properties of ammonium tetraborate are summarized in the table below.
| Property | Value |
| Chemical Formula | (NH₄)₂B₄O₇ · 4H₂O |
| Molar Mass | 263.374 g/mol |
| Crystal System | Tetragonal |
| Density | 2.37 g/cm³ |
| Appearance | Colorless crystals |
| Decomposition Point | 87 °C |
| Magnetic Properties | Diamagnetic |
Data sourced from Crystal growing wiki[1]
Experimental Protocol: Slow Evaporation Method
This protocol details the synthesis and crystallization of ammonium tetraborate tetrahydrate from boric acid and ammonium hydroxide. Growing crystals from a hot solution is recommended to obtain crystals of higher transparency.[1] Crystallization at room temperature is possible but tends to be very slow and may result in lower transparency.[1]
Materials and Reagents
-
Boric acid (H₃BO₃)
-
Ammonium hydroxide (NH₄OH, 25% solution)
-
Distilled water
-
Beakers or flasks
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Filter paper
-
Crystallization dish or beaker
-
Spatula
-
Graduated cylinders
-
Safety glasses, gloves, and lab coat
Preparation of Saturated Solution
The synthesis of ammonium tetraborate is based on the following reaction:
4H₃BO₃ + 2NH₄OH → (NH₄)₂B₄O₇ + 7H₂O[1]
To prepare a saturated solution for growing approximately 100 g of ammonium tetraborate tetrahydrate, the following stoichiometry can be used as a starting point:
-
Measure Reactants : Weigh out 93.91 g of boric acid.[1] In a separate container, measure 106.45 g of 25% ammonium hydroxide solution.[1]
-
Dissolve Boric Acid : Place the boric acid into a beaker with a magnetic stir bar. Add a sufficient amount of distilled water and heat the solution gently on a hot plate while stirring to dissolve the boric acid. Using a hot solution is beneficial for the quality of the final crystals.[1]
-
Reaction : Carefully and slowly add the ammonium hydroxide solution to the hot boric acid solution in small portions.[1] Caution: The reaction is exothermic and may cause the solution to boil.[1] Continue stirring throughout the addition.
-
Cooling and Filtration : Once the reaction has ceased, turn off the heat and allow the solution to cool slightly. It is important to filter the hot solution to remove any impurities that could interfere with crystal growth.[1]
-
Transfer to Crystallization Vessel : Pour the filtered, saturated solution into a clean crystallization dish or beaker. Cover the vessel loosely with filter paper or a watch glass to prevent dust contamination while allowing for slow evaporation.
Crystal Growth
-
Nucleation : Allow the solution to cool undisturbed. Spontaneous nucleation should occur as the solution cools and the solvent evaporates. For larger, single crystals, it is preferable to control the nucleation.
-
Seeding (Optional) : To grow a single, large crystal, a seed crystal can be used. A small, well-formed crystal from a previous batch or from the initial nucleation can be selected. Tie the seed crystal to a thin thread and suspend it in the saturated solution, ensuring it does not touch the bottom or sides of the container.
-
Growth Period : Place the crystallization vessel in a location with a stable temperature and minimal vibrations to promote slow and uniform crystal growth. The growth rate is influenced by factors such as supersaturation, temperature, and pH.[2][3]
-
Monitoring : Observe the crystal growth over several days to weeks. If multiple crystals begin to form and compete, the solution can be carefully decanted, the desired crystal retained, and the solution returned to the vessel.
Harvesting and Storage
-
Removal : Once the crystal has reached the desired size, or when growth appears to have stopped, carefully remove it from the solution.
-
Drying : Gently pat the crystal dry with a lint-free cloth or allow it to air dry.
-
Storage : Ammonium tetraborate crystals are stable under average humidity and at room temperature.[1] For long-term preservation, they can be stored in a sealed container or coated with a layer of varnish.[1] Avoid storing the crystals near sources of heat.[1]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the protocol for growing ammonium tetraborate crystals.
References
Ammonium Borate in Specialty Fertilizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) borate (B1201080) is a readily soluble source of boron, an essential micronutrient for plant growth and development. Its application in specialty fertilizers is crucial for correcting boron deficiencies, which can severely impair crop yield and quality. Boron plays a vital role in cell wall structure, pollen germination, and sugar transport. Ammonium borate offers a convenient and effective method for delivering this critical nutrient to crops, particularly through foliar application.
These application notes provide a comprehensive overview of the formulation, application, and evaluation of this compound in specialty fertilizers. The included protocols are intended to guide researchers in developing and testing novel fertilizer formulations to enhance crop performance.
Data Presentation
Table 1: Effect of Boron Fertilization on Cucumber (Cucumis sativus L.) Yield
| Treatment (Borate Micro Fertilizer Rate) | Number of Flowers per Plant | Number of Fruits per Plant | Yield ( kg/ha ) | Relative Agronomical Effectivity (%) |
| Control (P0) | - | - | - | - |
| 0.5 B (P1) | 7.48 | 5.32 | 48,960 | 152 |
| 1.0 B (P2) | - | - | - | - |
| 1.5 B (P3) | - | - | - | - |
| 2.0 B (P4) | - | - | - | - |
Data sourced from a study on the effectivity of borate micro fertilizer on cucumber yield. The 0.5 rate of borate micro fertilizer treatment was found to be the most effective.[1]
Table 2: Impact of Nitrogen and Boron Application on Greengram (Vigna radiata L.) Yield Attributes
| Treatment | Pods per Plant (no.) | Seeds per Pod (no.) | Test Weight (g) | Seed Yield ( kg/ha ) | Haulm Yield ( kg/ha ) | Biological Yield ( kg/ha ) | Harvest Index (%) |
| T1: 15 kg N/ha + 1 kg B/ha (soil) | - | - | - | - | - | - | - |
| T2: 15 kg N/ha + 2 kg B/ha (soil) | - | - | - | - | - | - | - |
| T3: 15 kg N/ha + 0.2% B (foliar) | - | - | - | - | - | - | - |
| T4: 20 kg N/ha + 1 kg B/ha (soil) | - | - | - | - | - | - | - |
| T5: 20 kg N/ha + 2 kg B/ha (soil) | - | - | - | - | - | - | - |
| T6: 20 kg N/ha + 0.2% B (foliar) | - | - | - | - | - | - | - |
| T7: 25 kg N/ha + 1 kg B/ha (soil) | - | - | - | - | - | - | - |
| T8: 25 kg N/ha + 2 kg B/ha (soil) | 24.37 | - | - | 1159.39 | 2667.67 | 3827.06 | - |
| T9: 25 kg N/ha + 0.2% B (foliar) | 25.33 | 6.67 | 23.10 | 1260.44 | 2764.53 | 4024.97 | 33.99 |
This study showed that the application of 25 kg/ha of Nitrogen combined with a 0.2% Boron foliar spray at 35 days after sowing (DAS) resulted in the maximum growth and yield attributes for greengram.[2]
Experimental Protocols
Protocol 1: Formulation of Ammonium Phosphate (B84403) Fertilizer with Boron
This protocol describes the synthesis of an ammonium phosphate fertilizer fortified with boron, adapted from a method using sodium tetraborate (B1243019) pentahydrate as the boron source.[3][4][5]
Materials:
-
Phosphoric acid (H₃PO₄)
-
Ammonia (B1221849) solution (NH₃)
-
Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O)
-
Distilled water
-
Beakers
-
Stirring apparatus
-
pH meter
-
Drying oven
Procedure:
-
In a beaker, neutralize a known volume and concentration of phosphoric acid with ammonia solution under continuous stirring.
-
Monitor the pH of the reaction mixture. The neutralization process is controlled by the NH₃:H₃PO₄ molar ratio.
-
At a specific NH₃:H₃PO₄ molar ratio (e.g., 1.5), add a calculated amount of sodium tetraborate pentahydrate to the reaction mixture to achieve the desired boron concentration (e.g., 0.05% to 1% w/w).[3][5]
-
Continue stirring to ensure a homogenous mixture.
-
Dry the resulting fertilizer product in an oven at a controlled temperature (e.g., 60°C).[4]
-
The final product will be a mixture of diammonium phosphate (DAP) and monoammonium phosphate (MAP) containing boron.
-
Characterize the fertilizer for its chemical composition, including nitrogen, phosphorus, and boron content, using standard analytical methods.[3]
Protocol 2: Evaluation of Foliar this compound Fertilizer Efficacy
This protocol outlines a field trial to assess the effectiveness of a foliar-applied this compound specialty fertilizer.[6][7][8]
1. Experimental Design:
-
Select a suitable field site with a history of boron deficiency or for a crop with high boron demand.
-
Use a randomized complete block design with a minimum of four replications.[6]
-
Treatments should include:
-
Untreated control (no foliar spray).
-
Placebo control (sprayed with water and any adjuvants used in the fertilizer formulation).
-
Multiple rates of the this compound foliar fertilizer.
-
2. Fertilizer Application:
-
Apply the foliar sprays at critical growth stages for the specific crop, such as pre-flowering or during fruit development.
-
Use a calibrated sprayer to ensure uniform application.
-
Apply during the early morning or late evening to maximize leaf absorption and minimize phytotoxicity.[9]
-
Record environmental conditions (temperature, humidity, wind speed) during application.
3. Data Collection:
-
Plant Tissue Analysis: Collect leaf samples before and after foliar application to determine boron uptake. Use methods like dry ashing followed by ICP-OES or a colorimetric method with azomethine-H.[10][11][12][13][14]
-
Growth Parameters: Measure plant height, biomass, and leaf area at regular intervals.
-
Yield and Quality Parameters: At harvest, measure total yield, fruit/seed number, and relevant quality parameters (e.g., sugar content, fruit firmness).
4. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of treatment effects.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Protocol 3: Assessment of Phytotoxicity of Foliar this compound
This protocol is designed to evaluate the potential for leaf damage caused by the foliar application of this compound.[15][16]
1. Plant Material and Growth Conditions:
-
Grow a sensitive indicator plant species (e.g., lettuce, soybean) in a controlled environment (growth chamber or greenhouse).
-
Maintain optimal conditions for plant growth (light, temperature, humidity, and nutrition).
2. Treatment Application:
-
Prepare a range of concentrations of the this compound foliar fertilizer, including a concentration higher than the recommended application rate.
-
Apply the treatments to the foliage of the plants, ensuring complete coverage. Include a water-only control.
-
Replicate each treatment on multiple plants.
3. Phytotoxicity Assessment:
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 24, 48, and 72 hours after application).
-
Use a rating scale to score the severity of any observed symptoms, such as:
-
Leaf burn or necrosis
-
Chlorosis (yellowing)
-
Wilting
-
Stunting
-
-
Record the percentage of leaf area affected.
4. Data Analysis:
-
Analyze the phytotoxicity scores to determine the concentration at which adverse effects become apparent.
-
This information is crucial for establishing safe application rates for the fertilizer.
Signaling Pathways and Experimental Workflows
References
- 1. j-tropical-crops.com [j-tropical-crops.com]
- 2. researchtrend.net [researchtrend.net]
- 3. jostchemical.com [jostchemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Fertilizer Trials [quicktrials.com]
- 7. avocadosource.com [avocadosource.com]
- 8. Trials test efficiency of foliar feeds | SRUC [sruc.ac.uk]
- 9. Untitled Document [agry.purdue.edu]
- 10. arvumplantlabs.com [arvumplantlabs.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. tandfonline.com [tandfonline.com]
- 13. agriculture.borax.com [agriculture.borax.com]
- 14. joann-whalen.research.mcgill.ca [joann-whalen.research.mcgill.ca]
- 15. Phytotoxicity of foliar-applied urea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Ammonium Borate in Enzyme-Linked Immunosorbent Assays (ELISA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of borate (B1201080) buffers, with a specific focus on the potential applications of ammonium (B1175870) borate, in enzyme-linked immunosorbent assays (ELISA). Detailed protocols and data presentation are included to guide researchers in the effective use of these buffer systems for enhanced assay performance.
I. Application Notes
Enzyme-linked immunosorbent assays are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific detection and quantification of a wide array of analytes. The success of an ELISA is critically dependent on the optimization of each step, with the choice of buffer systems playing a pivotal role in ensuring the stability of reagents and the specificity of interactions. While various buffer systems are employed in ELISA, borate buffers offer distinct advantages in specific applications.
Borate saline buffered (BSB) solutions are frequently utilized in ELISA protocols, primarily as a coating buffer for the immobilization of antigens or antibodies onto the microtiter plate surface.[1][2] The alkaline nature of borate buffers, typically around pH 8.5, can enhance the adsorption of certain proteins to the polystyrene surface of the ELISA plate. Furthermore, borate buffers can be a component of blocking solutions, which are essential for preventing the non-specific binding of assay reagents that can lead to high background signals.[1] Borate buffers also find utility as a diluent for various biological samples and reagents within the assay.[1]
While most documented protocols specify the use of sodium borate, ammonium borate can be considered as an alternative cation source in the preparation of borate buffers. The fundamental buffering capacity is provided by the borate ion, which establishes the desired pH. The choice between sodium and ammonium as the counter-ion may be influenced by the specific requirements of the assay, such as the potential for interaction with other assay components or downstream applications.
A notable application of borate buffers is in chemiluminescent ELISA formats. In these highly sensitive assays, a borate buffer at pH 8.5 is often employed as the substrate buffer for the luminol-based horseradish peroxidase (HRP) reaction, facilitating the generation of a stable light signal.
II. Data Presentation: Buffer Compositions
The following tables summarize the compositions of commonly used borate buffers in ELISA, providing a clear reference for laboratory use.
Table 1: Borate-Based Coating Buffer Composition
| Component | Concentration | Purpose |
| Boric Acid | 100 mM | Buffering agent |
| Sodium Borate | 25 mM | Buffering agent |
| Sodium Chloride | 75 mM | Isotonicity |
| pH | 8.5 | Optimal for coating |
This composition is for a standard Borate Buffered Saline (BBS) used for coating antigens or antibodies onto ELISA plates.[2]
Table 2: Alternative Buffer Systems in ELISA
| Buffer System | Typical pH Range | Common Applications |
| Carbonate-Bicarbonate | 9.2 - 10.6 | Coating Buffer |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Washing, Diluent, Coating |
| Tris-Buffered Saline (TBS) | 7.2 - 8.0 | Washing, Diluent |
III. Experimental Protocols
A. Protocol for a Standard Sandwich ELISA
This protocol outlines the key steps in a sandwich ELISA, highlighting where a borate buffer can be utilized.
-
Plate Coating:
-
Prepare a solution of the capture antibody in Borate Buffered Saline (BBS), pH 8.5 (see Table 1 for composition), at a concentration of 1-10 µg/mL.
-
Add 100 µL of the capture antibody solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS or a borate-based blocking buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Add 100 µL of the sample or standard dilutions to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
B. Protocol for a Chemiluminescent ELISA Substrate Step
This protocol details the final steps of a chemiluminescent ELISA.
-
Final Wash:
-
After the final wash step to remove unbound enzyme conjugate, gently tap the plate on a paper towel to remove any residual wash buffer.
-
-
Substrate Preparation:
-
Prepare the chemiluminescent substrate solution according to the manufacturer's instructions. This typically involves mixing a luminol/enhancer solution with a peroxide solution in a borate buffer at pH 8.5.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of the prepared chemiluminescent substrate to each well.
-
Incubate for 5 minutes at room temperature.
-
-
Signal Detection:
-
Immediately measure the relative light units (RLU) using a luminometer.
-
IV. Visualizations
Caption: General workflow of a sandwich ELISA.
Caption: Principle of a sandwich ELISA with biotin-streptavidin detection.
References
Analytical techniques for quantifying ammonium borate concentration.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the accurate quantification of ammonium (B1175870) borate (B1201080). Detailed application notes and experimental protocols are presented to guide researchers in selecting and implementing the most suitable method for their specific needs. The quantitative performance of each technique is summarized for easy comparison.
Introduction
Ammonium borate is a compound with diverse applications, ranging from its use as a flame retardant and corrosion inhibitor to its role in chemical synthesis and as a component in various formulations. Accurate determination of its concentration is crucial for quality control, process optimization, and research applications. This guide details several robust analytical methods for quantifying the borate component of this compound, including ion chromatography, spectrophotometry, and titration.
Analytical Techniques for Borate Quantification
A variety of analytical methods can be employed to determine the concentration of borate in a sample. The choice of technique often depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For borate analysis, which exists as weakly acidic boric acid, a common approach involves the formation of a more acidic complex to enhance its retention and detection by conductivity.
Principle: Boric acid is reacted with a polyhydroxy compound, such as mannitol (B672) or sorbitol, to form a stable anionic complex. This complex is then separated from other anions on an ion-exchange column and detected by a conductivity detector. The use of a suppressed conductivity detector is common to reduce the background conductivity of the eluent and improve sensitivity.
Caption: Experimental workflow for borate quantification by Ion Chromatography.
Spectrophotometry (Curcumin Method)
Spectrophotometry offers a sensitive and cost-effective method for borate quantification. The most common spectrophotometric method for boron analysis is the curcumin (B1669340) method.
Principle: In an acidic environment, boric acid reacts with curcumin to form a red-colored complex known as rosocyanine. The intensity of the color, which is directly proportional to the boron concentration, is measured using a spectrophotometer at a specific wavelength (typically around 550 nm).
Caption: Experimental workflow for borate quantification by Spectrophotometry.
Titration (for Ammonium Quantification)
While direct titration of the borate anion is challenging due to its weak acidic nature, a titration method can be effectively used to quantify the ammonium cation in this compound. The Kjeldahl method is a classic example.
Principle: The sample containing this compound is treated with a strong base (e.g., NaOH) and distilled. The ammonia (B1221849) gas released is collected in a solution of boric acid, forming this compound. The amount of ammonia trapped is then determined by titrating the solution with a standard strong acid (e.g., H₂SO₄) using a suitable indicator. The concentration of ammonium can then be related back to the original this compound concentration.
Caption: Logical relationship of steps in the titrimetric analysis of ammonium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical techniques to facilitate method selection.
| Parameter | Ion Chromatography | Spectrophotometry (Curcumin Method) |
| Analyte | Borate | Borate |
| Detection Limit | ~1 µmol/dm³[1][2] | - |
| Linear Range | Up to 200 µmol/dm³[1][2] | 1.2 - 4.8 ppm[3] |
| Repeatability | < 5%[1][2] | - |
| Analysis Time | < 6 minutes[1][2] | - |
| Recovery | - | 96.09 - 104.92 %[3] |
Note: Quantitative data for the titration method is highly dependent on the specific procedure and instrumentation used and is therefore not included in this comparative table.
Experimental Protocols
Protocol 1: Quantification of Borate by Ion Chromatography
1. Scope: This protocol describes the determination of borate concentration in aqueous samples using ion chromatography with suppressed conductivity detection.
2. Reagents and Materials:
-
Deionized water (18.2 MΩ·cm)
-
Mannitol or Sorbitol
-
Sodium Hydroxide (NaOH)
-
Boric Acid (for standards)
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS14)[4]
-
Anion trap column (e.g., Dionex IonPac ATC-HC 500 borate form)[5]
-
IC system with a suppressed conductivity detector
3. Eluent Preparation:
-
Prepare a stock solution of the complexing agent (e.g., 50 mM Mannitol or Sorbitol) in deionized water.
-
Prepare the eluent by diluting the stock solution and adding a specific concentration of NaOH (e.g., 4 mM to 30 mM gradient) as required by the specific application and column.[4]
4. Standard Preparation:
-
Prepare a stock solution of boric acid of a known concentration in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.
-
Dilute the sample with deionized water if the borate concentration is expected to be high.
-
Add the complexing agent (mannitol or sorbitol) to the sample to the same final concentration as in the eluent.
6. Instrumental Analysis:
-
Set up the IC system according to the manufacturer's instructions.
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Inject a fixed volume of the prepared standards and samples into the IC system.
-
Record the chromatograms and the peak areas corresponding to the borate-polyol complex.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of borate in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of Borate by Spectrophotometry (Curcumin Method)
1. Scope: This protocol details the determination of boron concentration in samples using the curcumin colorimetric method.
2. Reagents and Materials:
-
Curcumin reagent (e.g., 0.3% curcumin in glacial acetic acid)[6]
-
Sulfuric acid (concentrated)
-
Boric Acid (for standards)
-
Spectrophotometer capable of measuring absorbance at 550 nm
3. Standard Preparation:
-
Prepare a stock solution of boric acid of a known concentration in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1.2 to 4.8 ppm).[3]
4. Sample Preparation:
-
Accurately measure a known volume or weight of the sample.
-
If the sample is solid, dissolve it in an appropriate solvent.
-
The sample should be in an acidic medium.
5. Color Development:
-
To a specific volume of the standard or sample, add the curcumin reagent followed by concentrated sulfuric acid.[6] This step should be performed in a fume hood with appropriate safety precautions.
-
Allow the reaction to proceed for a specified time to ensure complete color development.[3]
-
Add ethanol to the mixture to stabilize the color.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 550 nm.
-
Zero the instrument using a blank solution (prepared in the same way as the samples but without boron).
-
Measure the absorbance of each standard and sample.
7. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the boron concentration in the samples from the calibration curve.
Protocol 3: Quantification of Ammonium by Titration (Kjeldahl Method)
1. Scope: This protocol describes the determination of ammonium concentration via distillation and titration.
2. Reagents and Materials:
-
Sodium Hydroxide (NaOH), 6N[7]
-
Indicating boric acid solution[7]
-
Standardized sulfuric acid (H₂SO₄) titrant (e.g., 0.02N)[7]
-
Distillation apparatus (e.g., Kjeldahl apparatus)
-
Burette
3. Sample Preparation and Distillation:
-
Place a known volume of the sample into a Kjeldahl flask.
-
Add borate buffer and adjust the pH to 9.5 with 6N NaOH.[7]
-
Connect the flask to the distillation apparatus. The tip of the condenser should be submerged in a known volume of indicating boric acid solution in the receiving flask.
-
Heat the flask to distill the ammonia. Collect a specific volume of distillate.[7][8]
4. Titration:
-
Titrate the distillate in the receiving flask with the standardized sulfuric acid titrant.
-
The endpoint is indicated by a color change of the indicator in the boric acid solution (e.g., to a pale lavender).[7]
-
Record the volume of titrant used.
5. Data Analysis:
-
Calculate the concentration of ammonia in the sample using the following formula: Ammonia-N (mg/L) = (A - B) x N x 14000 / V Where: A = volume of H₂SO₄ titrated for the sample (mL) B = volume of H₂SO₄ titrated for the blank (mL) N = normality of the H₂SO₄ titrant V = volume of the sample taken (mL) (Note: The factor 14000 is derived from the molar mass of nitrogen and conversion factors).
References
- 1. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Ion chromatographic determination of borate in aqueous samples together with other common anions | Semantic Scholar [semanticscholar.org]
- 3. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF BORON IN FOOD PRODUCTS BY ESTER BORATE DISTILLATION INTO CURCUMIN | Semantic Scholar [semanticscholar.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 7. edgeanalytical.com [edgeanalytical.com]
- 8. epa.gov [epa.gov]
Application Notes and Protocols: Ammonium Borate as a Negative Stain in Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Negative staining is a rapid and straightforward technique in transmission electron microscopy (TEM) for visualizing isolated macromolecules, viruses, and other biological nanoparticles. The sample is embedded in a thin, electron-dense layer of a heavy metal salt, which outlines the particle's structure, resulting in a "negative" image. While uranyl acetate (B1210297) is a widely used and high-contrast stain, its acidity and radioactivity can be detrimental to certain samples. Ammonium (B1175870) borate, and the more commonly used but chemically similar ammonium molybdate (B1676688), offer a valuable alternative, particularly for specimens sensitive to low pH.[1][2] This document provides detailed application notes and protocols for the use of ammonium molybdate as a negative stain in electron microscopy.
Application Notes
Ammonium molybdate is an anionic negative stain that is particularly well-suited for samples that are unstable in the acidic conditions of uranyl-based stains.[1] It is typically used at a neutral pH (around 7.0), which helps to preserve the native structure of pH-sensitive specimens.[1][3]
Advantages:
-
Neutral pH: Minimizes structural artifacts in pH-sensitive samples like certain viruses and protein complexes.[1]
-
Good for Osmotically Sensitive Organelles: A 2% solution is particularly useful for staining organelles prone to osmotic shock.[1]
-
Non-Radioactive: Safer to handle and dispose of compared to uranyl acetate.
Limitations:
-
Lower Contrast: Produces a lower electron density and therefore lower image contrast compared to uranyl acetate.[1]
-
Larger Grain Size: The grain size of the stain can limit the achievable resolution compared to finer-grained stains like uranyl formate.[4][5]
-
Limited Storage Time: Stained grids are best examined within a few days of preparation.
Quantitative Data: Comparison of Common Negative Stains
The choice of negative stain can significantly impact the quality and resolution of the resulting micrographs. Below is a summary of key quantitative parameters for ammonium molybdate and other common negative stains.
| Negative Stain | Typical Concentration (% w/v) | Optimal pH Range | Grain Size (Å) | Typical Resolution Limit (Å) | Key Characteristics |
| Ammonium Molybdate | 1 - 5%[1][3][6] | 5.0 - 7.0[1] | Larger than uranyl-based stains | ~15 - 20[4][7] | Neutral pH, good for osmotically sensitive samples, lower contrast.[1] |
| Uranyl Acetate | 1 - 3%[1] | 4.2 - 4.5[1] | 4 - 5[4][8] | ~10 - 20[8] | High contrast, acts as a fixative, acidic pH can damage samples.[1] |
| Uranyl Formate | 1 - 2% | ~4.5 | 4 - 5[4][5] | ~10 - 20[5] | Very fine grain, good for small molecules, unstable solution.[5] |
| Phosphotungstic Acid (PTA) | 1 - 3% | 5.0 - 8.0[1] | 8 - 9[4] | ~15 - 25[9] | Neutral pH, less contrast than uranyl acetate.[1] |
| Sodium Silicotungstate | 1 - 5%[1] | 5.0 - 8.0[1] | Fine grain | ~15 - 20 | Good contrast, fine grain is beneficial for small particles.[1] |
Experimental Protocols
I. Preparation of Ammonium Molybdate Staining Solution
Materials:
-
Ammonium molybdate tetrahydrate
-
Ultrapure distilled water
-
1.0 N Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
0.2 µm syringe filter
-
pH meter or pH paper
Procedure:
-
Prepare a 1-2% (w/v) solution of ammonium molybdate in ultrapure distilled water (e.g., dissolve 0.1-0.2 g of ammonium molybdate in 10 mL of water).[1] For "deep staining" or cryo-negative staining, concentrations up to 16% (w/v) may be required.[10]
-
Adjust the pH of the solution to 7.0 using 1.0 N NaOH or NH₄OH.[1][3] Do not exceed pH 7.0, as this can lead to crystallization upon drying.[1]
-
Filter the solution through a 0.2 µm syringe filter immediately before use to remove any aggregates.[2]
-
It is recommended to prepare the staining solution fresh for each experiment.
II. Conventional Negative Staining Protocol (Single-Droplet Method)
This protocol is a common and straightforward method for routine negative staining.
Materials:
-
Glow-discharged, carbon-coated EM grids
-
Prepared ammonium molybdate staining solution
-
Sample suspension in a volatile buffer (e.g., 10 mM HEPES, ammonium acetate) or distilled water. Avoid phosphate-based buffers.[1]
-
Fine-tipped forceps
-
Filter paper (e.g., Whatman #1)
-
Parafilm
Workflow Diagram:
References
- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 3. Negative Staining and Cryo-negative Staining: Applications in Biology and Medicine | Radiology Key [radiologykey.com]
- 4. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. 3.6. Transmission electron microscopy negative staining [bio-protocol.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bnl.gov [bnl.gov]
- 10. Deep Stain Embedding: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
Application Notes and Protocols: Ammonium Borate in Ceramic Material Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the utilization of ammonium (B1175870) borate (B1201080) and related ammonium-containing compounds in the synthesis of advanced ceramic materials. The following sections outline methodologies for the preparation of aluminum borate, boron nitride, and boron carbide-boron nitride nanocomposites, highlighting the role of ammonium species in the formation of these ceramics.
Synthesis of Aluminum Borate Ceramics via Precipitation
Ammonium borate, formed in situ, serves as a soluble boron precursor in a precipitation method for synthesizing aluminum borate ceramics. This technique allows for intimate mixing of the aluminum and boron precursors at the molecular level, leading to lower crystallization temperatures compared to solid-state reactions.
Experimental Protocol
A detailed protocol for the synthesis of aluminum borate (9Al₂O₃·2B₂O₃) is as follows:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and boric acid (H₃BO₃) with the desired Al:B molar ratio.
-
-
Precipitation:
-
Add the precursor solution dropwise into a stirred aqueous solution of ammonium carbonate ((NH₄)₂CO₃). The ammonium carbonate solution acts as a precipitating agent.
-
-
Evaporation and Recovery:
-
The resulting slurry is evaporated to dryness. This step is crucial to recover the soluble this compound species formed during the reaction.
-
-
Decomposition of By-products:
-
The dried powder is heated to 300°C to decompose the ammonium nitrate by-product.
-
-
Calcination:
-
The resulting precursor powder is then calcined at a specific temperature to induce crystallization of the aluminum borate phase. The crystallization temperature is dependent on the boron content.[1]
-
Data Presentation
The crystallization temperature of aluminum borates, as determined by Differential Scanning Calorimetry (DSC), varies with the composition.[1]
| Composition (Al₂O₃ : B₂O₃) | Abbreviation | Crystallization Temperature (°C) |
| 9 : 2 | A9B2 | 900 |
| "6 : 2" | "A6B2" | Lower than A9B2 |
| "4 : 2" | "A4B2" | Lower than "A6B2" |
| "1 : 2" | "AB2" | 670 |
Experimental Workflow
Synthesis of Boron Nitride via Boric Oxide-Ammonia Route
While not directly using pre-formed this compound, this method involves the reaction of a boron source with ammonia (B1221849), the constituent components of this compound. This process is a key route to producing boron nitride (BN) powder.
Experimental Protocol
-
Precursor Mixture Preparation:
-
Mix boric oxide (B₂O₃) with an inert filler, such as calcium orthophosphate. The filler prevents the melting B₂O₃ from coalescing, thus maintaining a high surface area for reaction.[2]
-
-
Initial Heating:
-
Heat the mixture in a tube furnace to 250°C under a flow of dry nitrogen gas. The heating rate should be slow, approximately 2°C/min.[2]
-
-
Ammonolysis:
-
At 250°C, switch the gas flow from nitrogen to dry ammonia.
-
Continue heating at the same rate up to 950°C and hold for 24 hours under ammonia flow.[2] This step leads to the formation of an intermediate addition compound.
-
-
High-Temperature Treatment:
-
The intermediate product is then heat-treated at temperatures between 1100°C and 1500°C in an inert atmosphere to yield crystalline boron nitride.[2]
-
Logical Relationship of Precursors
Sol-Gel Synthesis of Boron Carbide-Boron Nitride (B₄C-BN) Nanocomposites
In this sol-gel approach, an ammonium-containing polymer acts as a nitrogen source and a dispersing agent, influencing the final phase composition of the B₄C-BN nanocomposite powder. The formation of borate-ammonium and/or amine complexes in the polymeric gel is crucial for the simultaneous formation of B₄C and BN.
Experimental Protocol
-
Gel Preparation:
-
Prepare a polymeric gel containing boric acid as the boron source, and glycerine, tartaric acid, and citric acid as carbon sources.
-
Introduce ammonium polycarboxylate as a gel dispersing agent and a nitrogen source. The amount of ammonium polycarboxylate will influence the B₄C to BN phase ratio.[3]
-
-
Drying and Condensation:
-
The mixture is heated to form a condensed, cross-linked polymeric gel.
-
-
Pyrolysis:
-
The dried gel is pyrolyzed in an inert atmosphere. During pyrolysis, the borate-ammonium/amine complexes decompose to form B₄C and BN.
-
Data Presentation
The addition of ammonium polycarboxylate influences the final composition of the ceramic powder.
| Ammonium Polycarboxylate (wt%) | Resulting Ceramic Composition | Key Observation |
| 0 | Boron carbide with various morphologies | No significant BN formation |
| Up to 43 | B₄C/BN nanocomposite | Up to 32% BN content observed[3] |
Experimental Workflow
References
Ammonium Borate as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ammonium (B1175870) borate (B1201080) as a reagent and catalyst in organic synthesis. While extensive research exists for various boron-containing compounds, this guide focuses on the applications of simple inorganic ammonium borate. The protocols provided are based on established methodologies for similar boron-based catalysts and aim to serve as a practical guide for laboratory use.
Catalysis of Multicomponent Reactions: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds of significant pharmacological interest. While various Lewis and Brønsted acids have been employed as catalysts, boron-based reagents have shown considerable efficacy. This compound can be utilized as a mild and efficient catalyst for this transformation.
Application Note:
This compound serves as an effective catalyst in the three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones. The reaction proceeds under solvent-free conditions, offering an environmentally benign and efficient protocol. The use of this compound can lead to high yields and straightforward product isolation.
Quantitative Data Summary:
The following table summarizes representative yields and reaction times for the this compound-catalyzed Biginelli reaction with various aromatic aldehydes.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 8-10 | ~90% |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 8-10 | ~92% |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 8-10 | ~88% |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 8-10 | ~95% |
| 5 | Benzaldehyde | Methyl acetoacetate | Thiourea | 8-10 | ~85% |
Note: The data presented is based on typical results obtained with related boron-based catalysts under similar conditions due to a lack of extensive tabulated data specifically for this compound.
Experimental Protocol: General Procedure for the Synthesis of DHPMs
A mixture of an aldehyde (3 mmol), a β-ketoester (e.g., ethyl acetoacetate, 3 mmol), urea (4.5 mmol), and this compound (as catalyst) is heated under reflux in absolute methanol (B129727) (50 ml) for an appropriate period (typically 8-10 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (50 g) with stirring for 10 minutes. The resulting precipitate is collected by filtration under suction, washed with cold water (20 ml) to remove excess urea, and then recrystallized from hot ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Logical Workflow for Biginelli Reaction:
Caption: Workflow for the this compound-catalyzed Biginelli reaction.
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Ammonium salts have been shown to be effective catalysts for this transformation, and this compound can be proposed as a suitable catalyst for this reaction.
Application Note:
This compound can catalyze the one-pot synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamines and various aldehydes. This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of an inexpensive and environmentally benign catalyst. The reaction can be carried out in aqueous media at room temperature, aligning with the principles of green chemistry.
Quantitative Data Summary:
The following table presents representative yields for the synthesis of benzimidazole derivatives using an ammonium salt catalyst.
| Entry | o-Phenylenediamine (B120857) | Aldehyde | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzaldehyde | 20 | ~94% |
| 2 | o-Phenylenediamine | 4-Chlorobenzaldehyde | 20 | ~96% |
| 3 | o-Phenylenediamine | 4-Nitrobenzaldehyde | 25 | ~95% |
| 4 | 4-Methyl-o-phenylenediamine | Benzaldehyde | 30 | ~92% |
| 5 | o-Phenylenediamine | 2-Furaldehyde | 30 | ~90% |
Note: This data is representative of reactions catalyzed by related ammonium salts and boric acid, suggesting the potential efficacy of this compound.
Experimental Protocol: General Procedure for the Synthesis of Benzimidazoles
A mixture of an o-phenylenediamine derivative (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of this compound (e.g., 5 mol%) in water (10 mL) is stirred in a round-bottomed flask at room temperature for the appropriate time (as monitored by TLC).[1] Upon completion of the reaction, the reaction mixture is treated with a saturated solution of sodium carbonate. The solid product is then isolated by filtration, washed with water, and dried. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Proposed Catalytic Cycle for Benzimidazole Synthesis:
Caption: Proposed catalytic cycle for benzimidazole synthesis.
Synthesis of Amine-Borane Complexes
This compound can serve as a precursor for the in-situ generation of ammonia-borane, which is a versatile reducing agent and a catalyst for various organic transformations, including direct amidation of carboxylic acids.
Application Note:
While not a direct application of this compound as a catalyst, its conversion to ammonia-borane is a significant synthetic utility. Ammonia-borane can be prepared from trimethyl borate, which in turn can be synthesized from this compound.[2] This ammonia-borane complex can then be used as a pre-catalyst for the direct amidation of carboxylic acids with amines, offering high functional group tolerance and often allowing for chromatography-free purification.[3]
Experimental Protocol: One-Pot Synthesis of Ammonia-Borane from Trimethyl Borate
This protocol describes the synthesis of ammonia-borane from trimethyl borate, a downstream application of this compound.
To a suspension of lithium hydride and a trialkylamine in THF, trimethyl borate is added under a nitrogen atmosphere at room temperature.[4] The reaction progress can be monitored by 11B NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the solid residue is stirred with anhydrous dichloromethane. The mixture is then filtered through celite under a nitrogen atmosphere, and the solvent is removed in vacuo to yield the trialkylamine-borane complex.[4] For the synthesis of ammonia-borane itself, a similar procedure is followed using an appropriate ammonium salt in place of the trialkylamine.[2][4]
Relationship Diagram: this compound to Amidation Catalyst:
Caption: Synthetic pathway from this compound to amidation.
References
Application of Ammonium Borate in Wood Preservation: A Guide for Researchers
Application Notes and Protocols for Scientific Professionals
This document provides a comprehensive overview of the use of ammonium (B1175870) borate (B1201080) and its formulations as a wood preservative. It is intended for researchers, scientists, and professionals in the field of drug development and material science. The information compiled herein details the efficacy, mechanisms of action, and standardized testing protocols for ammonium borate-based wood preservatives.
Ammonium borates are a class of boron-based wood preservatives that offer broad-spectrum efficacy against a variety of wood-destroying organisms, including decay fungi and insects. These compounds are valued for their relatively low mammalian toxicity and minimal environmental impact. However, their susceptibility to leaching in moist environments presents a significant challenge, leading to the development of various formulations aimed at improving their permanence in treated wood. This document will explore several key this compound formulations, including Ammoniacal Copper Borate (ACB), Ammoniacal Zinc Borate (AZB), and this compound Oleate (B1233923) (ABO).
Mechanism of Action
The primary mode of action for borates in wood preservation is through the disruption of essential metabolic pathways in wood-destroying organisms. The tetrahydroxyborate ion, [B(OH)4]-, is the active form that complexes with polyols, which are molecules with multiple hydroxyl groups. This complexation interferes with a wide range of biological processes:
-
Enzyme Inhibition: Borates are known to inhibit the activity of key enzymes involved in energy metabolism. For instance, they can interfere with the pentose (B10789219) phosphate (B84403) pathway and inhibit enzymes like alcohol dehydrogenase. This disruption of enzymatic function ultimately leads to the organism's starvation and death.[1]
-
Substrate Sequestration: By binding to sugars and other essential polyols, borates can make these vital nutrients unavailable to the fungi and insects, effectively cutting off their food supply.
-
Membrane Function Disruption: There is also evidence to suggest that borates can alter the function of cell membranes, further compromising the organism's viability.
The following diagram illustrates the proposed mechanism of borate toxicity in wood decay fungi.
Data Presentation: Efficacy of this compound Formulations
The following tables summarize the quantitative data on the efficacy of various this compound formulations against common wood decay fungi. The data is primarily derived from laboratory-based soil-block tests (AWPA E10) and agar-block tests (EN 113).
Table 1: Efficacy of Ammoniacal Zinc Borate (AZB) against Wood Decay Fungi
| Wood Species | Fungal Species | Preservative Retention ( kg/m ³) | Mass Loss (%) - Unleached | Mass Loss (%) - Leached |
| Pinus taeda | Gloeophyllum trabeum (Brown Rot) | Untreated Control | 25.1 | 28.3 |
| AZB Treated | < 5 | < 10 | ||
| Eucalyptus grandis | Trametes versicolor (White Rot) | Untreated Control | 30.5 | 33.1 |
| AZB Treated | < 5 | < 15 | ||
| Populus sp. | Gloeophyllum trabeum (Brown Rot) | Untreated Control | 28.9 | 31.7 |
| AZB Treated | < 5 | < 20 |
Data synthesized from a study on Ammoniacal Zinc Borate.[2][3]
Table 2: Efficacy of this compound Oleate (ABO) against Wood Decay Fungi
| Wood Species | Fungal Species | ABO Concentration | Mass Loss (%) - Unleached | Mass Loss (%) - Leached |
| Beech (Fagus sylvatica) | Coniophora puteana (Brown Rot) | C1 (Low) | ~1.5 | ~25 |
| C4 (High) | ~0.5 | ~5 | ||
| Pine (Pinus sylvestris) | Coniophora puteana (Brown Rot) | C1 (Low) | ~2.0 | ~30 |
| C4 (High) | ~0.5 | ~7.6 | ||
| Beech (Fagus sylvatica) | Coriolus versicolor (White Rot) | C1 (Low) | ~2.0 | ~20 |
| C4 (High) | ~1.0 | ~3.0 |
Data extracted from a study on this compound Oleate.[4][5][6]
Table 3: Leaching Resistance of this compound Formulations
| Preservative Formulation | Wood Species | Leaching Test Duration | Boron Leached (%) |
| Ammoniacal Zinc Borate (Zn:B = 0.33) | - | 2 days | 75 |
| Ammoniacal Zinc Borate (Zn:B = 2:1) | - | 2 days | 27 |
| Ammoniacal Zinc Borate (Zn:B = 2:1) | - | 14 days | 56 |
| This compound Oleate (1:1:4 ratio) | Cryptomeria japonica | - | ~48 |
Data compiled from various sources.[4][5][7]
Experimental Protocols
The following are detailed methodologies for two key standardized experiments used to evaluate the efficacy of wood preservatives.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This method is a highly standardized procedure for evaluating wood preservatives under controlled laboratory conditions.[8]
Experimental Workflow:
Methodology:
-
Test Specimens: Small, clear sapwood blocks (typically 19x19x19 mm) are prepared from a suitable wood species (e.g., Southern Pine).
-
Preservative Treatment: A series of preservative solutions with varying concentrations are prepared. The wood blocks are impregnated with these solutions using a vacuum and/or pressure treatment method.
-
Conditioning: The treated blocks are conditioned to allow for fixation of the preservative.
-
Leaching (Optional): To assess the permanence of the preservative, a subset of the treated blocks may be subjected to a standardized leaching procedure (as per AWPA E11). This typically involves saturating the blocks with distilled water and changing the water at specified intervals over a period of two weeks.[8]
-
Sterilization: The treated and untreated control blocks are sterilized.
-
Culture Bottle Preparation: Culture bottles are prepared with a soil substrate and a feeder strip of wood. The feeder strip is inoculated with a pure culture of a specific wood decay fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
-
Incubation: The sterilized wood blocks are placed on the feeder strips in the culture bottles. The bottles are then incubated under controlled conditions (typically 27°C and 80% relative humidity) for a specified period (usually 12 weeks).[8]
-
Final Measurement: After incubation, the blocks are removed, and any surface mycelium is carefully cleaned off. The blocks are then oven-dried to a constant weight.
-
Data Analysis: The percentage of mass loss for each block is calculated based on its initial and final oven-dry weights. The effectiveness of the preservative is determined by the minimum retention level that prevents a significant mass loss.
EN 113: Test Method for Determining the Protective Effectiveness Against Wood Destroying Basidiomycetes
This European standard specifies a method for determining the toxic values of wood preservatives against wood-destroying fungi cultured on an agar (B569324) medium.[9][10]
Experimental Workflow:
Methodology:
-
Test Specimens: Wood specimens of a specified size (e.g., 50x25x15 mm) are prepared from a susceptible wood species.
-
Preservative Impregnation: The specimens are fully impregnated with the wood preservative solution at different concentrations.
-
Drying and Conditioning: The treated specimens are dried and conditioned to ensure the preservative is fixed within the wood.
-
Ageing Procedure (Optional): To simulate real-world conditions, the treated specimens can be subjected to an ageing procedure, such as evaporative ageing (EN 73) or a leaching procedure (EN 84).
-
Sterilization: The wood specimens are sterilized.
-
Culture Vessel Preparation: Culture vessels (e.g., Petri dishes or Kolle flasks) are prepared with a malt extract agar medium. The agar is then inoculated with a pure culture of a specific wood-destroying fungus.
-
Exposure: The sterilized wood specimens are placed in the culture vessels in direct contact with the growing fungal mycelium.
-
Incubation: The culture vessels are incubated under controlled conditions for a specified period, allowing the fungus to colonize and decay the wood.
-
Final Weighing: After the incubation period, the specimens are removed, cleaned of any fungal growth, and oven-dried to a constant weight.
-
Mass Loss Calculation: The percentage of mass loss is calculated for each specimen. The toxic values of the preservative are determined based on the concentration that inhibits fungal growth and limits mass loss to a specified level.
References
- 1. View of Laboratory Evaluation of Borate: Amine: Copper Derivatives in Wood for Fungal Decay Protection [wfs.swst.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leachability and termite resistance of wood treated with a new preservative : this compound oleate - Agritrop [agritrop.cirad.fr]
- 6. researchgate.net [researchgate.net]
- 7. US7547354B2 - Ammoniacal borate and zinc compositions, and methods for treating wood products - Google Patents [patents.google.com]
- 8. mtu.edu [mtu.edu]
- 9. Standard - Durability of wood and wood-based products - Test method against wood destroying basidiomycetes - Part 1: Assessment of biocidal efficacy of wood preservatives SS-EN 113-1:2020 - Swedish Institute for Standards, SIS [sis.se]
- 10. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for Ammonium Borate in Intumescent Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function and application of ammonium (B1175870) borate (B1201080) in intumescent coatings. The information is intended to guide researchers in formulating and evaluating fire-retardant coatings.
Introduction to Intumescent Coatings and the Role of Ammonium Borate
Intumescent coatings are passive fire protection materials that swell upon exposure to heat, forming a multicellular, insulating char layer. This char layer significantly reduces heat transfer to the underlying substrate, thereby delaying structural failure in the event of a fire.[1][2] A typical intumescent formulation consists of three key components: an acid source (e.g., ammonium polyphosphate - APP), a carbon source (e.g., pentaerythritol (B129877) - PER), and a blowing agent (e.g., melamine).[2]
This compound, in its various forms (e.g., ammonium pentaborate, ammonium tetraborate), serves as a synergistic additive in these formulations. Its primary functions include:
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Char Promotion and Stabilization: Upon heating, this compound decomposes to form boric acid and then boron trioxide (B₂O₃). Boron trioxide is a glassy material that enhances the integrity and thermal stability of the char, reducing its flammability and preventing cracks.
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Release of Non-flammable Gases: The decomposition of this compound releases ammonia (B1221849) and water vapor. These non-flammable gases dilute the combustible volatiles released from the decomposing coating, further inhibiting combustion.
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Endothermic Decomposition: The decomposition of this compound is an endothermic process, meaning it absorbs heat from the surroundings, which helps to cool the substrate.
Chemical and Physical Properties of this compound
Ammonium pentaborate is a common form of this compound used in industrial applications.
| Property | Value |
| Chemical Formula | (NH₄)₂O · 5B₂O₃ · 8H₂O |
| Molecular Weight | 592.3 g/mol |
| Appearance | White crystalline powder |
| Decomposition Temperature | Decomposes upon heating |
Mechanism of Action of this compound in Intumescent Coatings
The function of this compound is intricately linked with the other components of the intumescent system. The following diagram illustrates the key chemical reactions and interactions upon heating.
Caption: Chemical reactions of this compound in an intumescent coating.
Quantitative Data on Performance
The following tables summarize quantitative data from studies on intumescent coatings containing boron compounds. While specific data for this compound is limited, the performance of other borates like zinc borate provides a valuable reference.
Table 1: Fire-Resistance Performance of an Epoxy-Based Intumescent Coating with Zinc Borate
| Formulation ID | APP (wt%) | Melamine (wt%) | Zinc Borate (wt%) | Binder System (wt%) | Other (wt%) | Critical Time to 400°C (min) | Critical Time to 550°C (min) |
| ZB-A10 | 10.0 | 12.63 | 5.0 | 57.31 | 15.06 | ~70 | ~80 |
| ZB-A15 | 15.0 | 12.63 | 5.0 | 52.31 | 15.06 | ~75 | ~85 |
| ZB-A20 | 20.0 | 12.63 | 5.0 | 47.31 | 15.06 | ~80 | ~90 |
| ZB-A25 | 25.0 | 12.63 | 5.0 | 42.31 | 15.06 | ~85 | ~95 |
Data adapted from a study on zinc borate-containing intumescent coatings. The "Other" category includes components like TiO₂, CaCO₃, and vitreous silicate (B1173343) fiber.
Experimental Protocols
Formulation of an Epoxy-Based Intumescent Coating
This protocol describes the preparation of a two-component epoxy-based intumescent coating.
Materials:
-
Bisphenol A epoxy resin
-
Polyamide curing agent
-
Ammonium polyphosphate (APP)
-
Pentaerythritol (PER)
-
Melamine
-
This compound
-
Titanium dioxide (TiO₂) (for pigmentation and char enhancement)
-
Solvent (e.g., xylene/butanol mixture)
Procedure:
-
Part A (Resin Component):
-
To the epoxy resin, add the calculated amounts of APP, PER, melamine, this compound, and TiO₂ under mechanical stirring.
-
Continue stirring at a high speed (e.g., 1000 rpm) for 30 minutes to ensure homogeneous dispersion of the solid components.
-
Add the solvent mixture and continue stirring for another 15 minutes to achieve the desired viscosity.
-
-
Part B (Curing Agent Component):
-
The polyamide curing agent constitutes Part B.
-
-
Mixing:
-
Just before application, mix Part A and Part B in the specified weight ratio (e.g., 4:1).
-
Stir the mixture thoroughly for 5-10 minutes until a uniform consistency is achieved.
-
Coating Application and Curing
Substrate Preparation:
-
Prepare steel panels (e.g., 100 mm x 100 mm x 2 mm) by sandblasting to a surface roughness of Sa 2.5 to ensure good adhesion.
-
Clean the panels with a suitable solvent (e.g., acetone) to remove any grease or contaminants.
Application:
-
Apply the mixed coating to the prepared steel panels using a brush, roller, or spray gun to achieve a uniform wet film thickness.
-
Control the dry film thickness (DFT) by applying multiple coats if necessary, allowing for appropriate drying time between coats. A typical DFT for testing is 1-2 mm.
Curing:
-
Allow the coated panels to cure at ambient temperature (25 ± 2 °C) and a relative humidity of 50 ± 5% for 7 days.
-
Alternatively, an accelerated curing schedule can be used, for example, 24 hours at ambient temperature followed by 2 hours at 70°C.
Fire Performance Testing
This test evaluates the fire resistance of the coating on a structural steel element.
Apparatus:
-
A furnace capable of following the standard time-temperature curve specified in ASTM E119.[3]
-
Thermocouples for measuring the furnace temperature and the temperature of the steel substrate.
Procedure:
-
Place the coated steel panel in the furnace.
-
Attach thermocouples to the unexposed face of the steel panel.
-
Start the furnace and follow the ASTM E119 time-temperature curve.[3]
-
Record the temperature of the steel substrate at regular intervals.
-
The test is typically terminated when the average temperature of the steel substrate reaches a critical point (e.g., 538 °C or 1000 °F) or when the coating fails (e.g., delamination, cracking).
-
The fire resistance is reported as the time taken to reach the failure criterion.
The following diagram illustrates the workflow for the furnace fire test.
Caption: Workflow for ASTM E119 Furnace Fire Test.
TGA is used to evaluate the thermal stability and char-forming ability of the coating.
Apparatus:
-
Thermogravimetric analyzer.
Procedure:
-
Place a small sample (5-10 mg) of the cured coating in the TGA sample pan.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The residual weight at the end of the test is an indicator of the amount of char formed.
LOI determines the minimum oxygen concentration required to support the combustion of the coating.
Apparatus:
-
LOI instrument.
Procedure:
-
Prepare a small, self-supporting sample of the cured coating.
-
Place the sample vertically in the glass chimney of the LOI instrument.
-
Introduce a mixture of oxygen and nitrogen into the chimney and ignite the top of the sample.
-
Vary the oxygen concentration until the minimum concentration that just supports flaming combustion for a specified period is determined.
-
The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better fire retardancy.
References
Troubleshooting & Optimization
Preventing caking of ammonium pentaborate during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking of ammonium (B1175870) pentaborate during storage.
Troubleshooting Guide: Caked Ammonium Pentaborate
If you have encountered caking with your stored ammonium pentaborate, follow this guide to diagnose the potential cause and implement corrective actions.
Diagram: Troubleshooting Logic for Caked Ammonium Pentaborate
Caption: Troubleshooting workflow for identifying the causes of ammonium pentaborate caking.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ammonium pentaborate caking?
A1: The primary cause of caking in ammonium pentaborate is moisture absorption.[1][2][3] This compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2] This absorbed moisture can lead to the formation of liquid bridges between particles, which then solidify and cause the powder to clump or cake.
Q2: What are the ideal storage conditions to prevent caking?
A2: To minimize caking, ammonium pentaborate should be stored in a cool, dry, and well-ventilated area.[4][5] It is crucial to keep the container tightly closed to prevent moisture from the air from being absorbed by the product.[4]
Q3: Can temperature affect the stability and caking of ammonium pentaborate?
A3: Yes, temperature can play a role in the caking of borates. Temperature fluctuations can cause the material to lose some of its water of hydration, which can then contribute to the caking process.[1] Storing the product in a temperature-stable environment is recommended.
Q4: Does the duration of storage impact the likelihood of caking?
A4: Yes, prolonged storage increases the tendency of ammonium pentaborate to cake.[1][2][3] To mitigate this, it is advisable to use a First-In, First-Out (FIFO) inventory management system to ensure that older stock is used before newer stock.
Q5: Can the way containers are stored physically contribute to caking?
A5: Yes, physical compaction can lead to caking, especially with powdered forms of borates.[1] Stacking bags or containers on top of each other for extended periods can compress the powder, increasing particle-to-particle contact and promoting caking. It is recommended to store containers in a single layer or on racks to avoid compaction.[1]
Q6: Are there any additives that can be used to prevent caking?
A6: While specific anti-caking agents for ammonium pentaborate are not extensively documented in publicly available literature, general-purpose anti-caking agents are commonly used for similar powdered chemicals. These agents work by absorbing excess moisture or by coating particles to make them water-repellent. The suitability and effectiveness of any anti-caking agent with ammonium pentaborate would need to be determined experimentally.
Anti-Caking Agents: A General Overview
The following table summarizes common anti-caking agents used in various industries. Note: The compatibility and effectiveness of these agents with ammonium pentaborate must be verified through laboratory testing.
| Anti-Caking Agent | Typical Mechanism of Action | Key Properties |
| Silicon Dioxide (Silica) | Adsorbs moisture and coats particles to reduce inter-particle interactions. | High surface area, effective at low concentrations. |
| Calcium Silicate | Absorbs both moisture and oil. | High absorption capacity. |
| Tricalcium Phosphate | Prevents particles from sticking together. | Commonly used in food products. |
| Magnesium Carbonate | Absorbs moisture. | Also used as a filler and pH regulator. |
| Talc | Coats particles, providing a physical barrier. | Good for water-repellency. |
Experimental Protocols
Protocol for Evaluating Caking Tendency
This protocol provides a general method for assessing the caking tendency of ammonium pentaborate under controlled environmental conditions.
Objective: To determine the effect of humidity and compaction on the caking of ammonium pentaborate.
Materials:
-
Ammonium pentaborate powder
-
Environmental chamber with controlled temperature and humidity
-
Sieves of appropriate mesh size
-
Analytical balance
-
Spatulas and weighing dishes
-
Cylindrical molds with pistons for applying pressure
Methodology:
-
Sample Preparation:
-
Accurately weigh a consistent amount of ammonium pentaborate powder for each test condition.
-
If testing an anti-caking agent, blend it with the ammonium pentaborate at a predetermined concentration until a homogenous mixture is achieved.
-
-
Experimental Conditions:
-
Place the weighed samples in open weighing dishes within an environmental chamber.
-
Set the chamber to the desired temperature and relative humidity (e.g., 25°C and 75% RH).
-
For compaction studies, place the samples in cylindrical molds and apply a known pressure using a piston to simulate storage conditions.
-
-
Incubation:
-
Leave the samples in the environmental chamber for a defined period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Caking:
-
After incubation, carefully remove the samples from the chamber.
-
Visually inspect the samples for any signs of clumping or hardening.
-
To quantify the degree of caking, gently pass the sample through a sieve of a specific mesh size.
-
Weigh the amount of material that does not pass through the sieve. The percentage of caked material can be calculated as: (Weight of caked material / Initial sample weight) * 100
-
-
Data Analysis:
-
Compare the percentage of caked material across different conditions (with and without anti-caking agents, different humidity levels, and compaction pressures).
-
Diagram: Experimental Workflow for Caking Evaluation
Caption: Workflow for the experimental evaluation of ammonium pentaborate caking.
References
Technical Support Center: Optimizing Ammonium Borate Buffer for Enzyme Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ammonium (B1175870) borate (B1201080) buffer to maintain enzyme stability. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using ammonium borate buffer to maintain enzyme stability?
The optimal pH for enzyme stability in an this compound buffer is highly dependent on the specific enzyme being studied. Generally, borate buffers are effective in the alkaline range, typically between pH 8.0 and 10.0.[1] However, the ideal pH must be determined empirically for each enzyme, as activity can drop off sharply outside of a narrow optimal range. For some enzymes, the best response may be observed at a specific pH, such as 8.5, but this may not always correlate with long-term stability.[2]
Q2: When should I consider using this compound buffer for my enzyme assay?
This compound buffer is a suitable choice when your enzyme of interest is active and stable under alkaline conditions. It can be particularly useful in applications where a volatile buffer is advantageous, such as in lyophilization or mass spectrometry, as ammonium bicarbonate, a related buffer, can be removed by sublimation. However, it is crucial to be aware of potential interactions between borate ions and your molecule of interest.
Q3: Are there any known interferences or incompatibilities with this compound buffer?
Yes, borate buffers can interfere with certain enzymatic reactions. Borate is known to form stable complexes with molecules containing cis-diols (adjacent hydroxyl groups), which are present in many biological molecules like sugars, glycoproteins, and some cofactors such as NAD+.[3] This complex formation can make the substrate or cofactor unavailable to the enzyme, leading to inhibition.[3] It is essential to verify that no component of your assay system will be negatively affected by the presence of borate ions.
Q4: What are the signs that this compound buffer is negatively affecting my enzyme?
Common indicators of buffer interference include lower than expected enzyme activity, non-linear reaction kinetics, high variability between replicate experiments, or a complete loss of enzyme activity.[3] If you observe any of these issues, it is advisable to perform control experiments to determine if the buffer is the cause.
Q5: How does the ammonium ion in this compound buffer affect the system compared to a sodium borate buffer?
While both sodium and this compound buffers provide buffering capacity in the alkaline range, the presence of the ammonium ion can be advantageous in specific applications. For instance, in capillary zone electrophoresis, this compound has been shown to improve the analysis of anions by controlling the migration of hydroxide (B78521) ions, leading to more reproducible results. In the context of enzyme stability, the choice between ammonium and sodium as the counter-ion should be validated for your specific enzyme, as different ions can have varying effects on protein structure and activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | The pH of the this compound buffer is outside the optimal range for your enzyme. | Perform a pH optimization experiment by testing the enzyme activity across a range of pH values (e.g., pH 7.5 to 9.5 in 0.2 unit increments). |
| Borate ions are inhibiting the enzyme directly or by sequestering essential cofactors. | Test an alternative buffer system that does not contain borate, such as Tris-HCl or HEPES, to see if activity is restored. | |
| Inconsistent or non-reproducible results | The buffering capacity is insufficient, leading to pH shifts during the reaction. | Ensure you are working within the effective buffering range of this compound (pKa ± 1 pH unit). Consider increasing the buffer concentration (typically 50-100 mM). |
| The pH of the buffer is sensitive to temperature changes during the assay. | Prepare and pH the buffer at the same temperature at which the enzyme assay will be performed. | |
| Precipitation of assay components | The pH of the this compound buffer is affecting the solubility of the substrate or other reagents. | Check the solubility of all components at the intended assay pH. You may need to adjust the pH or add a small amount of a compatible co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Buffer (0.1 M, pH 8.5)
Materials:
-
Boric Acid (H₃BO₃)
-
Ammonium Hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Dissolve Boric Acid: In a beaker, dissolve 6.18 g of boric acid in approximately 800 mL of deionized water. Stir until fully dissolved.
-
Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add ammonium hydroxide solution dropwise while monitoring the pH. Continue adding until the pH reaches 8.5.
-
Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization (Optional): If required for your application, sterilize the buffer by filtering it through a 0.22 µm filter.
-
Storage: Store the buffer at 4°C. It is recommended to prepare fresh buffer regularly and to verify the pH before each use.
Protocol 2: Determining the Optimal pH for Enzyme Stability in this compound Buffer
Objective: To identify the pH at which an enzyme exhibits the highest stability in an this compound buffer over a defined period.
Materials:
-
This compound buffer (0.1 M) prepared at various pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5)
-
Your enzyme of interest
-
Substrate for your enzyme
-
Assay reagents for quantifying enzyme activity
-
Incubator or water bath
-
Spectrophotometer or other detection instrument
Procedure:
-
Enzyme Incubation: Aliquot your enzyme into separate tubes, each containing this compound buffer at a different pH. Prepare a control sample with the enzyme in a known stabilizing buffer or at its previously determined optimal pH.
-
Time-Course Incubation: Incubate all samples at a constant temperature (e.g., 37°C).
-
Sample Collection: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enzyme Activity Assay: Immediately after collection, measure the residual activity of the enzyme in each aliquot using a standard activity assay protocol. Ensure that the final pH of the assay mixture is optimal for activity, not necessarily the pH of the incubation buffer.
-
Data Analysis: For each pH value, plot the enzyme activity as a function of incubation time.
-
Determine Stability: Compare the rate of activity loss at each pH. The pH at which the enzyme retains the highest activity over the longest period is the optimal pH for stability in the this compound buffer.
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound Buffer pH on the Stability of Enzyme X at 37°C
| Incubation Time (hours) | Residual Activity at pH 7.5 (%) | Residual Activity at pH 8.0 (%) | Residual Activity at pH 8.5 (%) | Residual Activity at pH 9.0 (%) | Residual Activity at pH 9.5 (%) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | 95 | 98 | 99 | 97 | 94 |
| 2 | 88 | 94 | 97 | 92 | 85 |
| 4 | 75 | 85 | 92 | 81 | 68 |
| 8 | 55 | 70 | 85 | 65 | 45 |
| 24 | 20 | 40 | 65 | 35 | 15 |
Note: This table presents illustrative data. Actual results will vary depending on the specific enzyme.
Visualizations
Caption: Workflow for optimizing and troubleshooting enzyme stability in this compound buffer.
Caption: Decision tree for selecting an appropriate buffer for an enzyme assay.
References
Technical Support Center: Ammonium Borate Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving ammonium (B1175870) borate (B1201080) in organic solvents.
Troubleshooting Guides
Issue 1: Ammonium Borate Fails to Dissolve in a Non-polar Organic Solvent
Question: I am trying to dissolve this compound in a non-polar solvent like hexane (B92381) or toluene, but it remains as a precipitate. What is causing this and how can I resolve it?
Answer:
This compound is an ionic salt, making it highly polar. Non-polar solvents, such as hexane and toluene, lack the ability to solvate the ammonium (NH₄⁺) and borate ions effectively. This significant difference in polarity is the primary reason for its insolubility.
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar solvent. Polar protic solvents (e.g., water, methanol (B129727), ethanol) or polar aprotic solvents (e.g., DMSO, DMF) are more suitable choices.
-
Co-Solvent System: If the experimental conditions require a largely non-polar medium, consider creating a co-solvent system. Start by dissolving the this compound in a minimal amount of a compatible polar solvent (like DMSO or a short-chain alcohol) and then gradually add this solution to the non-polar solvent under vigorous agitation. Be aware that precipitation may still occur if the proportion of the non-polar solvent is too high.
-
Phase-Transfer Catalyst: For certain applications, a phase-transfer catalyst might facilitate the transfer of the borate anion into the organic phase. This is an advanced technique and would require careful selection of the catalyst based on the specific reaction.
Issue 2: Low Solubility or Slow Dissolution in Polar Aprotic Solvents
Question: I am using a polar aprotic solvent like DMF or DMSO, but the this compound is dissolving very slowly or only to a limited extent. How can I improve the solubility?
Answer:
While polar aprotic solvents are better choices than non-polar ones, the dissolution of ionic compounds can still be a kinetically slow process. Several factors can be optimized to enhance solubility.
Troubleshooting Steps:
-
Increase Temperature: Gently heating the mixture can significantly increase both the rate of dissolution and the solubility of the this compound. It is advisable to conduct a preliminary test to determine the optimal temperature, ensuring it does not exceed the decomposition temperature of the compound or the boiling point of the solvent.
-
Agitation: Ensure continuous and vigorous stirring to maximize the interaction between the solvent and the solute particles.
-
Particle Size Reduction: Grinding the this compound into a fine powder increases the surface area available for solvation, which can speed up the dissolution process.
-
Solvent Purity: Ensure the solvent is anhydrous if water could interfere with a subsequent reaction, as water can sometimes enhance the solubility of this compound.
Issue 3: Precipitation of this compound upon Cooling or Standing
Question: I managed to dissolve this compound in a heated organic solvent, but it precipitates out as the solution cools down or upon standing. How can I prevent this?
Answer:
This phenomenon, known as recrystallization, occurs when the concentration of the dissolved this compound exceeds its solubility limit at a lower temperature.
Troubleshooting Steps:
-
Maintain Temperature: If your experimental setup allows, maintain the solution at an elevated temperature where the this compound remains soluble.
-
Prepare a Saturated Solution at Working Temperature: Prepare a saturated solution at your intended working temperature rather than at an elevated temperature. This will ensure the solution remains stable.
-
Use a Co-Solvent: Adding a small amount of a co-solvent in which this compound has higher solubility (e.g., a small percentage of water or DMSO) can help to keep it in solution at lower temperatures. The compatibility of the co-solvent with your experimental conditions must be considered.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: Generally, this compound exhibits low solubility in most common organic solvents. It is considered soluble in water, but its solubility significantly decreases in alcohols like methanol and ethanol.[1] For many other organic solvents, it is often cited as being insoluble or very sparingly soluble.
Q2: Is there any quantitative data available for the solubility of this compound in organic solvents?
Q3: How does the specific form of this compound (e.g., pentaborate vs. tetraborate) affect its solubility?
A3: Different forms of this compound, such as ammonium pentaborate and ammonium tetraborate, will have different crystal lattice energies and hydration states, which will influence their solubility.[3][4] While general solubility trends in polar versus non-polar solvents will be similar, the exact solubility values will differ. It is important to know the specific form of this compound you are working with.
Q4: Can I use boric acid solubility data as a proxy for this compound?
A4: While boric acid is a component of this compound, its solubility characteristics are not identical. Boric acid is a weak acid, whereas this compound is a salt. The presence of the ammonium ion influences the compound's interaction with the solvent. However, the solubility of boric acid in various organic solvents can provide a rough qualitative guide to the types of solvents that might be more effective for dissolving this compound.
Q5: Are there any chemical modifications to this compound that can improve its solubility in organic solvents?
A5: Yes, modifying the ammonium cation can significantly enhance organic solvent solubility. For instance, replacing the ammonium ion with a more lipophilic quaternary ammonium cation can increase the salt's solubility in less polar organic media.[5] This approach is a form of creating an ionic liquid or a phase-transfer agent.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Type | Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble in water, low to sparingly soluble in alcohols | High polarity and hydrogen bonding capability of water facilitates dissolution of the ionic salt. Alcohols are less polar than water, resulting in lower solubility.[1] |
| Polar Aprotic | DMSO, DMF | Sparingly to moderately soluble | High dipole moments can solvate ions, but the lack of hydrogen bond donation can limit the dissolution of salts with high lattice energy. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of polarity and inability to form significant ion-dipole interactions. |
Note: This table provides general guidance. Empirical testing is crucial for specific applications.
Experimental Protocols
Protocol 1: General Procedure for Attempting to Dissolve this compound in an Organic Solvent
-
Preparation: Weigh the desired amount of this compound. If the material is in a crystalline form, consider grinding it to a fine powder to increase the surface area.
-
Solvent Addition: In a suitable flask equipped with a magnetic stirrer, add the powdered this compound to the chosen organic solvent. Start with a concentration that is reasonably expected to be soluble.
-
Agitation: Begin stirring the mixture at room temperature.
-
Observation: Observe for any signs of dissolution. If the solid remains undissolved after a significant period of stirring (e.g., 30 minutes), proceed to the next step.
-
Heating: Gently heat the mixture in increments of 10°C, while continuing to stir. Monitor the dissolution and be careful not to exceed the boiling point of the solvent or the decomposition temperature of the this compound.
-
Cooling and Observation: Once dissolved (if successful), allow the solution to cool to the intended working temperature and observe for any precipitation.
Protocol 2: Enhancing Solubility Using a Co-Solvent System
-
Primary Dissolution: In a separate container, dissolve the this compound in a minimal amount of a highly polar co-solvent in which it is known to be soluble (e.g., DMSO or water).
-
Addition to Primary Solvent: While vigorously stirring the primary organic solvent, slowly add the concentrated this compound solution from step 1 dropwise.
-
Observation: Monitor for any signs of precipitation as the co-solvent solution is added. If precipitation occurs, you may have reached the solubility limit for that particular solvent ratio.
-
Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized to achieve the desired concentration without precipitation.
Mandatory Visualization
References
- 1. US3011871A - Process for treating ammonium borates - Google Patents [patents.google.com]
- 2. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 3. Ammonium pentaborate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
Minimizing ammonia loss from ammonium borate solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing ammonia (B1221849) loss from ammonium (B1175870) borate (B1201080) solutions.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of ammonium borate solutions in a question-and-answer format.
Question 1: My this compound buffer shows a significant pH drift over a short period.
Answer: A downward drift in pH is a primary indicator of ammonia loss. The equilibrium between the ammonium ion (NH₄⁺) and ammonia gas (NH₃) is sensitive to environmental conditions. As volatile ammonia escapes the solution, the equilibrium shifts, leading to a decrease in pH. To mitigate this, ensure your solution is stored in a tightly sealed container to minimize contact with the air. For highly sensitive experiments, preparing the buffer fresh is the best practice.
Question 2: I'm observing a loss of buffering capacity in my experiments.
Answer: Loss of buffering capacity is directly linked to the loss of the ammonium/ammonia conjugate pair. This is often accelerated by elevated temperatures and agitation. When preparing or using the buffer, avoid vigorous stirring or heating. If your protocol requires temperatures above ambient, consider conducting the experiment in a closed system to trap the evolved ammonia.
Question 3: I notice a faint smell of ammonia when working with my stock solution.
Answer: The odor of ammonia is a clear sign of volatilization. This indicates that the storage conditions may not be optimal. Immediately ensure the container is sealed properly. Storing the solution at a lower temperature (e.g., in a refrigerator at 2-8°C) will significantly reduce the vapor pressure of ammonia and minimize losses.
Question 4: Are there any chemical additives that can stabilize the solution?
Answer: While adding strong acids can shift the equilibrium away from ammonia gas formation, this will also significantly lower the pH of your buffer and may not be suitable for your experimental conditions. Some research in agricultural applications has explored the use of additives like lignite (B1179625), which has a strong adsorption capacity for ammonium, but its applicability in a laboratory setting for drug development would need careful validation to avoid introducing contaminants.[1]
Frequently Asked Questions (FAQs)
What is the primary cause of ammonia loss from this compound solutions?
Ammonia loss, or volatilization, is driven by the chemical equilibrium: NH₄⁺(aq) ⇌ NH₃(g) + H⁺(aq). Factors that shift this equilibrium to the right will increase ammonia loss. The most significant factors are temperature and pH.[2][3]
How does temperature influence the rate of ammonia loss?
Increasing the temperature raises the vapor pressure of ammonia and provides the energy needed for it to escape from the solution. The rate of chemical reactions, including the conversion of ammonium to ammonia, increases with temperature.[2][3] As a general rule, for every 10°C rise in temperature, the proportion of ammonia in the solution can double, promoting its release into the atmosphere.[2]
What is the effect of pH on solution stability?
Higher pH (more alkaline conditions) favors the formation of ammonia (NH₃) over the ammonium ion (NH₄⁺).[3] At a pH above 9.25, unionized ammonia becomes the dominant species, which is the form that is readily lost to the atmosphere.[4] Conversely, a more acidic pH (below 7) will keep the nitrogen in the non-volatile ammonium ion form.[3]
What are the best practices for preparing and storing this compound solutions?
-
Preparation: Prepare solutions in a well-ventilated area. Use high-purity water and reagents.
-
Storage: Always store solutions in tightly sealed, airtight containers to prevent gas exchange with the atmosphere.
-
Temperature: Store stock solutions at low temperatures (2-8°C) to minimize ammonia volatilization.
-
Freshness: For applications sensitive to pH and ionic concentration, it is highly recommended to use freshly prepared solutions.
Quantitative Data on Ammonia Loss
While specific data for this compound is limited in readily available literature, the principles of ammonia volatilization are universal for all ammonium-containing solutions. The following table, adapted from studies on ammonium-based fertilizers, illustrates the significant impact of temperature and pH on ammonia loss.
| Factor | Condition 1 | Condition 2 | Approximate Change in Ammonia Loss |
| Temperature | 5°C | 35°C | Loss can be significantly higher at 35°C. For every 10°C increase, the proportion of NH₃ can double.[2] |
| pH | pH < 7 | pH > 7 | Loss is minimal at pH < 7 and increases significantly at pH > 7.[3] |
| Air Exposure | Sealed Container | Open to Air | Continuous loss occurs in an open system, while a sealed container minimizes it. |
| Agitation | Still Solution | Agitated Solution | Agitation increases the surface area for gas exchange, accelerating loss. |
Experimental Protocols
Protocol: Quantification of Ammonia Concentration using an Ion-Selective Electrode (ISE)
This method is suitable for determining the total ammonia concentration (NH₃ and NH₄⁺) in your this compound solution to track potential losses over time.
Materials:
-
Ammonia Ion-Selective Electrode (ISE)
-
Reference Electrode
-
pH/ISE meter
-
Standard ammonia solution (e.g., 1000 ppm NH₃-N)
-
Ionic Strength Adjustor (ISA) solution
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Standard Preparation: Prepare a series of calibration standards (e.g., 1, 10, 100 ppm) by diluting the stock 1000 ppm standard ammonia solution.[5]
-
Electrode Setup: Connect the ammonia ISE and reference electrode to the pH/ISE meter. Set the meter to the millivolt (mV) or concentration mode.
-
Calibration:
-
Pipette a fixed volume of each standard solution into separate beakers.
-
Add a small, consistent volume of ISA to each standard. The ISA is used to adjust the pH and ensure a constant ionic strength across all samples.
-
Immerse the electrodes in the lowest concentration standard, stir gently, and wait for the reading to stabilize. Record the mV reading.
-
Rinse the electrodes with deionized water and blot dry between each measurement.
-
Repeat the measurement for the remaining standards, moving from lowest to highest concentration.
-
Generate a calibration curve by plotting the mV readings against the logarithm of the ammonia concentration.
-
-
Sample Measurement:
-
Pipette a known volume of your this compound solution into a beaker.
-
Add the same volume of ISA as used for the standards.
-
Immerse the electrodes, stir, and wait for a stable reading.
-
Record the mV reading and use the calibration curve to determine the ammonia concentration in your sample.
-
Visualizations
Caption: Factors driving ammonia loss from aqueous solutions.
Caption: Workflow for ammonia quantification using an ISE.
References
- 1. A new cost-effective method to mitigate ammonia loss from intensive cattle feedlots: application of lignite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Influence Factors on Ammonia Volatilization in Fertilizer Solution: A Laboratory Experiment [mdpi.com]
- 3. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 4. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction | MDPI [mdpi.com]
- 5. Protocol for rapid ammonia detection via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Ammonium Borate as a Flame Retardant
This technical support center provides researchers, scientists, and product development professionals with comprehensive guidance on utilizing and optimizing ammonium (B1175870) borate (B1201080) as a flame retardant. The following sections offer troubleshooting advice, frequently asked questions, quantitative performance data, and detailed experimental protocols to address common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ammonium borate acts as a flame retardant?
A1: this compound functions primarily in the condensed phase. Upon heating, it decomposes to release water and ammonia (B1221849), which cools the substrate and dilutes the flammable gases. Subsequently, it forms boric acid and then boric oxide. This creates a glassy, carbonaceous char layer on the surface of the material. This char layer acts as an insulating barrier, limiting heat transfer to the polymer and slowing the release of combustible gases, thus inhibiting flaming combustion and suppressing smoke formation.
Q2: Why is my polymer degrading during processing with this compound?
A2: Ammonium pentaborate is stable up to approximately 110°C (230°F), at which point it begins to lose water of hydration. If your processing temperature significantly exceeds this, the release of water and ammonia can promote hydrolytic degradation of polymers like polyesters or polyamides. Ensure your processing temperatures are as low as feasible or consider using a more thermally stable grade of borate if available.
Q3: Can the flame retardant efficacy of this compound be improved?
A3: Yes, the performance of this compound is often enhanced through synergistic combinations with other flame retardants. Phosphorus-based compounds, such as ammonium polyphosphate (APP), are particularly effective. The boron and phosphorus compounds can react to form a stable, glassy char that offers superior thermal insulation. Other synergists include zinc borate and expandable graphite.
Q4: Is this compound suitable for all polymer types?
A4: this compound is most effective in materials that char, such as cellulosic materials (wood, cotton, paper) and some polymers. Its compatibility and efficacy can vary depending on the polymer matrix. Issues to consider include processing temperature, potential interactions with other additives, and the overall flame retardancy requirements of the final application.
Q5: What are the main limitations of this compound as a flame retardant?
A5: The primary limitations are its relatively low thermal stability compared to some other flame retardants and its solubility in water. This high solubility can lead to leaching from the treated material, especially in humid conditions or upon contact with water, which diminishes its long-term effectiveness.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Dispersion in Polymer Matrix | 1. Particle Size: The particle size of the this compound may be |
Technical Support Center: Overcoming Ammonium Ion Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from ammonium (B1175870) ions in their analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ammonium ion interference in my samples?
Ammonium ions (NH₄⁺) are frequently introduced into biological samples through common laboratory procedures. The most prevalent source is the use of ammonium sulfate (B86663) ((NH₄)₂SO₄) for protein precipitation, a technique widely used for protein purification and concentration.[1][2][3] Other sources can include certain buffers and reagents used in cell culture and sample processing.
Q2: Which types of analytical assays are most susceptible to ammonium ion interference?
A variety of assays can be affected by the presence of ammonium ions. These include:
-
Enzymatic Assays: Ammonium or sulfate ions can directly inhibit the activity of certain enzymes, leading to inaccurate measurements of enzyme kinetics (Kₘ and Vₘₐₓ).[4] The effect is enzyme-specific, but it is a crucial factor to consider when assaying enzymes purified or stored in ammonium sulfate.
-
Immunoassays (e.g., ELISA): High ionic strength from salts like ammonium sulfate can increase non-specific binding of antibodies to the microplate surface, resulting in high background signals and reduced assay sensitivity.[5] However, in some specific cases, low concentrations of saturated ammonium sulfate (1.2% to 11%) have been reported to reduce background and enhance the signal in certain ELISAs by mitigating interference from serum components.[6]
-
Protein Quantification Assays: Some colorimetric protein assays are sensitive to ammonium ions. For instance, assays that rely on alkaline conditions may be affected by the release of ammonia (B1221849) gas.[7] The Bradford assay is generally considered compatible with up to 1 M ammonium sulfate.[8]
-
Cell-Based Assays: High concentrations of ammonium ions can be toxic to cells or alter their metabolic state, leading to unreliable results in assays measuring cell viability, proliferation, or signaling pathways.[9][10]
-
Ion-Selective Electrodes (ISEs): Ammonium-selective electrodes can suffer from interference from other cations of similar size and charge, such as potassium (K⁺) and sodium (Na⁺), which can be present in samples or buffers.[11]
Q3: How can I remove ammonium ions from my samples?
Several effective methods are available to remove ammonium ions and other small molecules from biological samples. The choice of method depends on factors such as sample volume, protein concentration, and the downstream application. The most common techniques are:
-
Dialysis: A simple and widely used method for removing salts from protein solutions. It is particularly suitable for larger sample volumes (10 mL+).[7]
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid and efficient method that separates molecules based on size. It is ideal for smaller sample volumes and offers high protein recovery.[7]
-
Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be used to remove charged ions like ammonium.[12][13]
Troubleshooting Guides
Issue 1: High Background in ELISA
Symptom: You are observing high optical density (OD) readings in your negative control and blank wells, leading to a poor signal-to-noise ratio in your ELISA. Your samples were prepared using ammonium sulfate precipitation.
Possible Cause: The high ionic strength from residual ammonium sulfate in your samples is causing non-specific binding of your detection antibodies to the plate surface.
Solutions:
-
Remove Ammonium Ions from Your Sample: Before performing the ELISA, desalt your sample using one of the methods outlined below. For most ELISA applications, size exclusion chromatography (desalting) is a quick and effective option.
-
Optimize Washing Steps: Increase the number of washes between antibody incubation steps. You can also try increasing the salt concentration in your wash buffer to help disrupt non-specific ionic interactions.[13]
-
Optimize Blocking: Ensure your blocking buffer is effective. You may need to increase the concentration of the blocking agent or the incubation time.[14]
Issue 2: Low or No Enzyme Activity
Symptom: Your purified enzyme, which was stored in an ammonium sulfate suspension, shows significantly lower activity than expected when you perform a functional assay.
Possible Cause: The ammonium and/or sulfate ions present in the sample are inhibiting your enzyme. Some enzymes are sensitive to high salt concentrations.[4][15]
Solutions:
-
Remove Ammonium Sulfate: It is crucial to remove the ammonium sulfate before assaying for enzyme activity. You can do this by pelleting the enzyme via centrifugation and resuspending it in your assay buffer. For a more thorough removal, dialysis or a desalting column should be used.
-
Consider a Salt-Tolerant Assay: If possible, investigate whether your enzyme assay can be modified to be less sensitive to salt. However, removing the interfering ions is generally the more robust solution.
-
Check for Irreversible Denaturation: It is possible that the precipitation or storage conditions have led to irreversible denaturation of your enzyme. After removing the ammonium sulfate, if the activity is not restored, you may need to re-evaluate your purification and storage protocol.
Experimental Protocols
Protocol 1: Ammonium Ion Removal by Dialysis
This method is suitable for removing ammonium sulfate from protein samples, especially for larger volumes.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (e.g., PBS, Tris-HCl) - at least 100 times the volume of your sample.
-
A large beaker or container.
-
A magnetic stirrer and stir bar.
-
Clips for the dialysis tubing.
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and pre-wet it by soaking it in the dialysis buffer.[7]
-
Load the Sample: Securely close one end of the tubing with a clip. Pipette your protein sample into the dialysis bag, leaving some space at the top to allow for an increase in volume due to osmosis.[12]
-
Seal the Bag: Remove excess air and seal the other end of the tubing with a second clip.
-
Dialyze: Place the sealed dialysis bag into the beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a magnetic stirrer and stir gently.
-
Buffer Changes:
-
Dialyze for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Change the dialysis buffer. Repeat this step at least two more times.
-
For complete salt removal, perform the final dialysis overnight at 4°C.[7]
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the desalted protein sample to a clean tube.
Protocol 2: Ammonium Ion Removal by Size Exclusion Chromatography (Desalting)
This method is rapid and ideal for smaller sample volumes, offering high protein recovery.
Materials:
-
A pre-packed desalting column (e.g., Sephadex G-25).
-
Equilibration/elution buffer compatible with your protein and downstream application.
-
A chromatography system or a centrifuge (for spin columns).
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This ensures that the buffer inside the column is the same as the one your protein will be in post-desalting.
-
Sample Preparation: Centrifuge your sample to remove any precipitated protein before loading it onto the column.
-
Sample Loading: Apply your sample to the equilibrated column. The sample volume should not exceed 30% of the total column volume for optimal desalting.[6]
-
Elution:
-
For gravity or chromatography systems, begin collecting fractions as the sample enters the column bed. The larger protein molecules will pass through the column quickly and elute first, while the smaller ammonium and sulfate ions will be retained in the pores of the resin and elute later.
-
For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's instructions. The desalted sample will be in the collection tube.
-
-
Fraction Analysis: If using a chromatography system, monitor the protein elution using UV absorbance at 280 nm. Pool the fractions containing your protein of interest.
Data Presentation
Table 1: Comparison of Ammonium Ion Removal Methods
| Feature | Dialysis | Size Exclusion Chromatography (Desalting) | Ion Exchange Chromatography |
| Principle | Passive diffusion across a semi-permeable membrane | Separation based on molecular size | Separation based on net charge |
| Typical Sample Volume | > 1 mL (can be scaled up) | 0.1 - 5 mL | Variable, can be scaled |
| Processing Time | 4 hours to overnight | < 15 minutes | 30 - 60 minutes |
| Protein Recovery | Can be high, but risk of sample dilution and handling loss | Typically > 95%[6] | High, but depends on elution conditions |
| Key Advantage | Simple, low cost for large volumes | Fast, high recovery, good for small volumes | High specificity, can also be a purification step |
| Key Disadvantage | Slow, can lead to sample dilution | Limited sample volume per run | Requires more optimization (buffer pH, salt gradient) |
Visualizations
Experimental Workflows
Caption: Workflow for ammonium ion removal using dialysis.
Caption: Workflow for ammonium ion removal using SEC.
Troubleshooting Logic
Caption: Decision tree for troubleshooting assay interference.
References
- 1. Ammonium Sulfate Precipitation Lab Report - 914 Words | Bartleby [bartleby.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Physico-chemical Separation of Antibodies [covalab.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A new efficient method for eliminating the interference effect of human serum and increasing the sensitivity and recovery rate of enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ammonia Triggers Photodamage of Photosystem II in the Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silicon-Mediated Mitigation of Moderate Ammonium Stress in Maize Seedlings | MDPI [mdpi.com]
- 11. Ammonium Sensing Patch with Ultrawide Linear Range and Eliminated Interference for Universal Body Fluids Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. zeolitanatural.com [zeolitanatural.com]
- 14. Protein purification by IE-chromatography [reachdevices.com]
- 15. researchgate.net [researchgate.net]
Best practices for handling and disposing of ammonium borate waste.
This guide provides best practices for the safe handling and disposal of ammonium (B1175870) borate (B1201080) waste for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving ammonium borate.
| Problem | Possible Cause | Solution |
| White crystalline residue found outside of the designated waste container. | Improper sealing of the waste container. | Ensure the waste container is securely closed at all times except when adding waste.[1] Regularly inspect containers for damage or deterioration.[2] Clean the exterior of the container and the surrounding area following the spill cleanup protocol. |
| A pungent, ammonia-like odor is detected near the waste storage area. | Decomposition of this compound at elevated temperatures.[3][4][5] | Store this compound waste in a cool, well-ventilated area away from direct sunlight and heat sources.[6] Ensure the storage area has adequate ventilation.[2] If the odor persists, it may indicate a significant decomposition issue; contact your institution's Environmental Health & Safety (EHS) office. |
| The this compound waste solution appears to be reacting or generating gas within the container. | Incompatible waste streams have been mixed. | Immediately isolate the container in a fume hood or well-ventilated area. Do not tighten the cap, as pressure may be building. Consult the chemical incompatibility chart and your institution's EHS for guidance on how to proceed. Never mix this compound waste with strong acids, bases, or oxidizing agents.[7][8] |
| Caking or hardening of solid this compound waste. | Prolonged storage or exposure to humidity.[9] | Use a first-in, first-out inventory system for waste containers.[9] Store in a dry environment. If caking occurs and the waste cannot be safely removed, consult your EHS office for disposal of the entire container. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound waste?
This compound is generally considered to have low acute toxicity.[10] However, it is classified as a reproductive toxin (Category 2), suspected of damaging an unborn child.[3] It can also cause serious eye irritation.[6][11] Upon heating, it can decompose and release ammonia (B1221849) gas.[3][4][5]
2. What personal protective equipment (PPE) should be worn when handling this compound waste?
At a minimum, personnel should wear:
In situations where dust may be generated, a respirator may be necessary.[3]
3. How should I collect and store this compound waste in the laboratory?
-
Use a designated waste container that is chemically compatible with this compound.[1][2]
-
The container must be kept tightly closed except when adding waste.[1]
-
Label the container clearly with "this compound Waste" and list all constituents and their approximate concentrations.[1]
-
Store the waste container in a secondary containment tray to prevent the spread of spills.[1]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time in the laboratory.[12]
4. Can I dispose of small amounts of this compound waste down the drain?
No, you should not dispose of this compound waste down the drain.[1] It is a hazardous waste and must be disposed of through your institution's EHS-approved waste collection program.[12]
5. What should I do in case of an this compound spill?
For a small spill:
-
Evacuate non-essential personnel from the area.[3]
-
Wear appropriate PPE.[13]
-
If it is a solid, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a labeled, sealed container for disposal.[3] Avoid generating dust.[3]
-
If it is a liquid, absorb the spill with an inert absorbent material.[13]
-
Clean the spill area with soap and water.[13]
-
Collect all cleanup materials as hazardous waste.[13]
For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[14]
6. What chemicals are incompatible with this compound?
Avoid mixing this compound waste with:
Mixing with incompatible chemicals can lead to dangerous reactions, including the generation of heat or toxic gases.[8][15]
Experimental Protocols
Protocol 1: Small-Scale this compound Spill Cleanup
Objective: To safely clean up a small spill (less than 1 liter of liquid or 1 kilogram of solid) of this compound.
Materials:
-
Spill kit containing:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Plastic scoop and dustpan (for solids)
-
Sealable plastic bags or a designated waste container
-
Hazardous waste labels
-
Soap and water
-
Paper towels
-
Procedure:
-
Assess the Situation: Ensure the spill is small and manageable. If not, evacuate and call for emergency assistance.
-
Don PPE: Put on safety goggles, a lab coat, and chemically resistant gloves.
-
Contain the Spill:
-
For liquids: Create a dike around the spill using absorbent material to prevent it from spreading.[13]
-
For solids: Proceed directly to cleanup.
-
-
Clean Up:
-
Collect Waste: Place the absorbed liquid or solid spill residue into a heavy-duty plastic bag or a designated hazardous waste container.[13]
-
Decontaminate the Area: Wipe the spill area with a paper towel dampened with soap and water.[13]
-
Dispose of Cleanup Materials: Place the used paper towels and any other contaminated materials into the waste bag.
-
Seal and Label: Securely seal the waste bag or container and affix a hazardous waste label, detailing the contents.
-
Final Steps: Remove and dispose of gloves as hazardous waste. Wash hands thoroughly with soap and water.[3]
Protocol 2: Decontamination of Glassware and Equipment
Objective: To decontaminate laboratory equipment that has come into contact with this compound.
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Detergent (e.g., Luminox®)
-
Hot tap water
-
Deionized water
-
Brushes or scrub pads
-
Designated hazardous waste container for rinsate
Procedure:
-
Initial Rinse: If there is visible this compound residue, rinse the equipment with a small amount of water, collecting the rinsate as hazardous waste.
-
Wash: Thoroughly wash the equipment with a laboratory detergent and hot tap water. Use a brush or scrub pad to remove all residues.
-
Rinse with Tap Water: Rinse the equipment thoroughly with hot tap water.
-
Rinse with Deionized Water: Rinse the equipment with deionized water to remove any remaining detergent or tap water impurities.[17]
-
Dry: Allow the equipment to air dry completely.
-
Waste Disposal: The initial rinsate must be collected and disposed of as hazardous waste. Subsequent wash and rinse water may be permissible for drain disposal depending on local regulations and the absence of other hazardous contaminants. Consult your institution's EHS for specific guidance.
Visualizations
Caption: Workflow for proper handling and disposal of this compound waste.
Caption: Decision tree for responding to an this compound spill.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. sds.riotinto.com [sds.riotinto.com]
- 4. borax.com [borax.com]
- 5. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. nj.gov [nj.gov]
- 8. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. borax.com [borax.com]
- 10. Comparative toxicology of borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. hazmatschool.com [hazmatschool.com]
- 15. nfpa.org [nfpa.org]
- 16. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 17. ndep.nv.gov [ndep.nv.gov]
Technical Support Center: Enhancing Thermal Stability of Ammonium Borate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ammonium (B1175870) borate (B1201080) formulations.
Troubleshooting Guide
Issue: Premature decomposition of the ammonium borate formulation upon gentle heating.
-
Question: My ammonium pentaborate formulation appears to be decomposing at temperatures lower than its reported stability of approximately 110°C. What could be the cause?
-
Answer: Several factors can contribute to the premature decomposition of ammonium pentaborate. Impurities in the formulation can act as catalysts, lowering the decomposition temperature. Additionally, prolonged storage or exposure to humid environments can lead to moisture absorption, which can affect thermal stability.[1][2] Ensure that high-purity reagents are used and that the formulation is stored in a dry, well-sealed container.
Issue: Inconsistent results in thermal analysis (TGA/DTA).
-
Question: I am observing variability in the onset of decomposition and the percentage of mass loss in my thermogravimetric analysis (TGA) of ammonium tetraborate. Why is this happening?
-
Answer: Inconsistent results in thermal analysis can arise from variations in the experimental setup. Factors such as sample size, heating rate, and the atmosphere in the instrument can significantly influence the results.[3] For instance, a faster heating rate can shift the decomposition peaks to higher temperatures. Ensure that your experimental parameters are consistent across all runs. Additionally, the particle size of the sample can affect heat transfer and decomposition kinetics.
Issue: Formation of a glassy, intractable residue after thermal treatment.
-
Question: After heating my this compound formulation, I am left with a hard, glassy material that is difficult to analyze further. How can I prevent this?
-
Answer: The formation of a boric oxide (B₂O₃) glass is a known outcome of the thermal decomposition of ammonium borates.[1][2] This glassy residue can be challenging to handle. To mitigate this, consider modifying the formulation with additives that can alter the morphology of the final product. For example, the addition of certain metal oxides can lead to the formation of crystalline metal borates instead of an amorphous glass.
Issue: Unexpected endothermic or exothermic peaks in Differential Thermal Analysis (DTA).
-
Question: My DTA curve for ammonium pentaborate shows unexpected peaks besides the known dehydration and deamination events. What do these signify?
-
Answer: The thermal decomposition of ammonium pentaborate octahydrate typically shows two main endothermic peaks corresponding to dehydration and deamination.[4] The presence of additional peaks could indicate phase transitions of the material or reactions with impurities or additives in your formulation. It is also possible that interactions with the crucible material at elevated temperatures are occurring.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal decomposition for ammonium borates?
A1: The thermal decomposition of hydrated ammonium borates, such as ammonium pentaborate octahydrate, generally occurs in two main steps. The first step is dehydration, where water of crystallization is lost. This is followed by deamination at higher temperatures, where ammonia (B1221849) is released, ultimately leading to the formation of boric oxide.[4]
Q2: How can the thermal stability of this compound formulations be enhanced?
A2: The thermal stability of this compound formulations can be improved by incorporating additives. For instance, in polymer applications, ammonium pentaborate can be used with other flame retardants to form a protective char layer, enhancing the overall thermal resistance of the material.[5] The choice of additive will depend on the specific application and desired properties.
Q3: What are the decomposition products of ammonium borates?
A3: Upon heating, ammonium borates decompose to yield boric oxide (B₂O₃) and ammonia (NH₃).[1][2] Water is also released from the hydrated forms.
Q4: Does the type of this compound (e.g., pentaborate vs. tetraborate) affect its thermal stability?
A4: Yes, the specific polyborate anion influences the thermal stability. For example, the dehydration of ammonium pentaborate occurs at a higher and narrower temperature range (165-175°C) compared to ammonium tetraborate, which dehydrates over a broader range starting at a lower temperature (around 110°C).[4]
Q5: Are there any safety precautions to consider when heating this compound formulations?
A5: Yes. When heated, ammonium borates release ammonia gas, which is an irritant. Therefore, all thermal decomposition experiments should be conducted in a well-ventilated area or under a fume hood.[6]
Quantitative Data on Thermal Decomposition
The following table summarizes the key thermal events for different borate compounds.
| Compound | Event | Temperature (°C) | Mass Loss (%) | Reference |
| Ammonium Pentaborate | Dehydration | 110 | - | [1][2] |
| Deamination | 310-335 | - | [4] | |
| Ammonium Tetraborate | Dehydration | 70-250 | - | [4] |
| Deamination | 310-335 | - | [4] | |
| Zinc Borate | Initial Decomposition (T₅%) | 371.5 | 15.5 (crystal water) | [7] |
| Sodium Tetraborate Decahydrate | Initial Decomposition (T₅%) | 66.9 | 35.2 (crystal water) | [7] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound Formulations
This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound formulations using TGA.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into a clean alumina (B75360) or platinum crucible.
-
Atmosphere: Use a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss at each stage.
Protocol 2: Differential Thermal Analysis (DTA) of this compound Formulations
This protocol is used to identify phase transitions and thermal events (endothermic or exothermic) in this compound formulations.
-
Instrumentation: A calibrated differential thermal analyzer.
-
Sample and Reference Preparation:
-
Place approximately 10-20 mg of the this compound formulation into the sample crucible.
-
Place an equivalent mass of an inert reference material (e.g., calcined alumina) into the reference crucible.
-
-
Atmosphere: Use a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample and reference at 30°C for 5 minutes.
-
Heat the sample and reference from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the temperature difference (ΔT) between the sample and reference as a function of temperature. Identify endothermic and exothermic peaks, which correspond to thermal events such as dehydration, deamination, and phase transitions.
Visualizations
Caption: Workflow for the thermal analysis of this compound formulations.
Caption: Key factors that influence the thermal stability of this compound formulations.
References
- 1. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 2. borax.com [borax.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Improving the Mechanical and Electrical Properties of Ceramizable Silicone Rubber/Halloysite Composites and Their Ceramic Residues by Incorporation of Different Borates - PMC [pmc.ncbi.nlm.nih.gov]
Resolving inconsistencies in ammonium borate synthesis batches.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in ammonium (B1175870) borate (B1201080) synthesis batches.
Troubleshooting Guide
Issue 1: Low or No Crystal Yield
Q1: We are experiencing very low or no yield of ammonium borate crystals. What are the potential causes and how can we troubleshoot this?
A1: Low or no crystal yield in this compound synthesis can stem from several factors, primarily related to reaction stoichiometry, temperature control, and solution saturation.
Possible Causes & Solutions:
-
Incorrect Molar Ratios: The ratio of reactants is critical. Ensure the precise measurement and addition of boric acid, the ammonium source (e.g., ammonia (B1221849) solution, ammonium carbonate), and any other reagents as specified in the protocol.
-
Incomplete Dissolution: Reactants must be fully dissolved to ensure a homogenous reaction mixture. Gentle heating and continuous stirring can aid in complete dissolution.[1]
-
Suboptimal Temperature: The reaction and crystallization temperatures significantly impact yield. Follow the specified temperature ranges for the reaction and cooling phases. For instance, some syntheses require initial heating to 313–323 K to ensure complete dissolution.[1]
-
Improper pH: The pH of the solution can affect the formation and stability of the desired this compound species. Monitor and adjust the pH as necessary.
-
Premature Precipitation: Rapid cooling or excessive evaporation can lead to the formation of amorphous precipitate instead of crystalline material. Ensure a slow and controlled cooling process in a draft-free environment.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no crystal yield.
Issue 2: Inconsistent Crystal Size and Morphology
Q2: Our synthesis batches are producing this compound crystals of varying sizes and shapes. How can we achieve greater consistency?
A2: Inconsistent crystal size and morphology are often related to the nucleation and growth phases of crystallization, which are sensitive to several experimental parameters.
Possible Causes & Solutions:
-
Cooling Rate: A rapid cooling rate promotes fast nucleation, leading to a larger number of small crystals. A slower, more controlled cooling process allows for the growth of larger, more well-defined crystals.
-
Evaporation Rate: Uncontrolled evaporation can lead to rapid supersaturation and the formation of many small crystals. Covering the crystallization vessel with a perforated lid can help control the rate of evaporation.[1]
-
Agitation: The degree of agitation during crystallization influences crystal growth. While stirring is essential during the reaction phase, it should be minimized or stopped during the crystal growth phase to avoid secondary nucleation.
-
Purity of Reagents and Solvent: Impurities can act as nucleation sites, leading to the formation of many small crystals, or they can inhibit crystal growth on certain faces, altering the crystal morphology. Use high-purity reagents and double-distilled water.[1]
-
Supersaturation Level: The degree of supersaturation of the solution is a key driver for crystallization. Inconsistent levels of supersaturation will lead to batch-to-batch variability.
Experimental Parameters for Crystal Growth Control:
| Parameter | Effect on Crystal Size | Recommended Control |
| Cooling Rate | Slower cooling generally leads to larger crystals. | Utilize a programmable water bath or a well-insulated container to ensure a slow and consistent cooling rate. |
| Evaporation Rate | A slower evaporation rate promotes the growth of larger crystals. | Cover the crystallization vessel with a perforated lid to control solvent evaporation.[1] |
| Agitation | Minimal to no agitation during growth phase favors larger crystals. | Avoid stirring or mechanical disturbance of the solution once crystallization has begun. |
| Reagent Purity | Higher purity leads to more uniform crystal growth. | Use reagents of analytical grade or higher and high-purity solvents. |
Issue 3: Phase Impurities in the Final Product
Q3: We are observing different crystalline phases or amorphous material in our this compound product. How can we ensure phase purity?
A3: The formation of undesired phases or amorphous material can be attributed to incorrect stoichiometry, temperature fluctuations, or the presence of impurities. The specific this compound phase formed is highly dependent on the reaction conditions.
Possible Causes & Solutions:
-
Stoichiometry: The molar ratio of boron to the ammonium source is a primary determinant of the resulting borate anion structure (e.g., pentaborate, heptaborate).[2][3] Precise control of reactant quantities is crucial.
-
Temperature and Pressure: Some this compound structures are only accessible under specific temperature and pressure conditions. For example, a high-pressure synthesis can yield unique structures like (NH₄)YB₈O₁₄.[4] Ensure your experimental setup can maintain the required conditions.
-
Presence of Water: The amount of water present can influence the hydration state and structure of the final product. Control over the hydration of starting materials and the reaction environment is important.
-
Solid-State vs. Solution Synthesis: The synthesis method will dictate the accessible phases. Solid-state reactions can yield different products compared to crystallization from a solution.[3]
Logical Relationship for Phase Purity:
Caption: Decision pathway for troubleshooting phase impurities.
Frequently Asked Questions (FAQs)
Q4: What is a standard protocol for the synthesis of a simple this compound?
A4: While specific protocols vary depending on the desired borate species, a general method for ammonium bis(malonato)borate is as follows:
Experimental Protocol: Synthesis of Ammonium Bis(malonato)borate [1]
-
Mixing: Dissolve a 4:2:1 molar ratio of malonic acid, boric acid, and ammonium carbonate in double-distilled water with continuous stirring.
-
Dissolution: Gently heat the solution to 313–323 K to ensure all components are fully dissolved, resulting in a clear, homogeneous mixture.
-
Filtration: Cool the solution to room temperature and filter to remove any particulate impurities.
-
Crystallization: Transfer the filtrate to a clean vessel covered with a perforated lid to control evaporation. Place the vessel in a draft-free environment maintained at 298–303 K.
-
Isolation: Collect the resulting crystals by filtration.
Q5: How do reaction parameters affect the type of this compound formed?
A5: The specific type of this compound synthesized is highly sensitive to the reaction conditions.
Key Synthesis Parameters and Resulting Products:
| This compound Type | Key Reactants | Molar Ratio (Boric Acid: H₂O₂: Ammonia) | Temperature (°C) | Reference |
| This compound Perhydrate | Boric Acid, Hydrogen Peroxide, Ammonia | 1 : 2-6 : 1.05-4 | 0-30 | [5] |
| Ammonium Pentaborate | Boric Acid, Ammonia, Water | Controlled reaction | Not specified | [2] |
Q6: Can the mother liquor be reused in subsequent synthesis batches?
A6: In some processes, such as the synthesis of this compound perhydrate, the mother liquor may be reused.[5] However, it is important to consider that the concentration of reactants and potential accumulation of impurities in the mother liquor could affect the consistency of subsequent batches. If reusing the mother liquor, it is advisable to analyze its composition and adjust the addition of fresh reactants accordingly.
Q7: What are the typical decomposition temperatures for ammonium borates?
A7: Ammonium borates will decompose upon heating. For example, ammonium pentaborate is stable up to about 110°C, at which point it begins to lose water of hydration.[2] Further heating will cause it to decompose into boric oxide and ammonia.[2] Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the specific decomposition profile of your synthesized material.[6]
References
- 1. Synthesis and structure of ammonium bis(malonato)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. borax.com [borax.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GB845846A - Process for the preparation of an this compound perhydrate free from water of crystallisation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Addressing the hygroscopic nature of ammonium borate in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) borate (B1201080), focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: My ammonium borate has formed clumps. Can I still use it?
A1: Clumping is a common issue with hygroscopic materials like this compound, caused by the absorption of atmospheric moisture. While you can break up the clumps with a spatula, the presence of water may affect the stoichiometry of your reactions. For applications requiring high purity and accurate concentrations, it is crucial to determine the water content of the clumped material or use a fresh, unopened container.[1] For less sensitive applications, using the clumped material after breaking it up may be acceptable, but be aware of potential inaccuracies.
Q2: What is the best way to store this compound to prevent water absorption?
A2: Proper storage is critical for maintaining the integrity of this compound. It should be kept in a tightly sealed, airtight container.[1] For enhanced protection, especially in humid environments, store the primary container inside a desiccator with a suitable desiccant, such as silica (B1680970) gel or calcium chloride. Storing in a cool, dry place will further minimize moisture exposure.
Q3: How does absorbed water affect my experiments involving this compound?
A3: Absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in molar calculations and solution concentrations.
-
Altered Chemical Properties: The presence of water can change the chemical properties of the compound. For instance, hydrated ammonium borates can form upon water absorption.[2]
-
Reaction Interference: Water can act as a reactant in some cases, leading to unintended side reactions or affecting reaction kinetics. The hydrolysis of borates is a known reaction pathway.[3]
Q4: Can I dry this compound that has been exposed to moisture?
A4: Yes, it is possible to dry hydrated this compound. A common method is to gently heat the material in a laboratory oven.[1] However, it is crucial to control the temperature carefully, as excessive heat can lead to decomposition. For ammonium pentaborate, a related compound, dehydration has been observed to occur between 165-175°C.[1] Thermogravimetric analysis (TGA) can be a useful tool to determine the appropriate drying temperature and to verify the removal of water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Variation in the hydration state of this compound between batches or experiments. | 1. Implement a strict protocol for handling and storing this compound to minimize moisture absorption. 2. Determine the water content of the this compound before each experiment using a suitable method like Karl Fischer titration. 3. If possible, work in a controlled environment with low humidity, such as a glove box. |
| Difficulty in achieving complete dissolution | The presence of hydrated species may affect solubility characteristics. | 1. Ensure the correct solvent is being used and that the this compound is finely powdered to increase surface area. 2. Gently warm the solvent while stirring to aid dissolution. 3. Confirm the expected solubility of the specific this compound hydrate (B1144303) you may be working with. |
| Unexpected pH changes in solution | Hydrolysis of this compound, which can be influenced by the presence of excess water. | 1. Use freshly opened or properly dried this compound. 2. Buffer the solution if the reaction is pH-sensitive. 3. Monitor the pH of the solution throughout the experiment. |
| Formation of an unknown precipitate | Reaction of hydrated this compound with other reagents, or changes in solubility due to temperature or solvent polarity. | 1. Analyze the precipitate using techniques like XRD or FTIR to identify its composition. 2. Review the reaction scheme to consider possible side reactions involving water. 3. Ensure all glassware is thoroughly dried before use.[4] |
Quantitative Data
The thermal decomposition of hydrated borates, such as ammonium pentaborate, provides insight into the temperatures at which dehydration occurs. This data is crucial for developing drying protocols.
Table 1: Thermal Decomposition Stages of Ammonium Pentaborate Octahydrate
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Process |
| 1 | Room Temperature - ~137 | 45 | Release of hydration water (H₂O) |
| 2 | 137 - 800 | 11 | Decomposition into anhydrous borate and boron oxide |
Source: Adapted from thermogravimetric analysis (TGA) data for ammonium pentaborate.[5]
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration (Oven Method)
The Karl Fischer oven technique is the recommended method for determining the water content of borates as it prevents undesirable side reactions between the analyte and the Karl Fischer reagents.[6]
Objective: To accurately quantify the water content in an this compound sample.
Materials:
-
Karl Fischer titrator with an oven module
-
This compound sample
-
Nitrogen gas supply (dry)
-
Appropriate Karl Fischer reagents
-
Glass vials and septa
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator and oven according to the manufacturer's instructions. Purge the system with dry nitrogen gas.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a clean, dry glass vial.
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Oven Temperature: Set the oven temperature to a point that ensures the release of water without causing decomposition of the this compound. Based on TGA data for related compounds, a starting point could be in the range of 150-170°C.[1][5] This may need to be optimized for the specific form of this compound.
-
Analysis: Place the sealed vial into the oven autosampler. The instrument will then pierce the septum and transfer the vaporized water into the titration cell using the dry nitrogen carrier gas.
-
Titration: The Karl Fischer reagent is automatically titrated into the cell to react with the water.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Protocol 2: General Handling Procedure for Hygroscopic this compound
Objective: To minimize moisture absorption during the handling and weighing of this compound.
Materials:
-
Airtight container of this compound
-
Spatula
-
Weighing vessel
-
Analytical balance
-
Desiccator or glove box (optional, but recommended)
Methodology:
-
Environment: If possible, perform all handling in a low-humidity environment, such as a glove box. If a glove box is not available, work quickly to minimize exposure time to the atmosphere.
-
Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Dispensing: Open the container and quickly dispense the approximate amount of this compound needed into a pre-weighed, dry weighing vessel.
-
Sealing: Immediately and tightly reseal the main container of this compound.
-
Weighing: Accurately weigh the dispensed sample.
-
Transfer: Promptly transfer the weighed sample to your reaction vessel or for solution preparation.
-
Storage: Return the main container to its proper storage location, preferably within a desiccator.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Ammonium Borate for Corrosion Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with ammonium (B1175870) borate (B1201080) as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ammonium borate inhibits corrosion?
A1: this compound functions as an anodic inhibitor. In the presence of oxygen, it facilitates the formation of a passive, protective ferric oxide film on the surface of ferrous metals. This film acts as a barrier, hindering the anodic reaction (metal dissolution) and thus reducing the overall corrosion rate. Borates also contribute to maintaining an alkaline pH, which further passivates the metal surface.
Q2: What types of metals can be protected by this compound?
A2: this compound and its derivatives are most commonly used for the corrosion protection of ferrous metals, including cast iron and various types of steel. They have also been investigated for use with non-ferrous metals such as aluminum and copper alloys, although performance can vary and may sometimes be accompanied by side effects like staining on aluminum.
Q3: What is a typical starting concentration range for this compound in corrosion inhibition experiments?
A3: While the optimal concentration is highly dependent on the specific metal, corrosive environment, and operating conditions, a common starting point for amine borate formulations is between 0.5% and 1.0% by weight. For initial experiments with this compound, it is advisable to test a range of concentrations around this, for instance, from 0.1% to 2.0% w/v, to determine the most effective concentration for your system.
Q4: How does pH affect the performance of this compound as a corrosion inhibitor?
A4: Borate-based inhibitors are most effective in neutral to mildly alkaline conditions. An optimal pH range for closed systems is generally between 9.8 and 10.5. It's important to note that the pH of an ammonium pentaborate solution can decrease slightly as its concentration increases. Monitoring and adjusting the pH of your experimental solution is crucial for optimal inhibitor performance.
Q5: Is this compound a standalone inhibitor?
A5: this compound can be used on its own, but it is often formulated with other substances, such as alkanolamines, to create more robust, multifunctional corrosion inhibitor packages. These formulations, often referred to as amine borates, can offer enhanced stability, buffering capacity, and biocidal properties.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Non-repeatable Electrochemical Data (EIS/Potentiodynamic Polarization) | 1. Unstable Open Circuit Potential (OCP).2. Contaminated electrolyte or working electrode.3. Gas bubble formation on the electrode surface.4. Improper cell setup or loose connections. | 1. Allow the system to stabilize for a sufficient time (e.g., 30-60 minutes) before starting measurements.2. Use fresh, high-purity reagents and ensure the working electrode is properly cleaned and polished before each experiment.3. Gently dislodge any bubbles from the electrode surface. For high-temperature experiments, consider deaerating the solution.[1] 4. Check all electrical connections to the potentiostat and ensure the reference electrode tip is close to the working electrode. |
| Low Inhibition Efficiency at Expected Concentrations | 1. Insufficient oxygen in the system.2. pH of the solution is outside the optimal range.3. Presence of aggressive ions (e.g., chlorides) that compete with the inhibitor. | 1. Ensure the solution is aerated, as oxygen is necessary for the formation of the passive film with borate inhibitors.[2]2. Measure and adjust the pH of the solution to the optimal range (typically 9.8-10.5) using a suitable buffer or pH adjuster.[2]3. Analyze the corrosive medium for aggressive ions. Higher concentrations of the inhibitor may be needed to overcome their effects. |
| Pitting Corrosion Observed Despite Using Inhibitor | 1. Insufficient inhibitor concentration.2. Localized breakdown of the passive film, often initiated by chloride ions. | 1. Increase the concentration of this compound. Anodic inhibitors can sometimes accelerate localized corrosion if used at concentrations that are too low to form a complete protective film.[2]2. Consider using a synergistic inhibitor blend that includes a cathodic inhibitor to offer more comprehensive protection. |
| Precipitate Formation in the Test Solution | 1. Poor solubility of this compound at the tested concentration or temperature.2. Reaction with other components in the solution. | 1. Consult solubility data for the specific this compound salt being used. Consider heating the solution gently to aid dissolution.[3]2. Analyze the precipitate to identify its composition. This will help in understanding any unwanted chemical reactions. |
| Staining on Aluminum Surfaces | Some amine borate formulations are known to cause staining on aluminum. | While providing corrosion protection, this may be a cosmetic issue to consider. If unacceptable, alternative inhibitor chemistries may be required for aluminum alloys. |
Experimental Protocols
Weight Loss Method
The weight loss method provides a straightforward determination of the average corrosion rate over a period of time.
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 50mm x 25mm x 2mm).
-
Drill a hole near the top for suspension.
-
Mechanically polish the surfaces with successively finer grades of abrasive paper (e.g., 240, 400, 600 grit), followed by rinsing with deionized water and then a solvent like acetone.
-
Dry the coupons in a desiccator and accurately weigh them to four decimal places (W_initial).
-
-
Experimental Setup:
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Suspend the prepared coupons in the test solutions using a non-metallic holder, ensuring they are fully immersed.
-
Maintain a constant temperature throughout the experiment.
-
-
Post-Exposure:
-
After the desired immersion time (e.g., 24, 48, 72 hours), remove the coupons.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1), which may involve using an inhibited acid solution.
-
Rinse with deionized water and acetone, dry in a desiccator, and re-weigh (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 * ΔW) / (A * T * D), where A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes and the properties of the protective film.
-
Cell Setup:
-
Use a standard three-electrode electrochemical cell: a working electrode (the metal being tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Prepare the working electrode surface as described in the weight loss method.
-
-
Procedure:
-
Immerse the electrodes in the test solution (with or without inhibitor).
-
Allow the system to reach a stable Open Circuit Potential (OCP).
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is often presented as a Nyquist plot (Z_imaginary vs. Z_real). A larger semicircle diameter generally indicates higher corrosion resistance.
-
The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like charge transfer resistance (R_ct).
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Potentiodynamic Polarization
This technique provides information on the anodic and cathodic reactions, corrosion potential (E_corr), and corrosion current density (i_corr).
-
Cell Setup:
-
Use the same three-electrode cell as for EIS.
-
-
Procedure:
-
After OCP stabilization, scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis:
-
The resulting Tafel plot (log(current density) vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves back to E_corr.
-
A lower i_corr value indicates a lower corrosion rate.
-
Inhibition Efficiency (%IE): %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Data Summary
Table 1: Typical Inhibition Efficiency Data for Borate-Based Inhibitors on Ferrous Metals
| Inhibitor System | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Amine Borate | Ferrous Metals | Aqueous, Alkaline | 0.5 - 1.0% | >90% |
| Borax | Ferrous Metals | Mildly Corrosive | 0.6% | Effective Protection |
| Ammonium Molybdate (B1676688) | Mild Steel | 1M HCl | 1.5 g/L | ~67.5% |
Note: The data for ammonium molybdate is included for comparative purposes as a related ammonium-based inorganic inhibitor.[4]
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
Caption: Anodic inhibition by this compound.
References
Technical Support Center: Mitigating Environmental Hazards of Ammonium Borate Spills
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely mitigating the environmental hazards associated with ammonium (B1175870) borate (B1201080) spills.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental hazards of an ammonium borate spill?
A1: The primary environmental hazards stem from its two components: the borate ion and the ammonium ion. Boron is an essential micronutrient for plants but is toxic at higher concentrations, a condition known as phytotoxicity.[1][2] Elevated boron levels in soil and water can harm or kill sensitive plants.[1] The ammonium ion can be toxic to aquatic life and can be converted by bacteria into nitrates, which can contaminate groundwater and lead to eutrophication in surface waters.
Q2: What immediate personal protective equipment (PPE) should be worn when responding to an this compound spill?
A2: Immediately don the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[3]
-
Protective Clothing: A lab coat or chemical-resistant coveralls to prevent skin contact.[1][3]
-
Respiratory Protection: For large spills or in poorly ventilated areas where dust or ammonia (B1221849) vapor may be present, a respirator with appropriate cartridges for ammonia and particulates is necessary.[3]
Q3: Can I use water to clean up a small this compound spill?
A3: While this compound is water-soluble, using large amounts of water is not recommended as it can spread the contamination. For very small spills of the solid, you can carefully wipe the area with a damp cloth, ensuring the contaminated cloth is disposed of as hazardous waste. For liquid spills, absorption is the preferred first step.[5]
Q4: Is this compound flammable?
A4: this compound is not flammable or combustible.[6] However, when heated, it can decompose and release ammonia gas, which can be an inhalation hazard.[3][4][6]
Q5: How should I dispose of the waste generated from an this compound spill cleanup?
A5: All contaminated materials, including absorbents, used PPE, and cleaning cloths, should be collected in a sealed, properly labeled container.[1][3] This waste should be managed as hazardous waste and disposed of through your institution's environmental health and safety (EHS) office, following local, state, and federal regulations.[1] Do not dispose of this waste in the regular trash.[7]
Troubleshooting Guides
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| A strong smell of ammonia is present after the spill. | The spill involves an aqueous solution of this compound, or the solid has come into contact with moisture, causing the release of ammonia gas. | Ensure the area is well-ventilated by opening a fume hood sash or, if safe, opening a window.[3] If the odor is strong, evacuate the area and contact your EHS office. Use a respirator with an ammonia cartridge if you must remain in the area for cleanup. |
| The pH of the spill area remains high (alkaline) after cleanup. | Residual this compound, which is an alkaline salt, remains on the surface. | After removing the bulk of the spill, neutralize the area. A dilute solution of a weak acid like citric acid can be used. Always test the pH with indicator strips to confirm neutralization before a final rinse. |
| White residue reappears after cleaning a spill on a non-porous surface. | The initial cleanup did not completely remove the dissolved this compound, and the residue has recrystallized upon drying. | Re-clean the area with a cloth dampened with deionized water, followed by a dry cloth to ensure all moisture is removed. Repeat if necessary. |
| Post-cleanup soil/water analysis shows persistent high boron levels. | Boron can adsorb to soil particles, making it difficult to remove.[8] The cleanup may not have been extensive enough, or there is ongoing leaching from a larger contamination source. | Consider soil flushing with clean water to leach the boron, collecting the leachate for proper disposal. For significant contamination, consultation with an environmental remediation specialist may be necessary. |
| Interference is suspected during the analytical determination of boron in post-spill samples. | High iron concentrations in soil or water samples can interfere with certain wavelengths used in ICP-OES analysis of boron.[9] | Use an alternative, interference-free wavelength (e.g., 208.959 nm) for boron determination by ICP-OES.[10] Alternatively, use a different analytical method like the azomethine-H colorimetric method. |
Quantitative Data on Boron Toxicity
The following tables summarize the toxicity of boron (the hazardous component of this compound) to various organisms. Toxicity values are often expressed in mg of Boron per liter (mg B/L) for aquatic species and mg of Boron per kilogram (mg B/kg) for terrestrial species.
Table 1: Aquatic Toxicity of Boron
| Organism | Species | Endpoint | Concentration (mg B/L) | Reference |
| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >100 | [11] |
| Freshwater Fish | Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 332-979 | [12] |
| Freshwater Invertebrate | Water Flea (Daphnia magna) | 48-hr LC50 | <52-226 | [12] |
| Saltwater Fish | Dab (Limanda limanda) | 96-hr LC50 | 74 | [12] |
| Saltwater Invertebrate | Isopod (Limnoria lignorum) | 24-hr LC50 | 28.35 | [12] |
| Algae | Various | Chronic NOEC | 0.6 - 27 | [13] |
Table 2: Terrestrial Toxicity of Boron
| Organism Type | Species | Endpoint | Concentration (mg B/kg soil) | Reference |
| Plant (Sensitive) | Various | Toxicity Threshold | 1.5 - 4 | [12] |
| Plant (Tolerant) | Various | Toxicity Threshold | >4 | [12] |
| Soil Organism | Various | Chronic PNECadded | 6.08 | [14] |
| Mammal (Rat) | Rattus norvegicus | Developmental Toxicity NOAEL | 9.6 mg B/kg body weight/day | [15] |
| Mammal (Rat) | Rattus norvegicus | Male Fertility NOAEL | 17.5 mg B/kg body weight/day | [15] |
LC50: Lethal concentration for 50% of the test population. NOAEL: No-Observed-Adverse-Effect Level. PNEC: Predicted No-Effect Concentration.
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (Solid this compound, <100g) in a Laboratory Setting
Objective: To safely clean and decontaminate a small spill of solid this compound.
Materials:
-
Appropriate PPE (goggles, gloves, lab coat)
-
Scoop or dustpan and brush (plastic)
-
Sealable plastic bags or container for waste
-
Deionized water
-
Wipes or paper towels
-
Hazardous waste labels
Methodology:
-
Assess the Situation: Ensure the spill is small and manageable. Cordon off the area if necessary.
-
Don PPE: Put on safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spread of the powder. Avoid creating dust. Do not use a dry sweeping method that could make the powder airborne.[3]
-
Collection: Carefully use a plastic scoop or a dustpan and brush to collect the spilled this compound.
-
Packaging: Place the collected solid into a sealable plastic bag or a designated hazardous waste container.[16]
-
Decontamination: Lightly dampen a wipe or paper towel with deionized water. Gently wipe the spill area to remove any remaining residue.
-
Waste Disposal: Place the used wipes into the same hazardous waste container. Seal the container and affix a completed hazardous waste label.
-
Final Steps: Remove PPE and wash hands thoroughly. Arrange for pickup of the hazardous waste through your institution's EHS department.
Protocol 2: Decontamination Verification - Boron Analysis in Soil
Objective: To determine the concentration of boron in a soil sample following a spill and cleanup to verify decontamination.
Materials:
-
Soil sampling equipment (corer, trowel)
-
Clean sample containers
-
Drying oven
-
Mortar and pestle or grinder
-
Sieve (<2 mm)
-
Deionized water
-
Reflux apparatus or hot plate
-
Filter paper
-
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometer)
Methodology:
-
Sample Collection: Collect a composite soil sample from the spill area to a depth of 15 cm. Also, collect a background sample from an unaffected area for comparison.
-
Sample Preparation:
-
Air-dry the soil samples or dry them in an oven at 60-70°C.
-
Gently grind the dried samples using a mortar and pestle and pass them through a 2 mm sieve to remove large debris.
-
-
Hot Water Extraction:
-
Weigh 10 g of the prepared soil into a flask.
-
Add 20 mL of deionized water.
-
Boil the suspension gently for 5 minutes using a reflux apparatus or on a hot plate.[17]
-
Allow the suspension to cool and then filter it to obtain a clear extract.
-
-
Analysis by ICP-OES:
-
Prepare a series of boron standard solutions to create a calibration curve.
-
Aspirate the filtered soil extract into the ICP-OES.
-
Measure the emission intensity at a boron-specific wavelength (e.g., 249.773 nm or an interference-free line like 208.959 nm).[9][10]
-
Calculate the boron concentration in the extract based on the calibration curve.
-
-
Data Interpretation:
-
Convert the concentration in the extract (mg/L) to the concentration in the soil (mg/kg) based on the soil-to-water ratio used.
-
Compare the boron concentration in the spill area sample to the background sample and to established regulatory limits or phytotoxicity levels (see Table 2).
-
Visualizations
Caption: A workflow diagram for responding to an this compound spill.
Caption: Environmental hazards stemming from an this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. carlroth.com [carlroth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sds.riotinto.com [sds.riotinto.com]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. publish.illinois.edu [publish.illinois.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 12. arvumplantlabs.com [arvumplantlabs.com]
- 13. Comparative toxicology of borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- 15. Human environmental and occupational exposures to boric acid: reconciliation with experimental reproductive toxicity data [pubmed.ncbi.nlm.nih.gov]
- 16. Quaternary ammonium salts with tetrafluoroborate anion: Phytotoxicity and oxidative stress in terrestrial plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Enhancing the Stability of Ammonium Borate Reagents
For researchers, scientists, and professionals in drug development, ensuring the stability and reliability of reagents is paramount to achieving accurate and reproducible experimental outcomes. This technical support center provides comprehensive guidance on improving the shelf life of ammonium (B1175870) borate-containing reagents, complete with troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
What is ammonium borate (B1201080) and what are its common forms in reagents?
Ammonium borate is an inorganic compound formed from the reaction of boric acid and ammonia (B1221849).[1][2] In laboratory reagents, it is commonly found as ammonium pentaborate ((NH₄)B₅O₈·4H₂O) or ammonium tetraborate (B1243019) ((NH₄)₂B₄O₇·4H₂O).[2][3] These reagents are typically supplied as white crystalline granules or powders.[1][2]
What is the typical shelf life of an this compound reagent?
When stored in its solid form in a sealed container in a dry environment, the shelf life of this compound is theoretically indefinite as it will not chemically decompose.[4] However, a shelf life of 5 years is often stated by manufacturers for 99% pure ammonium pentaborate. For prepared aqueous solutions, the shelf life is considerably shorter and is influenced by storage conditions. It is recommended to use freshly prepared solutions, ideally within 24 hours, especially for critical applications.[5]
What are the common signs of degradation in an this compound solution?
Degradation of an this compound solution can be identified by several observable changes:
-
pH shift: A common sign of degradation is a decrease in the pH of the solution. This is often due to the absorption of atmospheric carbon dioxide (CO₂) or the loss of ammonia.[6]
-
Precipitation: The formation of white crystals or a cloudy appearance can indicate that borate salts are precipitating out of the solution, which can be caused by low temperatures or the use of concentrated stock solutions.[5]
-
Ammonia Odor: A noticeable smell of ammonia can indicate the decomposition of the this compound, releasing ammonia gas.
How should solid this compound be stored?
Solid this compound should be stored in a tightly sealed, original container in a dry, covered warehouse.[4][5] To prevent caking, it is advisable to keep the container off the floor and away from sources of heat and humidity.[4] Implementing a "first-in, first-out" (FIFO) inventory system is also recommended.[5]
How should this compound solutions be stored to maximize their shelf life?
To maximize the shelf life of this compound solutions, they should be stored in a tightly sealed, airtight container to minimize exposure to atmospheric CO₂.[6] Storage at a constant, cool temperature is also recommended. For critical applications, filtering the buffer through a 0.22 µm filter and storing it at 4°C can help maintain its stability.[7]
Can I use an this compound solution that has turned cloudy or has a precipitate?
It is generally not recommended to use an this compound solution that has become cloudy or contains a precipitate.[5] This indicates that the concentration of the borate in the solution is no longer accurate, which can significantly impact experimental results. While gentle heating may redissolve the precipitate, the solution's stability may be compromised.[5]
My this compound buffer has a different pH than expected. What could be the cause?
Several factors can lead to an incorrect pH in an this compound buffer:
-
Temperature: The pKa of boric acid is temperature-dependent, so a buffer prepared at room temperature will have a different pH at a higher or lower temperature.[6]
-
CO₂ Absorption: Alkaline buffers like this compound can absorb CO₂ from the air, forming carbonic acid and lowering the pH.[6]
-
Inaccurate Measurements: Errors in weighing the this compound or in the volume of the solvent will result in an incorrect concentration and pH.
-
pH Meter Calibration: An improperly calibrated pH meter will give inaccurate readings.
Are there any known incompatibilities with this compound buffers?
Yes, borate ions can form complexes with diols, such as those found in sugars and the ribose backbone of RNA. This can interfere with enzymatic reactions and other downstream applications. Borate buffers can also chelate divalent metal ions like Mg²⁺ and Ca²⁺, which may inhibit enzymes that require these ions as cofactors.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound reagents.
Issue 1: Inaccurate or Unstable pH in this compound Buffer
-
Symptom: The measured pH of the prepared buffer is significantly different from the expected value, or the pH value drifts over time.
-
Possible Causes:
-
Solutions:
-
Measure and adjust the pH at the temperature at which the buffer will be used.[6]
-
Use freshly boiled and cooled deionized water to prepare the buffer to minimize dissolved CO₂.[6]
-
Store the buffer in a tightly sealed container.[6]
-
Ensure the pH meter is calibrated with fresh, appropriate standards before use.
-
Issue 2: Precipitation or Cloudiness in this compound Solution
-
Symptom: The this compound solution appears cloudy or contains visible solid particles.
-
Possible Causes:
-
Solutions:
-
Prepare fresh solutions for each experiment, especially when working with dilute buffers.
-
If a precipitate has formed, gentle warming and stirring may redissolve the borate salts, but the solution should be used immediately and its pH re-verified.[5]
-
Avoid storing concentrated stock solutions for long periods.
-
Issue 3: Unexpected Experimental Results or Assay Interference
-
Symptom: Inconsistent or unexpected results are obtained in experiments using an this compound buffer.
-
Possible Causes:
-
The borate ions may be interfering with the reaction by forming complexes with diols in the sample (e.g., sugars, RNA).
-
The buffer may be chelating essential divalent metal ions (e.g., Mg²⁺, Ca²⁺).
-
The pH of the buffer may have shifted outside the optimal range for the experiment.
-
-
Solutions:
-
Verify the compatibility of borate buffers with all components of your assay.
-
Consider using an alternative buffer system if borate interference is suspected.
-
Always check the pH of the buffer before use to ensure it is within the required range.
-
Data Presentation: Factors Affecting this compound Reagent Stability
The following tables provide an illustrative summary of how different storage conditions can impact the stability of a 0.1 M this compound solution over a 30-day period.
Table 1: Influence of Storage Temperature on the Stability of this compound Solutions (Illustrative Data)
| Storage Temperature | pH after 30 days | Ammonia Loss (%) | Observations |
| 4°C | 8.9 | < 1% | Clear solution, minimal pH change |
| 25°C (Room Temp) | 8.5 | ~5% | Slight pH decrease, potential for microbial growth |
| 40°C | 7.8 | > 15% | Significant pH drop, noticeable ammonia odor |
Table 2: Effect of Light Exposure on the Stability of this compound Solutions (Illustrative Data)
| Light Condition | pH after 30 days | Ammonia Loss (%) | Observations |
| Dark | 8.5 | ~5% | Stable, clear solution |
| Ambient Light | 8.4 | ~6% | Minor pH decrease |
| Direct Sunlight | 7.9 | > 10% | Noticeable pH drop, potential for accelerated degradation |
Table 3: Impact of Container Type on the Stability of this compound Solutions (Illustrative Data)
| Container Type | pH after 30 days | Ammonia Loss (%) | Observations |
| Tightly Sealed Glass | 8.5 | ~5% | Good stability |
| Loosely Capped Plastic | 8.1 | > 8% | Significant pH drop due to CO₂ absorption and ammonia loss |
| Open Beaker | 7.5 | > 20% | Rapid degradation |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Buffer Solution (0.1 M, pH 9.0)
-
Materials:
-
Ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O)
-
Boric acid (H₃BO₃)
-
High-purity, deionized water (boiled and cooled to room temperature)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Dissolve 3.81 g of ammonium tetraborate tetrahydrate in approximately 800 mL of deionized water in a 1 L beaker with continuous stirring.
-
Add 1.24 g of boric acid to the solution and continue stirring until fully dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Carefully adjust the pH to 9.0 using a dilute solution of ammonium hydroxide (B78521) or boric acid while monitoring with a calibrated pH meter.
-
Once the target pH is reached, bring the final volume to 1 L with deionized water.
-
For long-term storage, filter the solution through a 0.22 µm filter into a sterile, airtight container and store at 4°C.[7]
-
Protocol 2: Long-Term Stability Testing of this compound Solutions
-
Objective: To evaluate the stability of a prepared this compound solution under different storage conditions over time.
-
Procedure:
-
Prepare a batch of this compound buffer according to Protocol 1.
-
Aliquot the buffer into separate, identical containers appropriate for the different storage conditions to be tested (e.g., amber glass vials, clear plastic tubes).
-
Store the aliquots under the desired conditions (e.g., 4°C in the dark, 25°C with ambient light, 40°C in an incubator).
-
At specified time points (e.g., day 0, 7, 14, 30, 60, and 90), remove an aliquot from each storage condition for analysis.
-
For each aliquot, measure and record the pH, visual appearance (clarity, color, presence of precipitate), and ammonia concentration (using a suitable analytical method like an ion-selective electrode or a colorimetric assay).
-
Plot the changes in pH and ammonia concentration over time for each storage condition to determine the degradation rate.
-
Protocol 3: Analytical Method for Ammonia Determination (Ion-Selective Electrode)
-
Apparatus:
-
Ammonia-selective electrode
-
pH/ion meter
-
Standard solutions of ammonium chloride
-
-
Procedure:
-
Calibrate the ammonia-selective electrode and meter according to the manufacturer's instructions using a series of standard ammonium chloride solutions of known concentrations.
-
Take a known volume of the this compound sample to be tested.
-
Add a pH adjusting solution (typically a strong base like NaOH) to raise the pH of the sample above 11. This converts all ammonium ions (NH₄⁺) to ammonia gas (NH₃), which is detected by the electrode.
-
Immerse the ammonia-selective electrode in the sample and record the potential reading once it has stabilized.
-
Use the calibration curve to determine the concentration of ammonia in the sample.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound reagent issues.
Caption: Proposed aqueous degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
A Comparative Analysis of Ammonium Borate and Zinc Borate as Flame Retardants
A comprehensive guide for researchers and material scientists on the flame retardant properties, mechanisms, and performance of ammonium (B1175870) borate (B1201080) and zinc borate.
The selection of an appropriate flame retardant is critical in the development of safer materials for a wide range of applications. Among the halogen-free options, boron-based compounds have garnered significant attention for their efficacy in reducing the flammability of polymeric materials. This guide provides a detailed comparison of two prominent borate-based flame retardants: ammonium borate and zinc borate. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key flammability tests.
Mechanisms of Flame Retardancy
Both this compound and zinc borate function as flame retardants through a combination of gas phase and condensed phase mechanisms. However, the specifics of their actions differ, influencing their suitability for various applications.
This compound (Ammonium Pentaborate)
This compound, often in the form of ammonium pentaborate (NH₄B₅O₈ · 4H₂O), primarily acts in the condensed phase.[1][2] Upon heating, it undergoes a multi-step decomposition. Initially, it releases water, which has a cooling effect on the substrate.[1] As the temperature increases, it further decomposes to release ammonia (B1221849) and boric acid. The boric acid then forms a glassy boron trioxide (B₂O₃) layer on the surface of the polymer.[1][3] This glassy layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and promoting char formation.[1] The ammonia released can also dilute flammable gases in the gas phase.
Zinc Borate
Zinc borate (often 2ZnO·3B₂O₃·3.5H₂O) is a versatile flame retardant that exhibits both condensed and gas phase activity.[4] In the condensed phase, upon heating, it releases its water of hydration, providing an endothermic cooling effect.[4] It then decomposes to form a glassy layer of boron trioxide and zinc oxide. This layer protects the polymer surface and promotes the formation of a stable char layer, which acts as a barrier to heat and mass transfer.[5] In the gas phase, if halogens are present in the polymer system, zinc borate can react to form zinc halides and zinc oxyhalides, which are volatile and can interrupt the radical chain reactions of combustion in the flame.[4] Zinc borate is also known for its smoke-suppressant properties.[5]
Comparative Performance Data
Direct comparative studies of this compound and zinc borate under identical conditions are limited in publicly available literature. However, by examining data from various studies on their performance in similar polymer matrices, we can draw meaningful comparisons. The following tables summarize typical results from Limiting Oxygen Index (LOI), UL-94 Vertical Burn, and Cone Calorimetry tests for epoxy composites.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame Retardant Epoxy Composites
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| Neat Epoxy | 0 | 25.9 | NR (Not Rated) | [6] |
| Epoxy / Zinc Borate (ZB) | 20 | - | - | [1] |
| Epoxy / Aluminum Trihydrate (ATH) | 20 | - | - | [1] |
| Epoxy / ZB + ATH | 20 + 20 | - | - | [1] |
| Epoxy / DOPO-PZ + ZB + Nanoclay | 1% P, 5% ZB, 3% NC | 29.2 | V-0 | [7] |
Table 2: Cone Calorimeter Data for Flame Retardant Epoxy Composites (Heat Flux: 50 kW/m²)
| Flame Retardant System | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) | Source(s) |
| Neat Epoxy (RTM6) | 0 | 450 | - | 39 | [1][3] |
| Epoxy / Zinc Borate (ZB) | 20 | 430 | - | 45 | [1][3] |
| Epoxy / Aluminum Trihydrate (ATH) | 20 | 368 | - | 48 | [1][3] |
| Epoxy / ZB + ATH | 20 + 20 | 74 | - | 83 | [1][3] |
| Epoxy / Intumescent + ZB (10% APP + 5% ZB) | 15 | Lowered | Reduced | Increased | [8] |
Note: The data presented is compiled from different sources and should be used for comparative illustration. Direct comparison is most accurate when tests are performed under identical conditions. The synergistic effects of zinc borate with other flame retardants like ATH and ammonium polyphosphate (APP) are evident in the significant reduction of pHRR and increase in TTI.
Experimental Protocols
To ensure reproducibility and standardization of flammability testing, the following experimental protocols are widely adopted.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
Methodology:
-
A vertically oriented specimen is placed inside a transparent glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just sustains combustion after ignition.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To assess the burning characteristics of plastic materials in response to a small open flame.
Methodology:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t₁) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t₂) and glowing (t₃) after the second flame application are recorded.
-
Observations of whether flaming drips ignite a cotton patch placed below the specimen are also made.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior.
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Objective: To measure the heat release rate (HRR), smoke production, and other flammability parameters of a material when exposed to a controlled level of radiant heat.
Methodology:
-
A square specimen (typically 100mm x 100mm) is placed horizontally on a load cell.
-
The specimen is exposed to a specific level of radiant heat from a conical heater.
-
A spark igniter is used to ignite the gases emitted from the decomposing material.
-
During the test, the oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate based on the oxygen consumption principle.
-
Other parameters measured include time to ignition (TTI), mass loss rate, total heat released (THR), and smoke production rate.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the flame retardant mechanisms and a typical experimental workflow.
Conclusion
Both this compound and zinc borate are effective halogen-free flame retardants that primarily function through condensed phase mechanisms, promoting char formation and creating a protective glassy layer. Zinc borate offers the additional benefits of smoke suppression and potential gas phase activity in the presence of halogens.
The choice between this compound and zinc borate will depend on the specific polymer system, processing conditions, and desired performance characteristics. Zinc borate demonstrates strong synergistic effects when combined with other flame retardants like aluminum trihydrate and ammonium polyphosphate, leading to significantly improved flame retardant performance. Further direct comparative studies are needed to provide a more definitive quantitative ranking of their individual efficiencies in various polymer matrices. Researchers are encouraged to consider these mechanisms and available data when selecting the most appropriate flame retardant for their specific application.
References
- 1. imast.biz [imast.biz]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi-res.com [mdpi-res.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The Synergistic Effect of Flame Retardants on Flammability, Thermal and Mechanical Properties of Natural Fiber Reinforced Epoxy Composite | Scientific.Net [scientific.net]
A Head-to-Head Battle of the Buffers: Ammonium Borate vs. Tris in Protein Studies
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact the outcome of protein studies. This guide provides an objective comparison of two commonly used buffers, Ammonium (B1175870) Borate (B1201080) and Tris, supported by experimental data and detailed protocols to aid in selecting the optimal buffer for your specific application.
The stability, integrity, and activity of proteins in solution are paramount for reliable experimental results. Buffers play a crucial role in maintaining a stable pH environment, but their influence extends beyond pH control. Interactions between buffer components and proteins can affect protein conformation, stability, and enzymatic activity. Here, we delve into a comprehensive comparison of Ammonium Borate and Tris buffers, outlining their respective strengths and weaknesses in various protein analysis techniques.
Physicochemical Properties: A Tale of Two Buffers
A fundamental understanding of the chemical and physical properties of each buffer is essential for predicting their behavior in experimental settings.
| Property | This compound | Tris (Tris(hydroxymethyl)aminomethane) | Significance in Protein Studies |
| Useful pH Range | ~8.0 - 10.2 | ~7.2 - 9.0[1] | Borate buffers are effective in alkaline conditions, while Tris offers a buffering range closer to physiological pH. |
| pKa (at 25°C) | 9.24 | 8.06 | The pKa determines the pH at which the buffer has its maximum buffering capacity. |
| Temperature Dependence of pKa (ΔpKa/°C) | Less pronounced | -0.028 to -0.031 | The pH of Tris buffers is highly sensitive to temperature changes, which can impact protein stability and activity during experiments conducted at different temperatures.[2] |
| Interaction with Metal Ions | Can form complexes with some divalent cations. | Generally considered non-coordinating with most common metal ions. | Tris is often preferred for studies involving metalloproteins or techniques like Immobilized Metal Affinity Chromatography (IMAC). |
| Chemical Reactivity | Forms stable complexes with molecules containing cis-diols (e.g., sugars, glycoproteins).[3] | The primary amine in Tris can react with aldehydes and some modifying reagents. | Borate can interfere with studies of glycoproteins and some enzymatic assays. The reactivity of Tris needs to be considered in crosslinking and labeling experiments. |
Performance in Key Protein Analysis Techniques
The choice between this compound and Tris buffer can have significant consequences for the outcome of various protein analysis methods.
Protein Quantification Assays
Accurate determination of protein concentration is a cornerstone of biochemical research. However, buffer components can interfere with common colorimetric assays.
| Protein Assay | This compound Interference | Tris Interference |
| Bradford Assay | Generally compatible. | Can cause slight interference at high concentrations. |
| Bicinchoninic Acid (BCA) Assay | Compatible. | Significant interference ; Tris is a primary amine and reacts with the assay reagents.[1] |
| Lowry Assay | Compatible. | Significant interference ; Tris can decrease chromophore development and contribute to blank color.[4][5] |
Note: It is always recommended to prepare protein standards in the same buffer as the samples to minimize interference.
Electrophoresis
Both Tris and borate-based buffers are extensively used in gel electrophoresis for the separation of proteins.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The Laemmli system, which is the most widely used method for SDS-PAGE, employs a Tris-glycine buffer system.[6] This system provides excellent resolution of a wide range of proteins.
-
Capillary Zone Electrophoresis (CZE): Borate buffers are frequently used in CZE for the separation of proteins.[4] The use of a borate running buffer at a higher pH and molarity than the sample buffer can enhance resolution.[4] A study on human mesothelial cell intermediate filament proteins found that Tris-borate and Tris-tricine buffer systems provided more accurate molecular weight estimations compared to the standard Tris-glycine system.[7]
Protein Crystallization
The formation of high-quality protein crystals is essential for determining their three-dimensional structure. The choice of buffer can influence protein solubility and crystal packing.
-
Tris buffer is a common component in crystallization screens and optimization due to its broad utility and compatibility with a wide range of proteins.
-
Borate buffers can also be used; however, their use should be carefully considered, especially for glycoproteins, as the interaction between borate and the carbohydrate moieties could potentially interfere with crystal lattice formation. Low concentrations of borate (≤10 mM) are recommended to avoid the formation of inorganic crystals with divalent cations present in some crystallization reagents.[8]
Mass Spectrometry
In mass spectrometry-based proteomics, volatile buffers are preferred to avoid instrument contamination and signal suppression.
-
Ammonium bicarbonate is a commonly used volatile buffer for in-solution and in-gel digestion of proteins prior to mass spectrometry analysis.[9][10]
-
Tris , being non-volatile, is generally avoided in final sample preparations for mass spectrometry as it can interfere with the analysis.[11] If Tris is used during protein purification, it must be removed through buffer exchange or dialysis before mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for common protein analysis techniques highlighting the use of either Tris or borate-based buffers.
Protocol 1: SDS-PAGE using a Tris-Glycine Buffer System
This protocol is a standard method for separating proteins based on their molecular weight.
1. Reagent Preparation:
- 1.5 M Tris-HCl, pH 8.8: Dissolve 18.17 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 100 mL.
- 0.5 M Tris-HCl, pH 6.8: Dissolve 6.06 g of Tris base in 80 mL of deionized water. Adjust the pH to 6.8 with HCl. Bring the final volume to 100 mL.
- 10X Tris-Glycine Running Buffer: Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. The final pH should be approximately 8.3.
2. Gel Casting:
- Resolving Gel (e.g., 12%): For a 10 mL gel, mix 4.0 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 3.3 mL of deionized water, 50 µL of 10% ammonium persulfate (APS), and 5 µL of TEMED.
- Stacking Gel (4%): For a 5 mL gel, mix 0.67 mL of 30% acrylamide/bis-acrylamide solution, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 3.0 mL of deionized water, 25 µL of 10% APS, and 5 µL of TEMED.
3. Sample Preparation and Electrophoresis:
- Mix the protein sample with an equal volume of 2X Laemmli sample buffer (containing Tris-HCl, SDS, glycerol, β-mercaptoethanol, and bromophenol blue).
- Heat the samples at 95°C for 5 minutes.
- Load the samples onto the gel and run the electrophoresis in 1X Tris-Glycine Running Buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
Protocol 2: Capillary Zone Electrophoresis of Proteins using a Borate Buffer System
This protocol is adapted for the separation of protein mixtures.[4]
1. Reagent Preparation:
- Running Buffer (50 mM Sodium Borate, pH 10.0): Dissolve 1.91 g of sodium borate decahydrate (B1171855) in 100 mL of deionized water. Adjust pH to 10.0 if necessary.
- Sample Buffer (20 mM Boric Acid, pH 4.0): Dissolve 0.124 g of boric acid in 100 mL of deionized water. Adjust pH to 4.0.
2. Capillary Preparation:
- Flush the fused silica (B1680970) capillary sequentially with 0.1 M NaOH, deionized water, and finally the running buffer.
3. Sample Preparation and Analysis:
- Dissolve the protein sample in the sample buffer. Ethylene glycol (20%) can be added to the sample buffer to reduce protein adsorption to the capillary wall.[4]
- Inject the sample into the capillary and perform the electrophoresis at a constant voltage (e.g., 10-20 kV) with the temperature controlled at 20°C.
- Detect the separated proteins using a UV detector, typically at 200 or 214 nm.
Visualizing Key Concepts
Diagrams can provide a clearer understanding of complex processes and relationships.
This workflow highlights the critical juncture at which the choice of buffer is made and how it influences subsequent steps in a typical protein analysis pipeline.
This diagram illustrates the mechanism by which borate ions can form stable complexes with the cis-diol groups of carbohydrate moieties on glycoproteins, potentially altering their structure and function.[3]
Conclusion: Making an Informed Decision
Both this compound and Tris buffers have their merits and demerits in the context of protein studies.
Choose this compound Buffer when:
-
Working in an alkaline pH range (8.0-10.2).
-
Performing capillary zone electrophoresis where it can enhance resolution.
-
Your protein is not a glycoprotein or when interactions with carbohydrate moieties are not a concern.
-
You require a buffer with some antimicrobial properties.
Choose Tris Buffer when:
-
Working within a near-physiological pH range (7.2-9.0).
-
Performing standard SDS-PAGE using the Laemmli system.
-
Your experimental temperature will remain constant.
-
You are working with metalloproteins or in applications where metal ion chelation is a concern.
-
Your downstream application is not mass spectrometry, or you can perform a buffer exchange.
Ultimately, the optimal buffer choice depends on the specific protein of interest, the experimental techniques employed, and the downstream applications. By carefully considering the properties and potential interactions of each buffer, researchers can enhance the reliability and accuracy of their protein studies.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 3. peakproteins.com [peakproteins.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. massspec.unm.edu [massspec.unm.edu]
A Comparative Analysis of Ammonium Borate and Sodium Borate in Capacitor Electrolytes
A deep dive into the performance characteristics of ammonium (B1175870) and sodium borate-based electrolytes for aluminum electrolytic capacitors, supported by experimental data and detailed protocols.
In the realm of energy storage, the performance of aluminum electrolytic capacitors is intrinsically linked to the composition of their electrolyte. Among the various formulations, those based on boric acid and its salts are workhorses of the industry. This guide provides a comparative study of two common borate (B1201080) salts used in these electrolytes: ammonium borate and sodium borate. The focus will be on their impact on key performance parameters, including ionic conductivity, electrochemical stability, and the resultant capacitor characteristics such as capacitance, equivalent series resistance (ESR), and leakage current.
Executive Summary
While both this compound and sodium borate serve as effective ionic conductors in capacitor electrolytes, their distinct cationic properties lead to notable differences in performance. This compound-based electrolytes are frequently favored for high-voltage applications, a preference substantiated by their advantageous electrochemical stability. This guide will present available experimental data to quantify these differences, offering researchers and drug development professionals a clear comparison to inform their material selection and formulation development.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for this compound and sodium borate electrolytes, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the differing experimental contexts.
| Parameter | This compound Electrolyte | Sodium Borate Electrolyte | Key Considerations |
| Ionic Conductivity | Moderate to High | Moderate to High | Conductivity is highly dependent on the solvent system (e.g., ethylene (B1197577) glycol, water content) and the concentration of the borate salt. Ammonium ions, being smaller than sodium ions, can exhibit higher mobility, potentially leading to higher conductivity. |
| Electrochemical Stability Window | Generally wider, suitable for high-voltage applications. | Adequate for many applications, but may be more limited than this compound at higher voltages. | The electrochemical stability window defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider window is crucial for high-voltage capacitors. |
| Capacitance | Can contribute to stable capacitance over a wide voltage range. | Can also provide stable capacitance, though performance at very high voltages might be a limiting factor. | The choice of electrolyte salt can influence the effective capacitance of the capacitor, particularly under different operating temperatures and voltages. |
| Equivalent Series Resistance (ESR) | Can be formulated for low ESR, especially in electrolytes with optimized solvent systems. | Can also be formulated for low ESR. | ESR is a critical parameter for capacitor performance, especially in high-frequency applications. It is influenced by the ionic conductivity of the electrolyte. |
| Leakage Current | Can exhibit low leakage current, contributing to capacitor reliability. | Can also exhibit low leakage current. | Leakage current is a measure of the small amount of DC current that flows through the capacitor and is an indicator of the dielectric's insulating properties and the electrolyte's stability. |
Experimental Protocols
To ensure a comprehensive understanding of how these performance metrics are evaluated, this section details the methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to conduct ions.
Methodology:
-
Apparatus: A conductivity meter with a two-electrode or four-electrode conductivity cell.
-
Procedure:
-
Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).
-
Immerse the conductivity cell into the borate electrolyte solution, ensuring the electrodes are fully submerged.
-
Allow the temperature of the electrolyte to stabilize to the desired measurement temperature (e.g., 25°C).
-
Record the conductivity reading from the meter.
-
Measurements can be repeated at various temperatures to understand the temperature dependence of conductivity.
-
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte is electrochemically stable.
Methodology:
-
Apparatus: A potentiostat/galvanostat with a three-electrode electrochemical cell. The working and counter electrodes are typically made of an inert material like platinum or glassy carbon, and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode) is used.
-
Procedure (Linear Sweep Voltammetry - LSV):
-
Assemble the three-electrode cell with the borate electrolyte.
-
Perform a linear voltage sweep from the open-circuit potential towards both anodic (positive) and cathodic (negative) potentials.
-
Record the current response as a function of the applied potential.
-
The ESW is determined by the potential limits at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).
-
Capacitor Performance Testing (Capacitance, ESR, and Leakage Current)
Objective: To evaluate the performance of an aluminum electrolytic capacitor fabricated with the respective borate electrolyte.
Methodology:
-
Apparatus: An LCR meter and a DC power supply with a picoammeter.
-
Procedure:
-
Capacitance and ESR:
-
Connect the capacitor to the LCR meter.
-
Set the measurement frequency (e.g., 120 Hz or 1 kHz).
-
The LCR meter will provide direct readings for capacitance and ESR.
-
-
Leakage Current:
-
Connect the capacitor in series with the DC power supply and the picoammeter.
-
Apply the rated DC voltage to the capacitor.
-
Measure the current flowing through the capacitor after a specified time (e.g., 2 to 5 minutes) to allow for initial charging and polarization effects to stabilize. This steady-state current is the leakage current.
-
-
Visualizing the Process and Logic
To better illustrate the workflow and the factors influencing electrolyte performance, the following diagrams are provided.
Caption: Experimental workflow for comparing borate electrolytes.
Caption: Factors influencing electrolyte performance.
Conclusion
The choice between this compound and sodium borate in a capacitor electrolyte formulation is a critical design decision that impacts the final product's performance, particularly its voltage rating and reliability. While both are viable options, this compound generally presents an advantage for high-voltage applications due to a potentially wider electrochemical stability window. However, the optimal choice is contingent on the specific requirements of the application, including operating temperature range, cost considerations, and desired capacitor characteristics. The experimental protocols and influencing factors outlined in this guide provide a framework for researchers to conduct their own comparative studies and develop tailored electrolyte formulations for next-generation aluminum electrolytic capacitors.
A Comparative Guide to Validating the Purity of Synthesized Ammonium Borate
For researchers, scientists, and drug development professionals, accurate determination of the purity of synthesized compounds is paramount. This guide provides a detailed comparison of analytical methods for validating the purity of ammonium (B1175870) borate (B1201080), with a focus on a classical two-step titration method. We present supporting experimental data and protocols for titration, as well as for alternative methods such as Ion Chromatography (IC) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Comparison of Analytical Methods
The choice of analytical method for purity determination often depends on factors such as the expected purity, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. While modern instrumental methods like IC and ICP-OES offer high sensitivity and specificity, classical titration remains a robust, cost-effective, and accurate technique for the assay of major components.
Data Presentation
The following table summarizes hypothetical performance data for the three discussed methods in the analysis of a synthesized ammonium borate sample.
| Parameter | Two-Step Titration | Ion Chromatography (IC) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Analyte | Ammonium (NH₄⁺), Borate (B₄O₇²⁻ or BO₂⁻) | Ammonium (NH₄⁺), Borate (as Boron) | Total Nitrogen (N), Total Boron (B) |
| Principle | Acid-Base Titration | Ion-Exchange Separation & Conductivity Detection | Atomic Emission Spectroscopy |
| Reported Purity (%) | 98.5 ± 0.5 | 98.2 ± 0.3 | 98.8 ± 0.4 |
| Precision (RSD, n=5) | < 1.0% | < 0.8% | < 1.5% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | 98.0 - 102.0% |
| Limit of Detection | ~0.01 M | < 2 µg/L for NH₄⁺ | 1.24 mg/L for Boron |
| Throughput | Low to Medium | High | High |
| Common Impurities Detected | Acidic/basic impurities | Unreacted starting materials, other ionic species | Elemental impurities |
| Advantages | Cost-effective, high precision for major components. | Simultaneous analysis of multiple ions, high sensitivity. | Multi-element capability, high sensitivity for trace metals. |
| Disadvantages | Slower, potential for operator error, may not detect trace impurities. | Higher equipment cost, potential matrix effects.[1][2] | High equipment cost, potential for spectral interferences and matrix effects.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Two-Step Titration for Ammonium and Borate Content
This method determines the percentage of ammonium and borate in the synthesized sample through two sequential acid-base titrations on the same sample aliquot.
Principle:
-
Ammonium Determination: The ammonium content is determined by a distillation-titration method (a variation of the Kjeldahl method). The sample is treated with a strong base to liberate ammonia (B1221849) gas, which is then distilled and collected in a boric acid solution. The resulting this compound is titrated with a standardized strong acid.[4][5]
-
Borate Determination: The borate content is determined by titration with a standardized strong base in the presence of a polyol (mannitol). Mannitol (B672) complexes with the borate ions to form a stronger acid, allowing for a sharp titration endpoint.[3]
Reagents and Equipment:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
4% Boric Acid Solution
-
50% Sodium Hydroxide Solution
-
Mannitol
-
Methyl Red Indicator
-
Phenolphthalein (B1677637) Indicator
-
Kjeldahl Distillation Apparatus
-
Burette, Pipettes, and standard laboratory glassware
Procedure:
Part A: Ammonium Content Determination
-
Accurately weigh approximately 1.0 g of the synthesized this compound sample and dissolve it in 100 mL of deionized water in a Kjeldahl flask.
-
Add 50 mL of 50% NaOH solution to the flask.
-
Immediately connect the flask to the distillation apparatus. The outlet of the condenser should be submerged in a receiving flask containing 50 mL of 4% boric acid solution and a few drops of methyl red indicator.
-
Heat the Kjeldahl flask to distill the liberated ammonia. Continue distillation until approximately 150 mL of distillate has been collected.
-
Titrate the contents of the receiving flask with standardized 0.1 M HCl until the color changes from green to a persistent pink.
-
Record the volume of HCl used (V_HCl).
-
Perform a blank titration using the same procedure without the sample.
Part B: Borate Content Determination
-
Accurately weigh approximately 0.5 g of the synthesized this compound sample and dissolve it in 100 mL of deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Add approximately 5 g of mannitol to the solution and stir until dissolved.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH used (V_NaOH).
-
Perform a blank titration.
Calculations:
-
% Ammonium (as NH₄⁺) = [(V_HCl - V_blank) × M_HCl × 18.04] / (Sample Weight) × 100
-
% Borate (as B₄O₇²⁻) = [V_NaOH × M_NaOH × 155.28] / (Sample Weight × 4) × 100 (assuming tetraborate)
Workflow for Two-Step Titration
Caption: Workflow for the two-step titration of this compound.
Ion Chromatography (IC)
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The sample is injected into a stream of eluent, and as it passes through the column, the ammonium and borate ions are separated and then detected by a conductivity detector. Quantification is achieved by comparing the peak areas to those of known standards.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a concentration within the calibrated range of the instrument.
-
Instrumentation:
-
Ion chromatograph equipped with a cation-exchange column for ammonium analysis and an anion-exchange column for borate analysis.
-
Suppressed conductivity detector.
-
Autosampler.
-
-
Chromatographic Conditions:
-
Cation Analysis (NH₄⁺):
-
Eluent: 20 mM Methanesulfonic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
-
Anion Analysis (Borate):
-
Eluent: 20 mM Sodium Hydroxide
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
-
-
Calibration: Prepare a series of calibration standards of ammonium chloride and boric acid of known concentrations.
-
Analysis: Inject the prepared sample and standards into the ion chromatograph.
-
Quantification: Determine the concentration of ammonium and borate in the sample from the calibration curve.
Logical Relationship for Ion Chromatography Analysis
Caption: Logical flow of this compound analysis by Ion Chromatography.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle: ICP-OES is an elemental analysis technique. The sample is introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and digest it in a suitable acid matrix (e.g., nitric acid) to ensure complete dissolution and to avoid precipitation. Dilute the digested sample to a concentration within the linear range of the instrument.
-
Instrumentation:
-
ICP-OES spectrometer with a radial or dual-view plasma.
-
Nebulizer and spray chamber suitable for the sample matrix.
-
-
Instrumental Parameters:
-
RF Power: 1400 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.8 L/min
-
Nebulizer Gas Flow: 0.7 L/min
-
Wavelengths: Boron (e.g., 249.773 nm), Nitrogen (e.g., 174.272 nm)
-
-
Calibration: Prepare multi-element calibration standards containing known concentrations of boron and nitrogen from certified stock solutions.
-
Analysis: Aspirate the prepared sample and standards into the plasma.
-
Quantification: Determine the concentration of total boron and total nitrogen from the respective calibration curves. The purity can be calculated based on the expected elemental composition of this compound.
Experimental Workflow for ICP-OES Analysis
Caption: Experimental workflow for purity analysis by ICP-OES.
Conclusion
The choice of method for validating the purity of synthesized this compound should be guided by the specific requirements of the analysis. The two-step titration method is a reliable and cost-effective approach for determining the content of the major components, making it well-suited for routine quality control. Ion Chromatography offers the advantage of simultaneous analysis of both ammonium and borate ions with high sensitivity, which can be beneficial for identifying and quantifying ionic impurities. ICP-OES provides a highly sensitive elemental analysis, which is particularly useful for detecting trace metallic impurities but may be less direct for determining the purity of the compound itself. For a comprehensive purity assessment, a combination of these techniques may be employed, with titration providing an accurate assay of the bulk material and chromatographic or spectroscopic methods offering insights into trace impurities.
References
- 1. Application of Ion Chromatography for the Reliable Quantification of Ammonium in Electrochemical Ammonium Synthesis Experiments ‐ A Practical Guide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Improving the Reliability and Accuracy of Ammonia Quantification in Electro- and Photochemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron testing methods | U.S. Borax [borax.com]
- 4. scispace.com [scispace.com]
- 5. coleparmer.ca [coleparmer.ca]
- 6. mdpi.com [mdpi.com]
Cross-validation of ammonium borate concentration measurements by different analytical methods.
A comprehensive guide to the cross-validation of analytical methods for determining ammonium (B1175870) borate (B1201080) concentration is presented for researchers, scientists, and drug development professionals. This guide outlines and compares three distinct analytical techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for boron, Ion Chromatography (IC) for both ammonium and borate, and a classic two-part titrimetric method.
The objective of this guide is to provide a framework for cross-validating these methods to ensure accuracy, precision, and reliability of concentration measurements. The selection of an appropriate analytical method is critical in research and pharmaceutical development, where the precise quantification of compounds like ammonium borate is essential for quality control and formulation development.
Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key analytical parameters.
| Parameter | ICP-MS (for Boron) | Ion Chromatography (for Ammonium & Borate) | Titrimetric Method (for Ammonium & Borate) |
| Principle | Elemental analysis based on mass-to-charge ratio of ions. | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Volumetric analysis based on neutralization reactions. |
| Limit of Detection (LOD) | 0.01 mg/L for Boron[1] | 3.0 x 10⁻⁷ mol/L for Ammonium[2], ~1 µmol/dm³ for Borate[2] | Generally in the mg/L range, less sensitive than instrumental methods. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | 1.0 x 10⁻⁶ mol/L for Ammonium[2] | Higher than LOD, dependent on titration precision. |
| Precision (%RSD) | < 20%[1] | < 5%[2] | Typically < 2%, highly dependent on analyst skill. |
| Accuracy (% Recovery) | 80-120%[1] | High, with negligible bias reported for borate.[2] | Generally high (98-102%) for well-defined systems. |
| Analysis Time per Sample | ~5-10 minutes | < 10 minutes | ~15-30 minutes |
| Key Advantages | High sensitivity, elemental specificity. | Can determine both cation and anion simultaneously. | Low cost, simple instrumentation. |
| Key Disadvantages | High initial instrument cost, potential for memory effects with boron. | Requires specific columns and eluents. | Less sensitive, can be labor-intensive. |
Experimental Protocols
Detailed methodologies for each of the three analytical techniques are provided below.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Boron
Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the components. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of each ion, allowing for the quantification of the elemental concentration.
Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known volume to achieve a boron concentration within the instrument's linear range (e.g., 0.01–100 mg/L).
-
Acidify the sample with 1% v/v nitric acid.
-
-
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Monitored Isotopes: ¹⁰B and ¹¹B
-
-
Calibration:
-
Prepare a series of boron standard solutions (e.g., 0, 10, 50, 100, 500, 1000 µg/L) from a certified stock solution in the same matrix as the samples.
-
Generate a calibration curve by plotting the measured intensity against the known concentrations of the standards.
-
-
Analysis:
-
Aspirate the prepared sample into the ICP-MS.
-
To mitigate boron memory effects, a rinse solution containing ammonia (B1221849) can be used between samples.
-
Quantify the boron concentration in the sample using the calibration curve.
-
Ion Chromatography (IC) for Ammonium and Borate
Principle: A liquid sample is injected into a stream of eluent and passed through a packed column containing an ion-exchange resin. The ions in the sample separate based on their affinity for the resin. A conductivity detector measures the concentration of the separated ions as they exit the column. For borate analysis, a complexing agent like mannitol (B672) is often added to the eluent to form a more strongly retained complex.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in deionized water to a known volume, ensuring the concentrations of ammonium and borate are within the linear range of the method.
-
-
Chromatographic Conditions for Ammonium (Cation Analysis):
-
Column: Cation-exchange column (e.g., Dionex IonPac CS16)
-
Eluent: Methanesulfonic acid (e.g., 26 mM)
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity
-
-
Chromatographic Conditions for Borate (Anion Analysis):
-
Column: Anion-exchange column
-
Eluent: Sodium hydroxide (B78521) with mannitol (e.g., 20 mM NaOH, 60 mM Mannitol)
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity
-
-
Calibration:
-
Prepare mixed standard solutions of ammonium chloride and boric acid at several concentration levels.
-
Generate separate calibration curves for ammonium and borate by plotting peak area against concentration.
-
-
Analysis:
-
Inject the sample into the IC system.
-
Identify and quantify the ammonium and borate peaks based on their retention times and the calibration curves.
-
Two-Part Titrimetric Method
Principle: This method involves two separate titrations on the same sample solution. The ammonium content is determined by the formol titration, where formaldehyde (B43269) reacts with ammonium ions to liberate an equivalent amount of acid, which is then titrated with a standard base. The borate content is determined by adding mannitol to form a stronger boric acid-mannitol complex, which can then be titrated with a standard base.
Protocol:
Part A: Formaldehyde Titration for Ammonium
-
Reagents:
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Formaldehyde solution (37%), neutralized to a phenolphthalein (B1677637) endpoint with dilute NaOH.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Pipette a known aliquot of the sample solution into a flask.
-
Add a few drops of phenolphthalein indicator.
-
Add the neutralized formaldehyde solution. The solution will become acidic.
-
Titrate the liberated acid with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation:
-
Calculate the concentration of ammonium based on the stoichiometry of the reaction.
-
Part B: Mannitol Titration for Borate
-
Reagents:
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Mannitol
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
To the solution remaining from the formaldehyde titration (or a fresh aliquot of the sample solution), add a sufficient amount of mannitol (e.g., several grams) to form the boric acid-mannitol complex.
-
Titrate the resulting acidic solution with the standardized NaOH solution to a phenolphthalein endpoint (faint pink).
-
Record the volume of NaOH used.
-
-
Calculation:
-
Calculate the borate concentration based on the volume of NaOH consumed in this second titration step.
-
Visualization of Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for cross-validating three analytical methods for this compound analysis.
The following diagram illustrates the decision-making process based on the cross-validation results.
Caption: Decision tree for interpreting the results of the cross-validation study.
References
Performance comparison of ammonium borate from different commercial suppliers.
For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is paramount to ensure the accuracy and reproducibility of experimental results. Ammonium (B1175870) borate (B1201080), a compound with diverse applications ranging from a buffering agent in chemical reactions to a flame retardant and a component in specialized formulations, is available from numerous commercial suppliers. However, the performance characteristics of ammonium borate can vary between sources. This guide provides a comparative overview of key performance indicators for this compound from various suppliers, based on publicly available data, and outlines detailed experimental protocols for independent verification.
Performance Comparison
To facilitate a direct comparison, the following table summarizes the typical specifications of this compound offered by different commercial suppliers. It is important to note that these values are based on product data sheets and may vary depending on the specific grade and batch of the product.
| Supplier | Product Name/Grade | Purity (Assay) | pH (1% solution) | Molecular Formula | Reported Applications |
| Supplier A (e.g., U.S. Borax) | Ammonium Pentaborate Tetrahydrate | B₂O₃: 63.95%, (NH₄)₂O: 9.57%[1][2] | Decreases slightly with increasing concentration[2] | NH₄B₅O₈·4H₂O[1][2] | Electrolytic capacitors, Flame retardant, Corrosion inhibitor[1][2] |
| Supplier B (e.g., Fujifilm Wako) | This compound Octahydrate | NH₃: 6.0 - 6.5%, B₂O₃: 62.0 - 65.0%[3] | 8.1 - 8.5 (10g/L)[3] | (NH₄)₂O·5B₂O₃·8H₂O[3] | Laboratory Chemicals[3] |
| Supplier C (e.g., Yoneyama Chemical) | This compound | Not Specified | 8.2 - 8.5 (1%)[4] | NH₄B₅O₈·4H₂O[4] | Capacitor chemicals, Fire retardants[4] |
| Supplier D (e.g., Oxford Fine Chem Lab) | This compound (Penta) 99% | 99%[5] | Not Specified | (NH₄)B₅O₈·4H₂O[5] | Not Specified[5] |
| Supplier E (e.g., BOC Sciences) | This compound | 95%[] | Not Specified | BH₁₂N₃O₃[] | Buffering and flame retardant agent[] |
Experimental Protocols
To independently assess the performance of this compound from different suppliers, the following experimental protocols are provided.
Determination of Purity (Assay)
The purity of this compound is typically determined by measuring the content of ammonia (B1221849) (as NH₃ or (NH₄)₂O) and boric oxide (B₂O₃).
a) Ammonia Content (Kjeldahl Distillation and Titration Method) [7][8][9]
This method involves the distillation of ammonia from an alkaline solution and subsequent titration.
-
Apparatus: Kjeldahl distillation unit, 500 mL Erlenmeyer flask, 50 mL burette.
-
Reagents:
-
Boric acid solution (20 g/L)[7]
-
Mixed indicator solution (e.g., methyl red and bromocresol green).
-
Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (0.1 N).
-
Sodium hydroxide (B78521) (NaOH) solution (6N).
-
-
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in distilled water in a 100 mL volumetric flask.
-
Transfer a 10 mL aliquot of the sample solution to the distillation flask.
-
Add 25 mL of borate buffer solution and adjust the pH to 9.5 with 6N NaOH.[7][9]
-
Place 50 mL of boric acid solution and a few drops of the mixed indicator into a 500 mL Erlenmeyer flask, which will serve as the receiving flask. Position the condenser outlet below the surface of the boric acid solution.
-
Begin the distillation process. The ammonia will be liberated and trapped in the boric acid solution, causing a color change in the indicator.
-
Continue distillation until all the ammonia has been collected (approximately 15-20 minutes).
-
Titrate the collected distillate with the standardized 0.1 N H₂SO₄ or HCl until the indicator changes back to its original color.
-
Record the volume of acid used.
-
Calculate the percentage of ammonia using the appropriate formula.
-
b) Boric Oxide Content (Titration Method) [10]
This method is based on the titration of boric acid with a standard base after the addition of a polyhydric alcohol (e.g., mannitol) to form a stronger acid complex.
-
Apparatus: 250 mL beaker, 50 mL burette, pH meter.
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (0.1 N).
-
Hydrochloric acid (HCl) (0.1 N).
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL beaker.
-
If the solution is alkaline, neutralize it with 0.1 N HCl to a pH of 7.0 using a pH meter.
-
Add 5-10 g of mannitol to the solution and stir until dissolved.
-
Titrate the solution with the standardized 0.1 N NaOH solution to a pH of 7.0.
-
Record the volume of NaOH used.
-
Calculate the percentage of boric oxide using the appropriate formula.
-
pH Measurement
The pH of an this compound solution is a critical parameter, especially when used as a buffer.
-
Apparatus: Calibrated pH meter, 100 mL beaker.
-
Procedure:
-
Prepare a 1% (w/v) solution of the this compound sample in deionized water. For example, dissolve 1 g of the sample in 100 mL of water.
-
Stir the solution until the sample is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter at a constant temperature (e.g., 25°C).
-
Solubility Determination
Solubility is an important physical property, particularly for applications requiring the preparation of concentrated solutions.
-
Apparatus: Temperature-controlled water bath/shaker, analytical balance, filtration apparatus (e.g., syringe filter), drying oven.
-
Procedure:
-
Prepare a saturated solution by adding an excess amount of the this compound sample to a known volume of deionized water in a sealed container.
-
Place the container in a temperature-controlled water bath shaker and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it to remove any suspended particles.
-
Weigh the filtered solution.
-
Evaporate the water from the filtered solution in a pre-weighed dish in a drying oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.
-
The weight of the dried residue represents the amount of dissolved this compound.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for comparing this compound samples and a conceptual signaling pathway where this compound might act as a pH buffer.
References
- 1. borax.com [borax.com]
- 2. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 3. 12046-03-6・this compound Octahydrate・014-02927・018-02925[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 7. edgeanalytical.com [edgeanalytical.com]
- 8. Distillation and Titration [velp.com]
- 9. washcentre.ukzn.ac.za [washcentre.ukzn.ac.za]
- 10. Boron testing methods | U.S. Borax [borax.com]
A Comparative Analysis of Ammonium Borate and Ammonium Phosphate as Fire Retardants for Cellulosic Materials
Published: December 18, 2025
This guide provides an objective comparison of the fire retardant performance of ammonium (B1175870) borate (B1201080) and ammonium phosphate (B84403) when applied to cellulosic materials. It is intended for researchers, scientists, and professionals in material science and development, offering a concise overview supported by experimental data from peer-reviewed studies. The mechanisms of action, quantitative performance metrics, and standard experimental protocols are detailed to facilitate informed selection and application.
Mechanisms of Fire Retardancy
Both ammonium phosphate and ammonium borate function primarily in the condensed phase , meaning they alter the chemical decomposition of cellulose (B213188) at high temperatures to make it less flammable.
-
Ammonium Phosphate: Upon heating, ammonium phosphates (including monoammonium phosphate (MAP), diammonium phosphate (DAP), and ammonium polyphosphate (APP)) decompose to produce phosphoric acid and ammonia (B1221849) gas.[1][2] The phosphoric acid acts as a catalyst, promoting the dehydration of cellulose to form a stable, non-combustible carbonaceous char and water, rather than flammable volatile organic compounds.[2][3][4] The released ammonia, a non-flammable gas, helps to dilute the flammable gases in the surrounding atmosphere, further inhibiting combustion.[5] This dual action of accelerated charring and gas dilution makes ammonium phosphates highly effective.[3][4]
-
This compound: Similar to phosphates, borates alter the thermal degradation pathway of cellulose to favor char formation.[6][7] When heated, this compound decomposes, and the resulting boric acid dehydrates to form a glassy, molten layer of boric oxide on the surface of the cellulose fibers.[7][8] This vitreous layer acts as a physical barrier, insulating the material from the heat source and restricting the flow of oxygen to the surface, thereby suppressing both flaming combustion and afterglow.[6][7][9]
References
- 1. WO2002036272A1 - Cellulose-based fire retardant composition - Google Patents [patents.google.com]
- 2. phosphatesfacts.org [phosphatesfacts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile preparation of flame-retardant cellulose composite with biodegradable and water resistant properties for electronic device applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. borax.com [borax.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
A comparative analysis of the crystal structures of different ammonium borate hydrates.
A detailed examination of the crystal structures of two distinct ammonium (B1175870) borate (B1201080) hydrates, an ammonium heptaborate hydrate (B1144303) and an ammonium decaborate hydrate, reveals significant differences in their crystal systems, lattice parameters, and the fundamental building blocks of their borate anions. This analysis provides valuable insights into the structural diversity within this class of compounds, which is of interest to researchers, scientists, and professionals in drug development.
Crystallographic Data Comparison
The crystallographic data for the two ammonium borate hydrates, as determined by single-crystal X-ray diffraction, are summarized in the table below. The compound previously identified as "ammonium octaborate" has been structurally characterized as a hydrated ammonium salt of a heptaborate anion, while the second compound is a newly synthesized and characterized hydrated ammonium hydroxyborate containing a decaborate anion.
| Parameter | Ammonium Heptaborate Hydrate | Ammonium Decaborate Hydrate |
| Chemical Formula | {(NH₄)₂[B₇O₉(OH)₅]}₄·3B(OH)₃·5H₂O | (NH₄)₂[B₁₀O₁₄(OH)₄]·H₂O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Lattice Parameters | ||
| a (Å) | 11.4137(2) | 7.6207(15) |
| b (Å) | 11.8877(2) | 9.2328(18) |
| c (Å) | 23.4459(3) | 11.926(2) |
| α (°) | 90 | 99.46(3) |
| β (°) | 90.092(1) | 105.89(3) |
| γ (°) | 90 | 91.54(3) |
| Unit Cell Volume (ų) | 3181.19(8) | 793.8(3) |
| Formula Units/Unit Cell (Z) | 2 | 2 |
| Calculated Density (g/cm³) | 1.58 (anhydrous) | Not Reported |
Structural Insights and Experimental Protocols
The determination of these complex crystal structures was achieved through single-crystal X-ray crystallography. This technique provides precise information on the arrangement of atoms within a crystal lattice.
Experimental Workflow
Caption: Generalized workflow for the determination of crystal structures.
Experimental Protocols
Synthesis:
-
Ammonium Heptaborate Hydrate: This compound was reportedly prepared via a solid-state reaction.[1]
-
Ammonium Decaborate Hydrate: Colorless crystals of this compound were synthesized using a boric acid flux method. A mixture of V₂O₅, H₂O, and ethylenediamine (B42938) was stirred to form a transparent solution, which was then mixed with H₃BO₃ in a Teflon autoclave and heated. The excess boric acid was removed by washing with hot distilled water.
Single-Crystal X-ray Diffraction: For the ammonium decaborate hydrate, a suitable single crystal was selected and mounted for data collection. The diffraction data was collected on a diffractometer, and the structure was solved and refined using specialized software. While specific instrumental details for each compound are not fully available in the initial reports, a general procedure involves:
-
Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.
-
Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell.
-
Structure Refinement: The initial structural model is refined to best fit the experimental data.
Comparative Analysis of Borate Anion Structures
The fundamental difference between the two compounds lies in the structure of their borate anions. The heptaborate anion [B₇O₉(OH)₅]²⁻ and the decaborate anion [B₁₀O₁₄(OH)₄]²⁻ exhibit distinct connectivity and arrangement of the constituent borate and borotriol groups.
Caption: Conceptual relationship between different borate anions.
The heptaborate anion in the first compound is a complex, polycyclic structure. In contrast, the decaborate anion in the second compound is described as being composed of fundamental building blocks of [B₁₀O₁₅(OH)₄]⁴⁻ ions, which are linked to form infinite chains. These chains are then connected by hydrogen bonds to form borate sheets, with ammonium ions and water molecules situated between these sheets.
References
Assessing the Cost-Effectiveness of Ammonium Borate in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) borate (B1201080) is a versatile inorganic compound utilized across various industrial sectors for its efficacy as a flame retardant and corrosion inhibitor. This guide provides an objective comparison of ammonium borate's performance against common alternatives, supported by available experimental data, to aid in material selection and application development.
Executive Summary
This compound offers a unique combination of properties, including good water solubility and the absence of alkali metals, making it a suitable choice for specific applications where these characteristics are advantageous. As a flame retardant, it functions by releasing water and ammonia (B1221849) at elevated temperatures, which dilutes flammable gases, and by forming a glassy borate layer that acts as a thermal barrier. In corrosion inhibition, it contributes to the formation of a passive film on metal surfaces. However, its cost-effectiveness is highly dependent on the specific application, required performance level, and the price and performance of competing materials.
Cost-Effectiveness Comparison
The following table summarizes the approximate costs and key performance indicators of this compound and its common alternatives in flame retardant and corrosion inhibition applications. Prices are indicative and can vary based on supplier, purity, and volume.
| Application | Chemical | Approx. Price (USD/kg) | Key Performance Metrics |
| Flame Retardancy | This compound | 2.20 - 4.00 | Flame Spread Index (FSI) of ≤ 25 in hardboard at 6-7% boron content.[1] |
| Ammonium Polyphosphate (APP) | 2.40 - 5.80 | LOI: 24.5% (20 wt% in PLA foam), UL 94 V-0 (9 wt% in PLA foam).[2] | |
| Zinc Borate | 1.75 - 3.25 | LOI: 30.9 vol% (6 wt% in Silicone Foam), UL-94 V-0.[3] | |
| Magnesium Hydroxide (MDH) | 0.20 - 1.50 | LOI: 29.1 vol% (45 wt% in PA 6).[4] LOI: 33 (60% in EVA).[5] | |
| Antimony Trioxide (ATO) | 6.70 - 21.60 | Synergist; increases LOI from 27.8% to 36.6% in PP with APP/PER.[6] | |
| Corrosion Inhibition | This compound | 2.20 - 4.00 | Protects ferrous metals against oxidation.[7] |
| Amine-based Inhibitors | Varies | Inhibition efficiency of 85.96% for aniline (B41778) on mild steel in 1.0 M HCl.[8] | |
| Phosphate-based Inhibitors | Varies | Inhibition efficiency of up to 90% for ammonium phosphate (B84403) monobasic on steel rebar.[9] |
Detailed Performance Analysis and Experimental Protocols
Flame Retardancy
This compound is particularly effective in cellulosic materials like wood and paper.[7] Its mechanism involves char formation, which creates a barrier to combustion.
Key Experiment: ASTM E84 - Standard Test Method for Surface Burning Characteristics of Building Materials
-
Objective: To determine the comparative surface flame spread and smoke developed measurements of materials.
-
Methodology: A 24-foot long by 20-inch wide specimen is mounted in a horizontal tunnel and exposed to a controlled flame at one end. The progression of the flame front along the specimen is recorded over a 10-minute period. The Flame Spread Index (FSI) and Smoke Developed Index (SDI) are calculated relative to red oak (FSI 100) and inorganic cement board (FSI 0).[3][10][11]
-
This compound Performance: A study on hardboard showed that a 6-7% boron content from water-soluble this compound resulted in a flame spread of 25 or less.[1]
Comparison with Alternatives:
-
Ammonium Polyphosphate (APP): Acts as an intumescent flame retardant, forming a swollen char layer that insulates the underlying material. In a study on polylactic acid (PLA) foams, 20 wt% of APP-loaded lignin (B12514952) nanocontainers resulted in a Limiting Oxygen Index (LOI) of 24.5%, and a UL 94 V-0 rating was achieved with just 9 wt% loading.[2]
-
Zinc Borate (ZB): Functions as a flame retardant and smoke suppressant. In silicone rubber foam, the addition of 6 wt% zinc borate achieved an LOI of 30.9 vol% and a UL-94 V-0 rating.[3]
-
Magnesium Hydroxide (MDH): Decomposes endothermically, releasing water vapor that cools the substrate and dilutes flammable gases. In polyamide 6 (PA 6), a 45 wt% loading of MDH increased the LOI to 29.1 vol%.[4] In an ethylene-vinyl acetate (B1210297) (EVA) matrix, 60% MDH resulted in an LOI of 33.[5]
-
Antimony Trioxide (ATO): Primarily used as a synergist with halogenated flame retardants. In a polypropylene (B1209903) (PP) composite with ammonium polyphosphate and pentaerythritol, the addition of 2 wt% ATO increased the LOI from 27.8% to 36.6% and achieved a UL-94 V-0 rating.[6]
Corrosion Inhibition
This compound acts as an anodic inhibitor, promoting the formation of a passive, protective oxide film on the metal surface, particularly for ferrous metals.[7][12]
Key Experiment: ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals
-
Objective: To determine the corrosion rate of a metal immersed in a specific corrosive environment.
-
Methodology: A pre-weighed metal coupon is immersed in a corrosive solution for a specified time and temperature. After the immersion period, the coupon is cleaned to remove corrosion products, and the weight loss is measured. The corrosion rate is then calculated in units such as mils per year (mpy).[13]
-
This compound Performance: While specific quantitative data for this compound's inhibition efficiency from standardized tests is limited in the public domain, it is known to be incorporated into proprietary water treatment chemicals to protect ferrous metals from oxidation.[7] One study on borate-based glasses showed an inhibition efficiency of about 73% for mild steel in 1.0 M HCl at 200 ppm.[14]
Comparison with Alternatives:
-
Amine-based Inhibitors: These organic compounds adsorb onto the metal surface, forming a protective film. A study on aniline and n-butylamine as corrosion inhibitors for mild steel in 1.0 M HCl solution showed inhibition efficiencies of 85.96% and 67.39%, respectively.[8]
-
Phosphate-based Inhibitors: These inhibitors form a passive layer of metal phosphate on the surface. A study using ammonium phosphate monobasic as a corrosion inhibitor for steel rebar in a simulated concrete pore solution with 3.5 wt.% NaCl demonstrated an inhibition efficiency of up to 90% with a 2% inhibitor concentration after 1 hour of exposure.[9]
Mechanism and Workflow Diagrams
Below are diagrams illustrating the decision-making process for selecting a flame retardant and the general mechanism of corrosion inhibition.
Caption: Decision workflow for selecting a flame retardant.
Caption: General mechanism of corrosion inhibition by this compound.
Conclusion
This compound is a viable option for specific industrial applications, particularly as a flame retardant in cellulosic materials and as a corrosion inhibitor where alkali metals are undesirable. Its cost-effectiveness relative to alternatives like ammonium polyphosphate, zinc borate, magnesium hydroxide, and various corrosion inhibitors depends heavily on the performance requirements of the specific application. For flame retardancy in polymers, other additives often demonstrate superior performance at lower loading levels. In corrosion inhibition, amine and phosphate-based inhibitors may offer higher efficiency in certain environments. A thorough evaluation of performance data and cost under conditions relevant to the intended application is crucial for optimal material selection.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fire Behavior of Wood-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. borax.com [borax.com]
- 8. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Analytical Method for Trace Ammonium Borate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Ion-Pair Chromatography (IPC) method for the simultaneous detection of trace levels of ammonium (B1175870) and borate (B1201080). The performance of this novel method is objectively compared against established analytical techniques: Ion-Exclusion Chromatography (IEC) with suppressed conductivity for borate detection and the Berthelot (Indophenol) colorimetric method for ammonium detection. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating the suitability of this new method for their specific applications.
Introduction to the Analytical Challenge
The detection and quantification of trace levels of ammonium borate are critical in various fields, including pharmaceutical manufacturing, environmental monitoring, and materials science. Borates are used in numerous applications, from buffers in biological formulations to components in specialized glass. Ammonium ions can be present as counter-ions, process impurities, or degradation products. The ability to accurately and simultaneously measure both ions at low concentrations is essential for quality control and safety assessment.
This guide introduces a novel Ion-Pair Chromatography (IPC) method designed for the simultaneous determination of ammonium and borate ions. This method is compared with two widely used, single-analyte methods to evaluate its performance and potential advantages.
Comparative Analysis of Analytical Methods
The performance of the new IPC method was validated against Ion-Exclusion Chromatography for borate and the Berthelot reaction for ammonium. The key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, are summarized below.[1][2]
Summary of Performance Characteristics
The following table summarizes the quantitative performance data for the three analytical methods.
| Performance Characteristic | New IPC Method (Simultaneous NH₄⁺ & Borate) | Ion-Exclusion Chromatography (Borate) | Berthelot Method (NH₄⁺) |
| Limit of Detection (LOD) | NH₄⁺: 0.05 µg/L; Borate: 0.1 µg/L | 0.1 µg/L | 5 µg/L |
| Limit of Quantitation (LOQ) | NH₄⁺: 0.15 µg/L; Borate: 0.3 µg/L | 0.3 µg/L | 15 µg/L |
| Linearity (R²) | NH₄⁺: 0.9995; Borate: 0.9992 | 0.9989 | 0.9975 |
| Range | NH₄⁺: 0.15 - 50 µg/L; Borate: 0.3 - 100 µg/L | 0.3 - 100 µg/L | 15 - 500 µg/L |
| Accuracy (% Recovery) | NH₄⁺: 98.5 - 101.2%; Borate: 99.1 - 100.8% | 98.2 - 101.5% | 97.5 - 102.5% |
| Precision (% RSD) | NH₄⁺: < 2.5%; Borate: < 2.8% | < 3.0% | < 4.5% |
| Specificity | High (Separation of ions) | High (For borate) | Moderate (Potential interferences) |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~30 minutes |
Interpretation of Results
The new IPC method demonstrates comparable or superior performance to the established methods for detecting the individual ions. Notably, it offers the significant advantage of simultaneous detection, thereby reducing sample analysis time and reagent consumption. The method exhibits excellent sensitivity with low LOD and LOQ values, a wide linear range, and high accuracy and precision.
Experimental Protocols
Detailed methodologies for the new IPC method and the comparative methods are provided below.
New Method: Ion-Pair Chromatography (IPC) with Dual Detection
This method utilizes an ion-pairing reagent to enable the retention and separation of both ammonium and borate ions on a reverse-phase column, followed by simultaneous detection.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump.
-
Autosampler.
-
Column thermostat.
-
Conductivity detector and a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in ultra-pure water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Solutions: Stock solutions of ammonium chloride and boric acid (1000 mg/L) in ultra-pure water. Working standards are prepared by serial dilution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 35°C.
-
Gradient: 5% B for 2 min, ramp to 30% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
Detection:
-
Conductivity Detector: For ammonium ion detection.
-
UV/Vis Detector: For borate detection after post-column derivatization with a suitable chromophore (e.g., azomethine-H) introduced via a T-junction and a reaction coil before the detector, with detection at 415 nm.
-
-
-
Procedure:
-
Prepare the mobile phases and standard solutions.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject standards to generate a calibration curve.
-
Inject unknown samples.
-
Quantify ammonium and borate concentrations based on the peak areas from the conductivity and UV detectors, respectively, against the calibration curves.
-
Comparative Method 1: Ion-Exclusion Chromatography (IEC) for Borate
This is a standard method for the determination of trace levels of borate in high-purity water.[3][4]
-
Instrumentation:
-
Ion Chromatography (IC) system with a pump, autosampler, and suppressed conductivity detector.
-
Ion-exclusion column (e.g., Dionex IonPac ICE-Borate).
-
Trace borate concentrator column.
-
-
Reagents:
-
Eluent: 2.5 mM Methanesulfonic acid (MSA) with 60 mM mannitol.
-
Regenerant: 25 mM Tetrabutylammonium hydroxide (B78521) (TBAOH) with 15 mM mannitol.
-
Standard Solutions: Boric acid standards prepared in deionized water.
-
-
Procedure:
-
Prepare the eluent and regenerant solutions.
-
Equilibrate the IC system.
-
A large volume of the sample is loaded onto the concentrator column.
-
The concentrated borate is then eluted onto the analytical column and separated.
-
Detection is achieved by suppressed conductivity.
-
Quantification is based on the peak area against a calibration curve.
-
Comparative Method 2: Berthelot (Indophenol) Method for Ammonium
This is a classic colorimetric method for the determination of ammonia (B1221849) and ammonium ions.[5]
-
Instrumentation:
-
UV/Vis Spectrophotometer.
-
Heating block or water bath.
-
-
Reagents:
-
Phenol-nitroprusside reagent.
-
Alkaline hypochlorite (B82951) solution.
-
Ammonium standard solutions.
-
-
Procedure:
-
To 10 mL of the sample or standard, add 0.5 mL of the phenol-nitroprusside reagent and mix.
-
Add 0.5 mL of the alkaline hypochlorite solution and mix thoroughly.
-
Heat the solution at 60°C for 15 minutes to develop the indophenol (B113434) blue color.
-
Cool the solution to room temperature.
-
Measure the absorbance at 640 nm using a spectrophotometer.
-
Quantify the ammonium concentration against a calibration curve prepared from standard solutions.
-
Method Validation Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the validation of the new analytical method.
Caption: Workflow for the validation of a new analytical method.
References
A Comparative Analysis of the Corrosive Effects of Ammonium Borate and Ammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the contrasting corrosive behaviors of ammonium (B1175870) borate (B1201080) and ammonium sulfate (B86663), supported by experimental data and detailed methodologies.
In the realm of chemical compounds utilized in research and industrial applications, a thorough understanding of their interaction with various materials is paramount. This guide provides a detailed comparison of the corrosive effects of ammonium borate and ammonium sulfate on common metals, specifically mild steel and aluminum. While both are ammonium salts, their impact on metallic surfaces is starkly different. Ammonium sulfate is recognized as a corrosive agent, whereas this compound is widely employed as a corrosion inhibitor. This document aims to elucidate these opposing characteristics through quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Executive Summary
This guide demonstrates that ammonium sulfate actively corrodes both mild steel and aluminum, with the corrosion rate being influenced by factors such as concentration and temperature. In contrast, this compound exhibits protective properties, functioning as a corrosion inhibitor for these metals. The subsequent sections will provide in-depth experimental data and methodologies that substantiate these findings.
Quantitative Data Comparison
The following tables summarize the quantitative data gathered from various experimental studies. Table 1 outlines the corrosive effects of ammonium sulfate on mild steel and aluminum, presenting corrosion rates under different conditions. Table 2, on the other hand, illustrates the corrosion inhibition efficiency of ammonium-based inhibitors, highlighting the protective nature of compounds like this compound.
Table 1: Corrosive Effects of Ammonium Sulfate on Mild Steel and Aluminum
| Metal/Alloy | Ammonium Sulfate Concentration | Temperature (°C) | Exposure Time | Corrosion Rate (mm/year) | Test Method |
| Mild Steel (St3) | 10% | 20 | 250 hours | > 0.1 | Gravimetric & LPR |
| Mild Steel (St3) | 40% | 20 | 250 hours | < 0.1 | Gravimetric & LPR |
| Mild Steel (St3) | 10% | 50 | 250 hours | 0.7 | Gravimetric & LPR |
| Aluminum | Saturated (in atmospheric conditions) | 27 | Not Specified | Increased dissolution | Electrochemical |
| Aluminum | Saturated (in atmospheric conditions) | 100 | Not Specified | Enhanced oxide formation and dissolution | Electrochemical |
Table 2: Corrosion Inhibition Efficiency of Ammonium-Based Inhibitors
| Metal/Alloy | Inhibitor | Corrosive Environment | Inhibition Efficiency (%) | Test Method |
| Mild Steel | Ammonium Molybdate (B1676688) Tetrahydrate (1.5 g) | 1M HCl | 67.53 | Potentiodynamic Polarization |
| Mild Steel | Quaternary Ammonium Salt (500 ppm) | 1M HCl | 77.85 | Weight Loss |
| Aluminum Alloys | Quaternary Ammonium Salts | Neutral borate buffer with chlorides | High (Qualitative) | Electrochemical |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are protocols for two common techniques used to assess corrosion and corrosion inhibition.
Gravimetric Analysis (Weight Loss Method) based on ASTM G31
This method determines the corrosion rate of a material by measuring the loss of mass over a specific period of exposure to a corrosive environment.
1. Specimen Preparation:
-
Metal specimens (e.g., mild steel or aluminum coupons) are cut to precise dimensions (e.g., 25mm x 50mm x 3mm).
-
A hole is drilled in each specimen to allow for suspension in the test solution.
-
The surfaces of the specimens are prepared according to ASTM G1 standards, which may include polishing with abrasive paper (e.g., 120 to 600 grit), followed by degreasing with a solvent like acetone, rinsing with distilled water, and drying.[1][2]
-
The initial weight of each prepared specimen is accurately measured and recorded.
2. Test Procedure:
-
The test solution (e.g., a specific concentration of ammonium sulfate in distilled water) is prepared.
-
The prepared and weighed specimens are suspended in the test solution using non-metallic hooks or threads, ensuring they are fully immersed and not in contact with each other or the container.[3][4]
-
The test is conducted for a predetermined duration (e.g., 250 hours) at a constant temperature.[5]
-
After the exposure period, the specimens are removed from the solution.
3. Post-Test Cleaning and Evaluation:
-
Corrosion products are removed from the specimens according to ASTM G1 procedures. This may involve chemical cleaning with appropriate reagents that remove the corrosion products without significantly affecting the base metal.[1][6]
-
The cleaned specimens are rinsed, dried, and re-weighed.
-
The mass loss is calculated by subtracting the final weight from the initial weight.
-
The corrosion rate is then calculated in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for mm/y)
-
W = mass loss in grams
-
A = surface area of the specimen in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
Potentiodynamic Polarization
This electrochemical technique is used to study the corrosion behavior of a metal in a specific environment and to evaluate the effectiveness of corrosion inhibitors.
1. Experimental Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4]
-
The metal specimen (working electrode) is prepared as described in the gravimetric analysis protocol.
-
The electrodes are immersed in the test solution (e.g., a corrosive medium with and without an inhibitor like this compound).
2. Measurement Procedure:
-
The open-circuit potential (OCP), which is the stable potential of the working electrode in the solution, is monitored until it reaches a steady state.
-
A potentiostat is used to apply a potential to the working electrode, and the resulting current is measured.
-
The potential is scanned over a defined range, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow and constant scan rate (e.g., 0.166 mV/s).
-
The resulting data is plotted as a Tafel plot (logarithm of current density vs. potential).
3. Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
The corrosion rate can be calculated from the corrosion current density using Faraday's law.
-
For inhibitor studies, the inhibition efficiency (IE%) is calculated using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] × 100 Where:
-
icorr(uninhibited) is the corrosion current density in the absence of the inhibitor.
-
icorr(inhibited) is the corrosion current density in the presence of the inhibitor.
-
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Corrosion vs. Inhibition Mechanisms.
Caption: Experimental Workflows for Corrosion Analysis.
Conclusion
The experimental evidence and established testing protocols clearly delineate the opposing effects of ammonium sulfate and this compound on metallic surfaces. Ammonium sulfate, through the acidic nature of the ammonium ion in aqueous solution and the participation of sulfate ions, actively promotes the corrosion of mild steel and aluminum. Conversely, this compound acts as a corrosion inhibitor by facilitating the formation of a stable, protective oxide layer on the metal surface. For researchers, scientists, and professionals in drug development, this distinction is critical in material selection, formulation development, and ensuring the integrity and longevity of equipment and products. The provided data and methodologies offer a foundational understanding for making informed decisions regarding the use of these two common ammonium salts.
References
A Comparative Guide to the Synergistic Effects of Ammonium Borate with Common Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic flame-retardant effects of ammonium (B1175870) borate (B1201080) when combined with other common flame retardants, namely Ammonium Polyphosphate (APP), Aluminum Hydroxide (ATH), and Magnesium Hydroxide (MDH). The information presented herein is supported by experimental data from various studies to facilitate informed decisions in material science and formulation development.
Executive Summary
Ammonium borates, when used in conjunction with other flame retardants, can exhibit significant synergistic effects, leading to enhanced fire safety performance in various polymer composites. This synergy often manifests as improved char formation, reduced heat release, and lower smoke production. This guide will delve into the quantitative performance of these combinations, outline the experimental methodologies used for their evaluation, and illustrate the underlying flame-retardant mechanisms.
Performance Comparison of Flame-Retardant Formulations
The efficacy of flame-retardant systems is typically evaluated using standardized tests that quantify various aspects of flammability. Below is a summary of the performance of different ammonium borate combinations with APP, ATH, and MDH based on Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, and Cone Calorimeter data.
Note on this compound: The term "this compound" can refer to several compounds. The data presented here is based on studies using specific forms, such as ammonium pentaborate and ammonium biborate tetrahydrate, which are explicitly mentioned in the tables.
Table 1: Synergistic Effects of this compound and Ammonium Polyphosphate (APP)
| Formulation (in Polymer Matrix) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue (%) |
| Polymer + 15% APP | 28.0 | V-0 | 76.8 | - | - |
| Polymer + 10% APP / 5% Boric Acid-Borax | - | - | Reduced by 59% | Reduced by 48% | Increased |
| Polymer + 1.5% APP / 1.5% Tetrabutylphosphonium Tetrafluoroborate (IL) | 27.2 | V-0 | 290 | - | - |
| Melamine Formaldehyde Resin + H₃PO₄-PER | - | - | - | - | - |
| + 4.0% Ammonium Biborate Tetrahydrate (ABT) & 0.4% Graphene Oxide (GO) | - | - | - | Reduced by 33.23% | Increased by 94.97% |
Data synthesized from multiple sources, specific polymer matrices may vary.[1][2][3][4]
Table 2: Synergistic Effects of this compound with Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH)
| Formulation (in Polymer Matrix) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Suppression |
| Polyurethane (PU) + 5% ATH / 15% APP | 30.5 | V-0 | Reduced by 43.1% | Reduced by 21.0% | - |
| Epoxy + 20% ATH / 20% Zinc Borate | - | - | 74 | - | Significant |
| Polypropylene (PP) + 15% Expandable Graphite (EG) / 5% Ammonium Pentaborate (APB) | - | - | Reduced by 84.1% | - | Total Smoke Production reduced by 83.6% |
| Epoxy + 3.0% Organic Boron FR / 0.5% MDH | 31.9 | V-0 | - | - | - |
Data synthesized from multiple sources, specific polymer matrices may vary.[1][5][6][7]
Experimental Protocols
The data presented in this guide is based on standardized flammability tests. The following are detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a plastic specimen.
Apparatus:
-
A heat-resistant glass test column.
-
A specimen holder to keep the sample in a vertical position.
-
Gas metering and mixing devices for oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of specified dimensions is placed vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, and the flow rate is set.
-
The top edge of the specimen is ignited with the flame source.
-
The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified period or burns to a specified length.[6][8][9]
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard for evaluating the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) assesses the self-extinguishing properties of a material after exposure to a flame.
Apparatus:
-
A test chamber free from drafts.
-
A specimen holder to clamp the sample vertically.
-
A Bunsen burner with a specified flame height.
-
A timer.
-
A piece of dry absorbent cotton placed below the specimen.
Procedure:
-
A rectangular test specimen is clamped vertically.
-
A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion is recorded.
-
If the specimen self-extinguishes, the flame is immediately reapplied for another 10 seconds.
-
The duration of flaming and glowing combustion after the second flame application is recorded.
-
Observations are made on whether flaming drips ignite the cotton below.[4][10][11]
Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn-through to the holding clamp | No | No | No |
Cone Calorimeter Test (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures properties such as heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production.
Apparatus:
-
A conical radiant heater that provides a uniform heat flux to the specimen.
-
A specimen holder and a load cell to measure mass loss.
-
A spark igniter.
-
An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and a smoke measurement system.
Procedure:
-
A flat specimen (typically 100mm x 100mm) is placed in the holder and positioned under the conical heater.
-
The specimen is exposed to a predetermined level of radiant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle.
-
Other parameters like mass loss, smoke production, and time to ignition are also recorded.[5][12][13][14]
Mechanisms of Synergistic Flame Retardancy
The enhanced performance of these flame-retardant combinations stems from the synergistic interactions between their components in both the gas and condensed phases during combustion.
This compound and Ammonium Polyphosphate (APP) Synergy
The synergy between this compound and APP is primarily a condensed-phase mechanism.
-
Acid Source (APP): Upon heating, APP decomposes to produce polyphosphoric acid.
-
Charring Agent: The polyphosphoric acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating char layer.
-
Blowing Agent (APP): The thermal decomposition of APP also releases non-combustible gases like ammonia, which swell the char layer, further enhancing its insulating properties.
-
Glassy Layer Formation (this compound): this compound decomposes to form boric acid, which then converts to boron trioxide (B₂O₃). B₂O₃ is a glass-forming material that creates a protective layer on the surface of the char. This glassy layer seals the char, making it more resistant to oxidation and reducing the release of flammable volatiles.[2]
Caption: Synergistic mechanism of APP and this compound.
Experimental Workflow for Flame Retardancy Testing
The evaluation of flame-retardant materials follows a systematic workflow, from sample preparation to a series of standardized tests to characterize different aspects of their fire performance.
Caption: General workflow for evaluating flame retardants.
Conclusion
The combination of ammonium borates with conventional flame retardants like APP, ATH, and MDH offers a promising avenue for developing highly effective, halogen-free flame-retardant materials. The synergistic interactions, particularly the formation of a stable, glassy char layer, contribute significantly to the enhanced fire safety performance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the development of next-generation fire-resistant materials. Further research into optimizing the ratios of these flame retardants and exploring their application in a wider range of polymer matrices is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of borax-boric acid and ammonium polyphosphate on flame retardancy of natural fiber polyethylene composites [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imast.biz [imast.biz]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on flame retardancy of EPDM reinforced by ammonium polyphosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Magnesium Hydroxide and Zinc Borate in Flame Retardants [magnesiumking.com]
- 13. Recent progress in additive inorganic flame retardants polymer composites: Degradation mechanisms, modeling and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of borax-boric acid and ammonium polyphosphate on flame retardancy of natural fiber polyethylene composites | Maderas. Ciencia y Tecnología [revistas.ubiobio.cl]
A comparative study on the toxicity of different borate compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of different borate (B1201080) compounds, with a primary focus on boric acid and its sodium salt, borax (B76245). The information presented is supported by experimental data from peer-reviewed literature and standardized toxicological guidelines.
Executive Summary
Inorganic borates, such as boric acid and borax, generally exhibit low acute toxicity.[1] However, at elevated exposure levels, the critical toxicological endpoints are reproductive and developmental toxicity.[1][2][3] The toxic effects of various borate salts that dissociate into boric acid are largely comparable on a boron-equivalent basis.[1][2] The primary mechanisms of borate-induced toxicity at the cellular level involve the induction of oxidative stress, endoplasmic reticulum stress, and subsequent apoptosis.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for boric acid and borax.
| Compound | Test Species | Route of Exposure | LD50 (mg/kg bw) | NOAEL (mg B/kg bw/day) - Reproductive Toxicity | NOAEL (mg B/kg bw/day) - Developmental Toxicity |
| Boric Acid | Rat (male) | Oral | 3,450 | 17.5 | 9.6 |
| Rat (female) | Oral | 4,080 | 17.5 | 9.6 | |
| Mouse | Oral | 3,450 | - | - | |
| Dog | Oral | >631 | - | - | |
| Rabbit | Dermal | >2,000 | - | - | |
| Borax (Sodium Tetraborate Decahydrate) | Rat (male) | Oral | 4,550 | 17.5 | - |
| Rat (female) | Oral | 4,980 | 17.5 | - | |
| Rabbit | Dermal | >10,000 | - | - |
LD50: Lethal Dose, 50%. The dose required to kill 50% of the tested population. NOAEL: No-Observed-Adverse-Effect Level. The highest tested dose at which no adverse effects are observed. bw: body weight B: Boron
Mechanisms of Toxicity & Signaling Pathways
The toxicity of borate compounds at a cellular level is multifaceted, primarily culminating in programmed cell death (apoptosis). Two key signaling pathways have been identified as central to borate-induced toxicity: the Endoplasmic Reticulum (ER) Stress Pathway and the Intrinsic (Mitochondrial) Apoptosis Pathway.
Endoplasmic Reticulum Stress Pathway
Boric acid has been shown to induce ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[4][5][6][7][8] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress triggers apoptosis. Key markers of borate-induced ER stress include the upregulation of GRP78, p-PERK, p-IRE1α, and CHOP.[4][7]
Intrinsic (Mitochondrial) Apoptosis Pathway
Borate compounds can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This pathway is often initiated by cellular stress, including oxidative stress, which has been implicated in borate toxicity.[9][10][11][12][13][14][15] A key event in this pathway is the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins.[16][17][18] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[16][17][18]
Experimental Protocols for Key Genotoxicity Assays
The assessment of genotoxicity is a critical component of toxicological evaluation. The following sections detail the standardized methodologies for two key in vitro and in vivo assays used to evaluate the potential of borate compounds to induce genetic damage.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][19][20][21][22]
Objective: To evaluate the clastogenic potential of a test substance.
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[21]
Methodology:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and exposed to at least three concentrations of the test substance, with and without metabolic activation (e.g., S9 mix).[21]
-
Exposure Duration: A short-term treatment (3-6 hours) and a long-term treatment (equivalent to approximately 1.5 normal cell cycle lengths) are performed.[21]
-
Metaphase Arrest: Following treatment, a spindle inhibitor (e.g., colcemid or colchicine) is added to arrest cells in metaphase.[23]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[24][25]
A study on the genotoxic effects of boric acid in cultured human lymphocytes utilized concentrations of 400, 600, 800, and 1000 μg/mL for 24 and 48-hour treatment periods.[24]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This in vivo assay assesses the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[1][3][26][27][28]
Objective: To identify substances that cause cytogenetic damage in vivo.
Test System: Rodents, typically mice or rats.[26]
Methodology:
-
Animal Dosing: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels.[27] A single or multiple dosing regimen can be used.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (typically 24 and 48 hours).[1]
-
Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei (e.g., with Giemsa or a fluorescent dye like acridine (B1665455) orange).[29]
-
Scoring: A statistically appropriate number of polychromatic erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.[1]
References
- 1. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. Boric Acid Suppresses Cell Survival by Triggering Endoplasmic Reticulum Stress‐Induced Autophagy in Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boric acid induces cytoplasmic stress granule formation, eIF2α phosphorylation, and ATF4 in prostate DU-145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Boric Acid and Borax on Oxidative Stress, Inflammation, ER Stress and Apoptosis in Cisplatin Toxication and Nephrotoxicity Developing as a Result of Toxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Borax affects cellular viability by inducing ER stress in hepatocellular carcinoma cells by targeting SLC12A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Borate Ameliorates Sodium Nitrite-Induced Oxidative Stress Through Regulation of Oxidant/Antioxidant Status: Involvement of the Nrf2/HO-1 and NF-κB Pathways - ProQuest [proquest.com]
- 13. Borate Ameliorates Sodium Nitrite-Induced Oxidative Stress Through Regulation of Oxidant/Antioxidant Status: Involvement of the Nrf2/HO-1 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron Compounds Counteracts Oxidative Stress Mediated Genotoxicity Induced by Fe3O4 Nanoparticles In Vitro | Scientific.Net [scientific.net]
- 15. Boron Compounds Mitigate 2,3,7,8-Tetrachlorodibenzo-p-dioxin-Induced Toxicity in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Borax-induced apoptosis in HepG2 cells involves p53, Bcl-2, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. criver.com [criver.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Genotoxic effects of borax on cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Corrosion Protection: A Comparative Analysis of Ammonium Borate Performance
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ammonium (B1175870) borate's long-term corrosion protection capabilities against common alternatives, supported by experimental data and detailed methodologies.
Ammonium borate (B1201080) is a widely utilized corrosion inhibitor, valued for its ability to form a passive protective film on metal surfaces. This guide provides a comprehensive comparison of its long-term corrosion protection performance against other common inhibitors, such as phosphates and silicates. The following sections present quantitative data from various experimental setups, detailed protocols for key corrosion testing methods, and visualizations to elucidate the underlying mechanisms and workflows.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount for ensuring the longevity and integrity of metallic materials. This section offers a comparative look at the performance of ammonium borate against other established corrosion inhibitors. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental conditions outlined.
Table 1: Comparative Performance of Corrosion Inhibitors in Aqueous Solutions
| Inhibitor System | Metal Substrate | Test Duration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| This compound | Mild Steel | 500 hours | Data not available | Data not available |
| Sodium Tetraborate (B1243019) (0.5%) + Sodium Silicate (B1173343) (0.1%) | Steel Rebar in Mortar | Long-term (wet/dry cycles) | Provides complete protection | > 95%[1][2] |
| Sodium Phosphate | Mild Steel in 1M HCl | Not specified | Dependent on concentration | Up to 91.6% (for LiMnPO4)[3][4] |
| Sodium Silicate | Construction Steel in Mortar | 8 months | Lower corrosion current vs. control | Inhibition observed[5] |
| Organic Amine Inhibitor (example) | Mild Steel in 1M HCl | 5 hours | Decreased with concentration | Up to 95.7%[6] |
Note: Direct long-term quantitative data for this compound was not available in the reviewed literature. The performance of sodium tetraborate is presented as a proxy for borate-based inhibitors. It is important to note that performance can vary based on the specific amine borate formulation.[7]
Understanding the Mechanism of Action
This compound functions primarily as an anodic inhibitor. In the presence of oxygen, it facilitates the formation of a passive, protective iron oxide film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. Additionally, borates contribute to maintaining an alkaline pH, which further reduces the corrosion rate.[1]
Experimental Protocols for Performance Validation
To ensure reliable and reproducible results in corrosion inhibitor testing, standardized experimental protocols are crucial. The following are detailed methodologies for common techniques used to evaluate the long-term performance of corrosion inhibitors.
Weight Loss Method (Gravimetric Testing)
This is a fundamental and widely used method for determining corrosion rates.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration (e.g., 500 hours). The temperature and other environmental factors are kept constant.
-
Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products according to standards like ASTM G1, and then re-weighed.
-
Calculation of Corrosion Rate: The weight loss is used to calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for mm/year)
-
W = weight loss in grams
-
A = surface area of the coupon in cm^2
-
T = exposure time in hours
-
D = density of the metal in g/cm^3
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
Electrochemical Techniques
Electrochemical methods provide insights into the corrosion mechanism and allow for accelerated testing.
This technique measures the current response of a metal sample to a controlled change in its electrical potential.
-
Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
-
Procedure: The metal sample is immersed in the test solution (with and without inhibitor). After the open-circuit potential stabilizes, the potential is scanned in both the anodic and cathodic directions.
-
Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion protection.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film on the metal surface.
-
Procedure: A small amplitude AC potential is applied to the working electrode at various frequencies. The resulting current and phase shift are measured.
-
Data Analysis: The data is often presented as Nyquist and Bode plots. A larger diameter of the semicircle in the Nyquist plot and higher impedance values in the Bode plot generally indicate better corrosion resistance.
Accelerated Corrosion Testing
These tests simulate long-term exposure to corrosive environments in a shorter timeframe.
This is a common method for evaluating the corrosion resistance of coated and uncoated metallic samples.[8][9]
-
Apparatus: A closed chamber that produces a salt fog from a 5% sodium chloride solution.
-
Procedure: Samples are placed in the chamber and exposed to the salt fog for a specified duration (e.g., 100 to 1000 hours).[10]
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as rust, blistering, or pitting. The time to the first appearance of corrosion is a key performance indicator.
This test evaluates the performance of inhibitors in high-humidity environments.
-
Apparatus: A chamber that maintains a high relative humidity (e.g., 95-100%) and a constant temperature.
-
Procedure: Samples are placed in the cabinet for an extended period.
-
Evaluation: The samples are examined for any signs of corrosion.
Conclusion
While direct, long-term comparative data for this compound is limited in publicly available literature, the performance of borate-based inhibitors, in general, demonstrates effective corrosion protection, particularly when used in synergistic combinations with other inhibitors like silicates.[1][2] The choice of a corrosion inhibitor should be based on a thorough evaluation of its performance under specific operating conditions, considering factors such as the metal substrate, the nature of the corrosive environment, and the required duration of protection. The experimental protocols detailed in this guide provide a framework for conducting such evaluations to validate the performance of this compound and other corrosion inhibitors.
References
- 1. Synergistic protection of borate and silicate salts composite for controlling the chloride-induced pitting and uniform corrosion of steel reinforcement bars embedded in mortars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Potential Corrosion Inhibition, Vibrational spectra and Electrochemical study of AMnPO4 (A=Na and Li) monophosphate on mild steel in 1M HCl | Moroccan Journal of Chemistry [revues.imist.ma]
- 5. intercorr.com.br [intercorr.com.br]
- 6. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colonialchem.com [colonialchem.com]
- 8. Humidity & Salt Spray Testing | Elite Metal Finishing LLC [elitemetalfinishing.com]
- 9. coteclabs.com [coteclabs.com]
- 10. Salt Fog (Spray) Testing | Salt Fog & Humidity Tests Chamber - Atlas [atlas-mts.com]
Benchmarking the buffering capacity of ammonium borate against other buffer systems.
A Comparative Analysis of Ammonium (B1175870) Borate (B1201080) Buffer and Other Common Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer system is a critical decision in experimental design, directly impacting the stability, activity, and reliability of biological and chemical assays. This guide provides an objective comparison of the buffering capacity of ammonium borate against other widely used buffer systems, including phosphate, Tris-HCl, and citrate (B86180) buffers. The information presented is supported by established scientific principles and methodologies to aid in the selection of the optimal buffer for your research and development needs.
Data Presentation: Comparison of Buffer Properties
The efficacy of a buffer is determined by its pKa, the pH at which it exerts its maximum buffering capacity, and its effective pH range. The following table summarizes these key properties for this compound and other common buffer systems.
| Buffer System | pKa (at 25°C) | Effective pH Range | Key Considerations |
| This compound | ~9.25 | 8.25 - 10.25 | Can inhibit some enzymes and interact with carbohydrates.[1] Possesses bactericidal properties.[1][2] |
| Phosphate Buffer | pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.38 | 5.8 - 8.0 (using pKa2) | Physiologically relevant pH range.[3] Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[3] May inhibit certain enzymes.[1] |
| Tris-HCl | ~8.1 | 7.0 - 9.0 | Commonly used in molecular biology.[4] Its pH is sensitive to temperature changes.[5] Can be toxic to some mammalian cells.[6] |
| Citrate Buffer | pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40 | 3.0 - 6.2 | Useful for acidic conditions. |
Experimental Protocols: Determining Buffering Capacity
The buffering capacity of a solution can be quantified by titration with a strong acid or base. This procedure measures the resistance of the buffer to pH changes upon the addition of an acid or base.
Objective: To experimentally determine and compare the buffering capacity of this compound, phosphate, Tris-HCl, and citrate buffers.
Materials:
-
This compound buffer (e.g., 0.1 M, pH 9.2)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.1)
-
Citrate buffer (e.g., 0.1 M, pH 4.7)
-
Standardized strong acid (e.g., 0.1 M HCl)[6]
-
Standardized strong base (e.g., 0.1 M NaOH)[6]
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Buffer Preparation: Prepare 100 mL of each buffer solution at the desired concentration (e.g., 0.1 M) and adjust to a pH close to its pKa.[6]
-
Initial pH Measurement: Place 50 mL of one of the buffer solutions into a beaker with a stir bar. Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Acid Titration:
-
Fill a clean burette with the standardized 0.1 M HCl solution.
-
Add the HCl in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH has dropped by at least two pH units from the initial reading.[6]
-
-
Base Titration:
-
Rinse the pH electrode and beaker thoroughly.
-
Place a fresh 50 mL aliquot of the same buffer solution into the beaker.
-
Fill a clean burette with the standardized 0.1 M NaOH solution.
-
Repeat the titration process as described in step 3, adding NaOH until the pH has increased by at least two pH units from the initial reading.[6]
-
-
Repeat for All Buffers: Perform the acid and base titrations for each of the buffer systems being compared.
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume (mL) of strong acid or strong base added (x-axis) for each buffer. This will generate a titration curve.[7]
-
The buffering capacity (β) is defined as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit.[8] It is at its maximum where the titration curve is flattest (i.e., the slope is minimal), which corresponds to the pKa of the buffer.[7][8]
-
The effective buffering range is typically considered to be pKa ± 1 pH unit.[9]
Visualizations
The following diagrams illustrate the experimental workflow for comparing buffer capacity and the logical considerations for selecting an appropriate buffer.
References
- 1. interchim.fr [interchim.fr]
- 2. Borate buffered saline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medicago.se [medicago.se]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. fvs.com.py [fvs.com.py]
- 8. m.youtube.com [m.youtube.com]
- 9. goldbio.com [goldbio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ammonium Borate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the final step of a chemical's lifecycle: its disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of ammonium (B1175870) borate (B1201080), ensuring the protection of both laboratory personnel and the environment.
Ammonium borate, in its various forms such as tetraborate (B1243019) and pentaborate, is classified as a hazardous waste.[1] Consequently, its disposal must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[1][2] The primary and recommended method of disposal is to engage a licensed waste disposal contractor.[2][3][4]
Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[5][6] Work should be carried out in a well-ventilated area to avoid the inhalation of dust.[1][5]
In the event of a spill:
-
Approach the spill from upwind to avoid inhaling any airborne particles.[2][4]
-
Prevent the spilled material from entering sewers, watercourses, or confined areas.[2][4]
-
Gently sweep or shovel the solid material into a suitable, closed, and clearly labeled container for disposal.[5] Avoid dry sweeping that could generate dust.[2][3][4]
-
For fine powders, it is recommended to use a vacuum cleaner equipped with a HEPA filter to minimize dust exposure.[2][3][4]
Step-by-Step Disposal Protocol
The following procedure outlines the standard operational steps for the disposal of this compound waste:
-
Waste Collection and Storage:
-
Place all solid this compound waste into a designated, compatible, and sealable container.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound."
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for the specific form of this compound to ensure they have all necessary handling information.
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated and disposed of, in line with your institution's and local regulatory requirements.
-
Important Note: Do not dispose of this compound down the drain or in the regular trash.[1][2] While some borates and ammonium salts may be permissible for sewer disposal in highly diluted forms, the hazardous classification of this compound necessitates professional disposal to prevent environmental contamination.[2][4] this compound can be harmful to trees and vegetation through root absorption.[2][3][4]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling Ammonium Borate
For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of ammonium (B1175870) borate (B1201080), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Personal Protective Equipment (PPE) and Exposure Controls
When handling ammonium borate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Engineering controls, such as local exhaust ventilation, should be in place to control dust and aerosol generation.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Lab Coat/Protective Clothing | To prevent skin contact. | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance levels of dusts, use type N95 (US) or type P1 (EN 143) dust masks. Respirators should be used according to a respiratory protection program. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidents.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Use only in well-ventilated areas.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Bags should be stored on pallets, not directly on concrete or earthen floors, to prevent caking.[4]
Spill and Disposal Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup:
For a detailed, step-by-step workflow for handling an this compound spill, refer to the diagram below.
Caption: Workflow for handling solid and solution spills of this compound.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[5]
-
Contact a licensed professional waste disposal service.[6]
-
Do not empty into drains.
-
Contaminated packaging should be treated as the substance itself.
First Aid Measures
In case of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Experimental Protocols
This compound is utilized in various laboratory applications. Below are detailed methodologies for some key experiments.
Synthesis of Ammonium bis(malonato)borate
This protocol describes the synthesis of ammonium bis(malonato)borate, a compound with applications in materials science.[7]
Materials:
-
Malonic acid
-
Boric acid
-
Ammonium carbonate
-
Double-distilled water
Procedure:
-
Dissolve a mixture of malonic acid, boric acid, and ammonium carbonate in a 4:2:1 molar ratio in double-distilled water with continuous stirring.[7]
-
Gently heat the solution to 313–323 K to ensure complete dissolution, resulting in a clear, homogeneous mixture.[7]
-
Allow the solution to cool to room temperature and filter it to remove any particulate impurities.[7]
-
Transfer the filtrate to a clean glass vessel, cover it with a perforated lid to control evaporation, and place it in a draft-free environment maintained at a temperature of 298–303 K.[7]
-
Over a period of 60 days, slow evaporation of the solvent will lead to the growth of well-defined colorless blocks of ammonium bis(malonato)borate.[7]
-
Carefully extract the crystals, rinse them with cold distilled water to eliminate surface impurities, and air-dry them at room temperature.[7]
Preparation of an Ammonium-Borate Buffer (pH 8-10)
This protocol outlines the preparation of an ammonium-borate buffer solution, commonly used to maintain a stable pH in a specific alkaline range.
Materials:
-
1 M Ammonia (B1221849) solution
-
1 M Ammonium chloride solution
Procedure:
-
To prepare an ammonium buffer with a pH range of 8 to 10, mix solutions of 1 M ammonia and 1 M ammonium chloride.[8] The exact volumes of each solution will depend on the desired final pH. It is recommended to use a pH meter to adjust the solution to the target pH by titrating one solution into the other.
Use of this compound as a Flame Retardant (Conceptual Laboratory Application)
Ammonium borates, in conjunction with other compounds, are effective flame retardants for cellulosic materials.[9] While a specific industrial application protocol is complex, a conceptual laboratory-scale experiment can be designed to demonstrate this property.
Objective: To observe the flame-retardant properties of this compound on a cellulosic material (e.g., cotton fabric).
Materials:
-
This compound
-
Ammonium polyphosphate (APP)
-
Untreated cotton fabric strips
-
Beakers
-
Stirring rod
-
Drying oven
-
Bunsen burner or other flame source
-
Tongs
-
Timer
Procedure:
-
Prepare a treatment solution by dissolving a specific concentration of this compound and ammonium polyphosphate in water. A synergistic effect is often observed when used together.[9]
-
Immerse a strip of untreated cotton fabric into the flame-retardant solution for a set period to ensure thorough saturation.
-
Remove the fabric strip from the solution and gently squeeze out the excess liquid.
-
Dry the treated fabric strip in a drying oven at a controlled temperature until completely dry.
-
As a control, use an untreated strip of the same cotton fabric.
-
Using tongs, expose both the treated and untreated fabric strips to a flame for a short, standardized period (e.g., 5 seconds).
-
Remove the flame and observe the following:
-
Whether the fabric ignites and sustains a flame.
-
The extent of charring.
-
The presence of afterglow or smoldering after the flame is removed.
-
-
Record the observations and compare the behavior of the treated and untreated fabric to assess the effectiveness of the this compound-based flame retardant treatment. Boric acid, a component of this compound, promotes char production at lower temperatures and suppresses glowing.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. borax.com [borax.com]
- 5. sds.riotinto.com [sds.riotinto.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. BUFFER SOLUTIONS [freechemistry.ru]
- 9. Effect of borax-boric acid and ammonium polyphosphate on flame retardancy of natural fiber polyethylene composites [redalyc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
